dBRD9 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N7O10.2ClH/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50;;/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVDQHYSARWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47Cl2N7O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
dBRD9 Dihydrochloride: A Technical Guide to a Selective BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
dBRD9 dihydrochloride (B599025) is a high-affinity, selective chemical probe for the degradation of Bromodomain-containing protein 9 (BRD9). It belongs to a class of molecules known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate a target protein. dBRD9 has emerged as a critical tool for studying the biological functions of BRD9 and as a potential therapeutic strategy in various diseases, particularly cancer. This document provides a comprehensive technical overview of dBRD9 dihydrochloride, its target, mechanism of action, and relevant experimental methodologies.
Core Target: Bromodomain-containing protein 9 (BRD9)
BRD9 is a protein that plays a vital role in the epigenetic regulation of gene expression.[1][2] As a "reader" of the epigenetic code, its primary function is to recognize and bind to acetylated lysine (B10760008) residues on histone tails.[1][3][4] This interaction is crucial for its role as a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[3][5]
The ncBAF complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby influencing the accessibility of DNA to transcription factors and regulating the expression of target genes.[3][5] Due to its fundamental role in controlling gene transcription, dysregulation of BRD9 has been implicated in the pathogenesis of several diseases, including:
-
Synovial Sarcoma and Malignant Rhabdoid Tumors: In these cancers, BRD9 is essential for maintaining oncogenic transcriptional programs that drive tumor cell survival.[3][5]
-
Acute Myeloid Leukemia (AML): BRD9 is often overexpressed and functionally indispensable in AML, making it a promising therapeutic target.[3][5]
-
Other Cancers: Aberrant BRD9 activity has also been linked to prostate cancer, gastric cancer, and certain subtypes of renal cell carcinoma.[5][6][7]
BRD9 influences several key signaling pathways, including the Notch signaling pathway, the TGF-β/Activin/Nodal pathway, and the oxytocin (B344502) signaling pathway, further highlighting its importance in cellular homeostasis and disease.[6][7][8]
Mechanism of Action: The PROTAC Approach
This compound is not a traditional inhibitor but a targeted protein degrader.[9][10] It is a bifunctional molecule comprising three key parts: a ligand that specifically binds to the bromodomain of BRD9, a ligand for the E3 ubiquitin ligase cereblon (CRBN) — in this case, a derivative of pomalidomide (B1683931) — and a linker connecting the two.[11][12]
The mechanism proceeds as follows:
-
Ternary Complex Formation: dBRD9 simultaneously binds to both the BRD9 protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[12][13]
-
Ubiquitination: This proximity enables the E3 ligase to efficiently transfer ubiquitin molecules to the BRD9 protein, tagging it for destruction.
-
Proteasomal Degradation: The poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal.
-
Catalytic Cycle: After degradation of the target, dBRD9 is released and can bind to another BRD9 protein, acting catalytically to induce the degradation of multiple target molecules.
This event-driven, catalytic mechanism allows for sustained target suppression at low compound concentrations and offers an alternative to traditional occupancy-driven inhibition.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRD9 - Wikipedia [en.wikipedia.org]
- 5. Gene - BRD9 [maayanlab.cloud]
- 6. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. benchchem.com [benchchem.com]
dBRD9 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, also known as ncBAF.[1] As an epigenetic reader, BRD9 recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene expression.[2] Dysregulation of BRD9 has been implicated in several malignancies, including synovial sarcoma and certain types of leukemia, making it an attractive target for therapeutic intervention.[3][4] dBRD9 dihydrochloride (B599025) is a potent and selective degrader of the BRD9 protein, functioning as a Proteolysis Targeting Chimera (PROTAC). This guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Targeted Protein Degradation
dBRD9 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the BRD9 protein.[2][3] It achieves this through a ternary complex formation involving the target protein (BRD9), the PROTAC molecule (dBRD9), and an E3 ubiquitin ligase.
The dBRD9 molecule consists of three key components:
-
A ligand that specifically binds to the bromodomain of BRD9.
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]
-
A linker that connects these two ligands.
The mechanism unfolds as follows:
-
Ternary Complex Formation: dBRD9 simultaneously binds to both the BRD9 protein and the CRBN E3 ligase, forming a transient ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the BRD9 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
This targeted degradation approach offers a distinct advantage over simple inhibition, as it removes the entire protein, thereby eliminating both its enzymatic and scaffolding functions.
References
The Role of BRD9 in Gene Transcription: A Technical Guide for Researchers
Abstract
Bromodomain-containing protein 9 (BRD9) has emerged as a critical epigenetic reader and a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. Its ability to recognize acetylated histones plays a pivotal role in the targeted recruitment of the ncBAF complex to specific gene loci, thereby modulating chromatin structure and regulating gene expression. Dysregulation of BRD9 function has been implicated in a variety of diseases, most notably in cancer and inflammatory disorders, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the core functions of BRD9 in gene transcription, detailed experimental protocols for its study, and a summary of its involvement in key signaling pathways.
Introduction to BRD9
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, characterized by the presence of a bromodomain that specifically binds to acetylated lysine (B10760008) residues on histone tails and other proteins.[1][2] This interaction is fundamental to its role as a chromatin reader, enabling it to decipher the epigenetic landscape and direct the machinery for gene transcription. BRD9 is a defining subunit of the ncBAF complex, one of the three major mammalian SWI/SNF ATP-dependent chromatin remodeling complexes.[3][4] The recruitment of the ncBAF complex by BRD9 to promoters and enhancers leads to localized alterations in chromatin accessibility, thereby influencing the transcription of target genes involved in a multitude of cellular processes, including proliferation, differentiation, and immune responses.[1][3]
BRD9's Mechanism of Action in Gene Transcription
The primary mechanism by which BRD9 influences gene transcription is through its role in the ncBAF complex. The process can be summarized in the following steps:
-
Recognition of Acetylated Histones: The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histone tails, particularly H3K27ac, which marks active enhancers.[5][6]
-
Recruitment of the ncBAF Complex: This binding event serves as an anchor, recruiting the entire ncBAF complex to specific genomic locations. The ncBAF complex consists of several other subunits, including the ATPase subunits SMARCA4 or SMARCA2, and unique components like GLTSCR1 and GLTSCR1L.[7][8]
-
Chromatin Remodeling: The ATPase activity of the ncBAF complex then utilizes the energy from ATP hydrolysis to remodel the chromatin, typically by sliding or evicting nucleosomes. This increases the accessibility of the DNA to transcription factors and the RNA polymerase II machinery.
-
Transcriptional Regulation: The altered chromatin landscape facilitates the binding of transcription factors and the assembly of the pre-initiation complex, ultimately leading to the activation or repression of target gene transcription.
Key Signaling Pathways Involving BRD9
BRD9 has been shown to be a crucial regulator in several signaling pathways implicated in both normal physiology and disease.
Interferon Signaling Pathway
BRD9 plays a significant role in the interferon (IFN) response, which is essential for antiviral defense.[3][9] Upon IFN stimulation, BRD9 is required for the efficient transcription of a subset of interferon-stimulated genes (ISGs).[4][10] Mechanistically, BRD9 associates with the transcriptional activator STAT2, suggesting its role in localizing the ncBAF complex to ISG promoters to facilitate their expression.[3][9]
Wnt/β-catenin Signaling Pathway
In several cancers, including hepatocellular carcinoma, BRD9 has been shown to activate the Wnt/β-catenin signaling pathway.[3] Overexpression of BRD9 leads to increased levels of β-catenin, a key transcriptional coactivator in this pathway, promoting tumor progression.[3] The precise mechanism of how BRD9 activates this pathway is an area of active investigation.
TGF-β/Activin/Nodal Signaling Pathway
BRD9 is a critical regulator of the TGF-β/Activin/Nodal signaling pathway, which is essential for embryonic stem cell self-renewal and differentiation.[5][11][12] BRD9 forms a complex with SMAD2/3, key transcription factors in this pathway, to regulate the expression of pluripotency genes.[5][11] This function is also relevant in the progression of certain cancers, such as pancreatic and breast cancer.[5][11]
STAT5 Signaling Pathway
In acute myeloid leukemia (AML), BRD9 has been identified as a key regulator of the STAT5 signaling pathway.[1][2][13] BRD9 depletion leads to the upregulation of SOCS3, a negative regulator of the JAK-STAT pathway.[2] This, in turn, results in reduced phosphorylation and activation of STAT5, a critical driver of leukemic cell proliferation and survival.[2][14]
Quantitative Data on BRD9 Function
The following tables summarize key quantitative data from studies on BRD9, providing insights into its transcriptional targets and the effects of its inhibition.
Table 1: Effect of BRD9 Inhibition on Gene Expression in Kasumi-1 Cells
| Gene | Function | Fold Change (I-BRD9 vs. Control) | Reference |
| CLEC1 | C-type lectin domain family 1 member A | Downregulated | [15][16] |
| DUSP6 | Dual specificity phosphatase 6 | Downregulated | [15][16] |
| FES | Feline sarcoma oncogene | Downregulated | [15][16] |
| SAMSN1 | SAM domain, SH3 domain and nuclear localization signals 1 | Downregulated | [15][16] |
Table 2: Differentially Expressed Genes upon BRD9 Knockdown in LNCaP Prostate Cancer Cells
| Gene Set | Direction of Change | p-value | Reference |
| Cell Cycle | Downregulated | <0.05 | [17] |
| DNA Replication | Downregulated | <0.05 | [17] |
| Androgen Response | Downregulated | <0.05 | [17] |
Table 3: IC50 Values of BRD9 Inhibitor (I-BRD9) in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| LNCaP | ~3 | [17] |
| VCaP | ~3 | [17] |
| 22Rv1 | ~3 | [17] |
| C4-2 | ~3 | [17] |
Experimental Protocols
This section provides an overview of key experimental protocols used to study BRD9 function.
CRISPR/Cas9-Mediated Knockout of BRD9
This protocol outlines the generation of stable BRD9 knockout cell lines to study its functional role.
Detailed Steps:
-
sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting constitutive exons of the BRD9 gene using a publicly available tool (e.g., CHOPCHOP). Clone the sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction of Target Cells: Transduce the target cell line with the lentiviral particles at an appropriate multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL).
-
Selection: After 48 hours, select for transduced cells by adding puromycin at a predetermined concentration.
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA from the polyclonal population or isolated single-cell clones. Amplify the targeted region by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing followed by TIDE analysis or by next-generation sequencing.
-
Protein Level: Perform Western blot analysis on cell lysates using a validated anti-BRD9 antibody to confirm the absence of BRD9 protein.[18]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where BRD9 is bound.
Detailed Steps:
-
Cross-linking: Cross-link cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to fix protein-DNA interactions. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD9 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enriched DNA by qPCR using primers for specific target regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[17][19]
RNA-sequencing (RNA-seq)
RNA-seq is employed to determine the global changes in gene expression following BRD9 perturbation.
Detailed Steps:
-
RNA Extraction: Extract total RNA from control and BRD9-perturbed (e.g., knockout or inhibitor-treated) cells using a reagent like Trizol.
-
Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the control and treated samples.[17]
-
Conclusion and Future Directions
BRD9 is a multifaceted protein that plays a central role in gene transcription through its function within the ncBAF chromatin remodeling complex. Its involvement in critical signaling pathways and its dysregulation in various diseases underscore its importance as a therapeutic target. The development of selective BRD9 inhibitors and degraders has provided powerful tools to probe its function and offers promising avenues for the treatment of cancer and inflammatory conditions.[1] Future research should focus on further elucidating the specific transcriptional programs regulated by BRD9 in different cellular contexts, identifying additional interaction partners, and exploring the therapeutic potential of targeting BRD9 in a wider range of diseases. The detailed experimental approaches outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field.
References
- 1. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-containing protein 9 promotes hepatocellular carcinoma progression via activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of assembly mode of non-canonical BAF (ncBAF) chromatin remodeling complex core module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BRD9 is a druggable component of interferon-stimulated gene expression and antiviral activity | EMBO Reports [link.springer.com]
- 10. BRD9 is a druggable component of interferon-stimulated gene expression and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BRD9 as a Core Subunit of the Non-Canonical BAF Chromatin Remodeling Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. ATP-dependent chromatin remodeling complexes, such as the SWI/SNF family, play a pivotal role in modulating chromatin structure and accessibility, thereby controlling which genes are transcribed. The non-canonical BAF (ncBAF) complex is a recently identified member of this family with a distinct subunit composition and specialized functions. This technical guide provides an in-depth exploration of Bromodomain-containing protein 9 (BRD9), a defining subunit of the ncBAF complex. We will delve into the molecular functions of BRD9, its role in the structural integrity and recruitment of the ncBAF complex, and its implications in disease, particularly cancer. This guide will also present key quantitative data, detailed experimental protocols for studying the BRD9-ncBAF axis, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers and drug development professionals.
Introduction to the ncBAF Complex and BRD9
The mammalian SWI/SNF (mSWI/SNF) or BAF (BRG1/BRM-associated factors) complexes are a heterogeneous family of multi-subunit protein complexes that utilize the energy of ATP hydrolysis to remodel chromatin.[1] These complexes are crucial for a wide range of cellular processes, including transcription, DNA repair, and replication.[1] There are three main classes of BAF complexes: the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and the non-canonical BAF (ncBAF), also known as GBAF.[1][2] Each complex is characterized by a unique set of subunits that confer specific functions and genomic targeting.[1]
The ncBAF complex is distinguished from cBAF and PBAF by the presence of the signature subunits BRD9 and GLTSCR1 (or its paralog GLTSCR1L) and the absence of other key subunits like ARID1A/B, SMARCB1, and SMARCE1.[2][3] This unique composition leads to distinct functional roles. The ncBAF complex has been shown to localize to promoters and CTCF sites, suggesting a role in maintaining gene expression at these locations.[4][5]
BRD9 is a critical component of the ncBAF complex, serving both a structural and a functional role.[6][7] It contains a bromodomain, a conserved structural motif that recognizes and binds to acetylated lysine (B10760008) residues on histone tails and other proteins.[2][6] This "reader" function allows BRD9 to interpret the epigenetic landscape and recruit the ncBAF complex to specific genomic loci, thereby influencing chromatin structure and gene expression.[6][8] Beyond its reader function, BRD9 is also essential for the assembly and stability of the ncBAF complex.[9]
The importance of BRD9 and the ncBAF complex in human disease is increasingly recognized. Dysregulation of ncBAF function has been implicated in several cancers, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML), making BRD9 a compelling target for therapeutic intervention.[4][10][11]
Data Presentation: Quantitative Insights into BRD9 and ncBAF
This section provides a summary of key quantitative data related to the function of BRD9 and the ncBAF complex, compiled from various studies.
Table 1: Subunit Composition of the ncBAF Complex
| Core Subunits | ncBAF-Specific Subunits | Associated Subunits | Absent Subunits (compared to cBAF/PBAF) |
| SMARCA4/BRG1 or SMARCA2/BRM (ATPase) | BRD9 | ACTL6A/BAF53a | ARID1A/B, ARID2 |
| SMARCC1/BAF155 | GLTSCR1/BICRA or GLTSCR1L/BICRAL | SMARCD1/BAF60a | SMARCB1/SNF5/INI1 |
| SMARCA4/BRG1 | SMARCE1/BAF57 | ||
| SMARCC1 | DPF1/2/3 | ||
| SMARCD1 | PHF10/BAF45d | ||
| PBRM1 | |||
| BRD7 |
This table is a composite based on information from multiple sources.[3][9][12]
Table 2: Inhibitory Activity of Selected BRD9 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |
| I-BRD9 (H1B) | BRD9 | 10 | [13] | ||
| BI-7273 | BRD9 | <50 | AlphaScreen | Recombinant protein | [4] |
| BI-7271 | BRD9 | <50 | AlphaScreen | Recombinant protein | [4] |
| BI-7189 | BRD9 | <50 | AlphaScreen | Recombinant protein | [4] |
| LP99 | BRD9 | - | [4] | ||
| GSK2801 | BRD9 | 1100 (KD) | ITC | Recombinant protein | [6] |
| Compound 13 | BRD9 | 68 (KD) | Recombinant protein | [6] | |
| Compound 82 | BRD9 | 465 | [6] |
IC50 and KD values can vary depending on the assay conditions and are presented here as reported in the respective literature.
Table 3: Gene Expression Changes Upon BRD9 Inhibition
| Gene | Regulation | Cell Line | Treatment | Fold Change/Effect | Reference |
| MMP2 | Upregulated | HuLM | I-BRD9 | - | [14] |
| MMP11 | Upregulated | HuLM | I-BRD9 | - | [14] |
| MMP15 | Upregulated | HuLM | I-BRD9 | - | [14] |
| MMP16 | Upregulated | HuLM | I-BRD9 | - | [14] |
| MMP17 | Upregulated | HuLM | I-BRD9 | - | [14] |
| MMP24 | Upregulated | HuLM | I-BRD9 | - | [14] |
| Col13A1 | Downregulated | HuLM | I-BRD9 | - | [14] |
| Col16A1 | Downregulated | HuLM | I-BRD9 | - | [14] |
| Col17A1 | Downregulated | HuLM | I-BRD9 | - | [14] |
| myc | Downregulated | K562 | dBRD9 | - | [15] |
| myb | Downregulated | K562 | dBRD9 | - | [15] |
| fos | Downregulated | K562 | dBRD9 | - | [15] |
This table provides examples of genes regulated by BRD9. The extent of regulation can be cell-type and context-dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of BRD9 and the ncBAF complex.
Co-Immunoprecipitation (Co-IP) to Identify ncBAF Subunits
This protocol is designed to isolate BRD9 and its interacting partners, which are core components of the ncBAF complex.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Protein A/G magnetic beads
-
Anti-BRD9 antibody (ChIP-grade)
-
Isotype control IgG
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add protein A/G magnetic beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-BRD9 antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, add 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD9 Genomic Localization
This protocol details the steps to identify the genome-wide binding sites of BRD9.
Materials:
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer (e.g., PIPES, IGEPAL, protease inhibitors)
-
Nuclear lysis buffer (e.g., SDS, EDTA, Tris, protease inhibitors)
-
Sonicator
-
ChIP dilution buffer (e.g., SDS, Triton X-100, EDTA, Tris, NaCl)
-
Anti-BRD9 antibody (ChIP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer (e.g., SDS, NaHCO3)
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell and Nuclear Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells with cell lysis buffer and isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the anti-BRD9 antibody or IgG control overnight at 4°C.
-
-
Immune Complex Capture and Washing:
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads with elution buffer.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of high salt.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA and sequence it on a next-generation sequencing platform.[18]
-
-
Data Analysis:
-
Align the sequence reads to the reference genome and perform peak calling to identify BRD9 binding sites.[15]
-
CRISPR-Cas9 Screening to Identify ncBAF Dependencies
This protocol outlines a pooled CRISPR-Cas9 loss-of-function screen to identify genes, including ncBAF subunits, that are essential for cell viability in a specific cancer cell line.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled sgRNA library targeting the human genome or a focused sub-library
-
Lentiviral packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction enhancers
-
Puromycin (B1679871) or other selection agents
-
Genomic DNA extraction kit
-
PCR primers for amplifying sgRNA cassettes
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Produce the lentiviral sgRNA library by co-transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.
-
-
Cell Transduction:
-
Transduce the Cas9-expressing cancer cell line with the pooled lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
-
Selection:
-
Select the transduced cells with puromycin to eliminate non-transduced cells.
-
-
Cell Proliferation Assay:
-
Culture the selected cells for a defined period (e.g., 14-21 days).
-
Harvest a sample of cells at the beginning (T0) and at the end of the experiment (T-end).
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the T0 and T-end cell populations.
-
Amplify the integrated sgRNA cassettes by PCR.
-
Sequence the PCR products using a next-generation sequencing platform.
-
-
Data Analysis:
Luciferase Reporter Assay to Measure ncBAF-dependent Transcriptional Activity
This assay can be used to assess the impact of BRD9 inhibition or depletion on the transcriptional activity of a specific gene regulated by the ncBAF complex.
Materials:
-
Luciferase reporter plasmid containing the promoter of a known ncBAF target gene upstream of the luciferase gene.
-
Renilla luciferase control plasmid (for normalization).
-
Mammalian cell line of interest.
-
Transfection reagent.
-
BRD9 inhibitor or siRNA targeting BRD9.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the cells with a BRD9 inhibitor at various concentrations or with siRNA targeting BRD9.
-
-
Cell Lysis:
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
-
Luciferase Activity Measurement:
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample to normalize for transfection efficiency.
-
-
Data Analysis:
Visualizing BRD9 Function and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key concepts and workflows related to BRD9 and the ncBAF complex.
Signaling Pathway of ncBAF-mediated Gene Regulation
Caption: ncBAF complex recruitment and function in gene regulation.
Experimental Workflow for Co-Immunoprecipitation
Caption: A streamlined workflow for co-immunoprecipitation of BRD9.
Logical Relationship of BRD9 Function in Cancer
Caption: The role of BRD9 dysregulation in promoting cancer.
Conclusion and Future Directions
BRD9 is a multifaceted protein that is integral to the function of the ncBAF chromatin remodeling complex. Its dual role as a structural scaffold and an epigenetic reader positions it as a critical regulator of gene expression. The dependence of certain cancers on BRD9 and the ncBAF complex has established them as promising targets for novel therapeutic strategies. The development of potent and selective BRD9 inhibitors is an active area of research with the potential to translate our understanding of ncBAF biology into clinical benefits.
Future research will likely focus on further elucidating the specific mechanisms by which the ncBAF complex is recruited to different genomic locations and how it interacts with other cellular machinery to regulate transcription. A deeper understanding of the functional consequences of specific BRD9 mutations and the mechanisms of resistance to BRD9 inhibitors will also be crucial for the successful clinical implementation of therapies targeting this pathway. The experimental approaches and data presented in this guide provide a solid foundation for researchers and drug developers to continue to unravel the complexities of BRD9 and the ncBAF complex and to harness this knowledge for the development of next-generation cancer therapies.
References
- 1. Drug: I-BRD9 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A non-canonical SWI/SNF complex is a synthetic lethal target in cancers driven by BAF complex perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Proteomic and Bioinformatic Analysis of mSWI/SNF (BAF) Complexes Reveals Extensive Roles in Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Detection of protein complexes from affinity purification/mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ChIP-seq — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. med.emory.edu [med.emory.edu]
The Advent of dBRD9: A Technical Guide to Targeted Degradation of BRD9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of dBRD9, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia (AML).[1][2] The development of dBRD9 as a Proteolysis-Targeting Chimera (PROTAC) offers a powerful chemical tool to probe BRD9 function and presents a promising therapeutic strategy.[1][2]
Introduction to BRD9 and Targeted Protein Degradation
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine (B10760008) residues on histones and other proteins.[3] This interaction recruits the ncBAF complex to chromatin, influencing gene transcription.[3][4] Dysregulation of BRD9 has been implicated in the pathogenesis of several diseases, making it an attractive target for therapeutic intervention.[1][4]
Targeted protein degradation (TPD) is a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins.[5] PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
dBRD9: A Selective BRD9 Degrader
dBRD9 is a first-in-class PROTAC designed to selectively degrade BRD9.[2] It is a bifunctional molecule composed of a BRD9 inhibitor conjugated to pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, via a PEG linker.[1][6] This design allows dBRD9 to bridge BRD9 and the CRBN E3 ligase complex, leading to the ubiquitination and selective degradation of BRD9.[2][7] An optimized analogue, dBRD9-A, has also been developed with improved degradation properties.[8]
Mechanism of Action
The mechanism of dBRD9-mediated degradation of BRD9 is a multi-step process initiated by the simultaneous binding of dBRD9 to both BRD9 and the CRBN E3 ligase. This ternary complex formation brings the E3 ligase in close proximity to BRD9, facilitating the transfer of ubiquitin molecules to the BRD9 protein. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.
Quantitative Data
The efficacy of dBRD9 and its analogs has been characterized by various quantitative measures, including degradation potency (DC50 and Dmax) and anti-proliferative activity (IC50).
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| dBRD9 | MOLM-13 | Degradation | IC50 | 104 nM | [7] |
| dBRD9 | MOLM-13 | Degradation | IC50 | 56.6 nM | [6] |
| dBRD9 | EOL-1, MOLM-13 | Anti-proliferation | - | Potent effect (0-100 nM, 7 days) | [1] |
| dBRD9-A | Synovial Sarcoma Cells | Degradation | - | Near complete at low nM | [8] |
| AMPTX-1 | - | Degradation | - | Potent and selective | [9] |
| E5 | MV4-11 | Degradation | DC50 | 16 pM | [10] |
| E5 | MV4-11 | Anti-proliferation | IC50 | 0.27 nM | [10] |
| E5 | OCI-LY10 | Anti-proliferation | IC50 | 1.04 nM | [10] |
Note: DC50 is the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of degradation. More comprehensive DC50 and Dmax values were not consistently available across the reviewed literature.
Experimental Protocols
Synthesis of dBRD9-A
A detailed synthesis for a precursor to dBRD9-A has been described.[8][11] The following is a representative step in the synthesis of a key intermediate.
Synthesis of 4-bromo-2-methyl-2,7-naphthyridin-1(2H)-one:
-
To a fine suspension of 4-bromo-2,7-naphthyridin-1(2H)-one (996 mg, 4.43 mmol, 1.0 eq) and Cesium Carbonate (4330 mg, 13.3 mmol, 3.0 eq) in THF (17.7 mL) was added Iodomethane (551 μL, 8.86 mmol, 2.0 eq).
-
The reaction mixture was stirred at room temperature.[8][11]
-
Further steps involve coupling with the linker and the E3 ligase ligand, which are detailed in the primary literature.
Western Blotting for BRD9 Degradation
This protocol is used to quantify the degradation of BRD9 protein following treatment with dBRD9.[12]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
dBRD9 (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with varying concentrations of dBRD9 for desired time points (e.g., 4 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary anti-BRD9 antibody.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and image the chemiluminescence.
-
Data Analysis: Quantify band intensities and normalize BRD9 levels to the loading control.
Beyond dBRD9: The Emergence of Targeted Glues
Recent research has unveiled an alternative mechanism for BRD9 degradation through "targeted glues".[9] Compounds like AMPTX-1 induce a neo-interaction between BRD9 and the E3 ligase DCAF16.[4][9] This interaction is stabilized by a reversible covalent bond between the molecule and a specific cysteine residue on DCAF16, leading to BRD9 degradation.[4] This discovery opens new avenues for the development of BRD9 degraders with potentially different pharmacological profiles.
Conclusion
The discovery and development of dBRD9 represent a significant advancement in the field of targeted protein degradation. As a potent and selective degrader of BRD9, it serves as an invaluable tool for studying the biological functions of this epigenetic reader and holds considerable promise as a therapeutic agent for cancers dependent on BRD9. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working to harness the potential of targeted BRD9 degradation. The ongoing exploration of novel degradation mechanisms, such as those employed by targeted glues, will undoubtedly continue to expand the therapeutic landscape for diseases driven by BRD9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]
- 6. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elifesciences.org [elifesciences.org]
- 12. benchchem.com [benchchem.com]
The Role of dBRD9 in Macrophage Activation and Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Bromodomain-containing protein 9 (BRD9), and specifically the effects of its degradation via dBRD9, in the intricate processes of macrophage activation and inflammatory responses. BRD9, a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a critical regulator of gene expression in the innate immune system. Understanding its function and the impact of its targeted degradation offers promising avenues for the development of novel anti-inflammatory therapeutics.
Core Concepts: dBRD9 and Macrophage Inflammation
Macrophages are central players in the innate immune response, capable of adopting different activation states in response to environmental cues. Classical activation (M1 polarization), often triggered by microbial products like lipopolysaccharide (LPS) and cytokines such as interferon-gamma (IFN-γ), leads to a pro-inflammatory phenotype characterized by the production of inflammatory cytokines and mediators.
BRD9, through its bromodomain that recognizes acetylated lysine (B10760008) residues on histones, is involved in modulating chromatin structure and gene transcription. The targeted degradation of BRD9 using proteolysis-targeting chimeras (PROTACs), such as dBRD9, has proven to be a powerful tool to probe its function. Studies have consistently shown that the loss of BRD9 activity, either through pharmacological inhibition or degradation, significantly attenuates the inflammatory response in macrophages[1][2][3].
Quantitative Impact of dBRD9 on Gene Expression in Macrophages
The degradation of BRD9 exerts a significant impact on the transcriptional landscape of macrophages, particularly following inflammatory stimuli. RNA-sequencing (RNA-seq) experiments have been instrumental in quantifying these changes.
| Condition | Treatment | Differentially Expressed Genes (Down-regulated in KO/Treated) | Key Down-regulated Genes/Pathways | Reference |
| M1 Polarization (LPS + IFN-γ) | BRD9 Knockout (KO) BMDMs vs. Wild-Type (WT) | 311 genes significantly down-regulated in KO | Il6, Il1b, Ccl4, Csf1, Nfkbiz, Ccl7, Nos2; Viral/IFN responses, cytokine signaling, NF-κB signaling | [1] |
| LPS Stimulation | dBRD9 treatment | Significant attenuation of LPS-induced genes | Genes associated with inflammatory response | [1][3] |
| LPS + IFN-γ Stimulation | dBRD9 treatment | Reversal of IFN-γ–induced IFN responses | Genes related to lipid transport and PPAR signaling | [1][2][3] |
| Endotoxin (Lipid A) Stimulation | dBRD9 treatment | Reduction in a number of interferon-stimulated genes (ISGs) | Secondary-response genes in the IFN response pathway | [4][5][6] |
Signaling Pathways Modulated by dBRD9
dBRD9 influences several key signaling pathways integral to macrophage activation and inflammation. Its primary mechanisms of action involve the regulation of interferon-stimulated genes and interplay with the glucocorticoid receptor signaling pathway.
Regulation of Interferon-Stimulated Genes (ISGs)
BRD9 is essential for the robust induction of a subset of ISGs, which are critical for antiviral responses and amplifying inflammation[4][5][6]. Upon stimulation with endotoxin, a signaling cascade is initiated that leads to the production of type I interferons (IFN-α/β). These interferons then act in an autocrine or paracrine manner to activate the JAK-STAT pathway, leading to the formation of the ISGF3 transcription factor complex (STAT1, STAT2, and IRF9). BRD9, in cooperation with the BET protein BRD4, is recruited to the promoters of ISGs, facilitating their transcription. Degradation of BRD9 with dBRD9 disrupts this process, leading to reduced ISGF3 binding and dampened ISG expression[4][5][6].
Caption: dBRD9-mediated degradation of BRD9 disrupts ISG expression.
Potentiation of Glucocorticoid Receptor Activity
A significant aspect of BRD9 function is its interplay with the glucocorticoid receptor (GR), a key transcriptional regulator with potent anti-inflammatory properties[1][2][7]. Glucocorticoids, such as dexamethasone, are widely used to suppress inflammation. Research indicates that BRD9 acts as a genomic antagonist of GR at certain inflammatory genes. The degradation of BRD9 enhances the occupancy of GR at these sites, leading to a synergistic suppression of inflammatory gene expression[1][2][3]. This suggests that combining BRD9 inhibitors or degraders with glucocorticoid therapy could be a powerful anti-inflammatory strategy.
Caption: dBRD9 enhances GR-mediated repression of inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon the findings related to dBRD9 in macrophages. Below are summarized protocols for key experiments.
Macrophage Culture and Stimulation
Objective: To prepare and activate bone marrow-derived macrophages (BMDMs) for subsequent analysis.
Protocol:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice according to institutional guidelines.
-
Isolate femur and tibia from hind legs and clean the bones of muscle and connective tissue.
-
Flush the bone marrow with sterile PBS using a syringe and needle.
-
Collect the cell suspension and centrifuge.
-
-
Differentiation into BMDMs:
-
Resuspend the bone marrow cells in BMDM differentiation medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).
-
Culture the cells for 7 days, with a media change on day 4, to allow for differentiation into mature macrophages.
-
-
Inflammatory Stimulation:
-
Plate the mature BMDMs at the desired density.
-
Pre-treat the cells with dBRD9 or vehicle control (e.g., DMSO) for a specified duration (e.g., 3 hours).
-
Stimulate the macrophages with LPS (e.g., 100 ng/mL) and/or IFN-γ (e.g., 20 ng/mL) for the desired time points (e.g., 1, 4, 24 hours) depending on the downstream application.
-
RNA-Sequencing (RNA-seq)
Objective: To perform global transcriptomic analysis of macrophages treated with dBRD9 and inflammatory stimuli.
Protocol:
-
RNA Extraction:
-
Following cell treatment, lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
Library Preparation and Sequencing:
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing on a platform like Illumina NovaSeq.
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly up- or down-regulated by dBRD9 treatment.
-
Conduct pathway and gene ontology (GO) analysis to determine the biological processes affected.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
Objective: To map the genome-wide binding sites of proteins of interest (e.g., GR, STAT1, BRD9) and assess how dBRD9 affects their localization.
Protocol:
-
Chromatin Cross-linking and Shearing:
-
Treat macrophages with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare sequencing libraries from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the ChIP-seq libraries.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Analyze differential binding between conditions (e.g., with and without dBRD9 treatment).
-
Perform motif analysis to identify transcription factor binding motifs enriched in the peak regions.
-
Caption: General experimental workflow for studying dBRD9 in macrophages.
Conclusion and Future Directions
The targeted degradation of BRD9 has unveiled its significant role as a modulator of macrophage activation and inflammatory responses. By attenuating the expression of inflammatory genes, particularly interferon-stimulated genes, and by potentiating the anti-inflammatory effects of glucocorticoids, dBRD9 presents a compelling therapeutic strategy. The data strongly suggest that BRD9 is a key node in the complex regulatory network that governs inflammation.
Future research should focus on further elucidating the specific protein-protein interactions of the ncBAF complex in macrophages and how these are altered by dBRD9. Investigating the therapeutic potential of dBRD9 in in vivo models of inflammatory diseases is a critical next step. Moreover, exploring the cell-type-specific roles of BRD9 in other immune cells will provide a more comprehensive understanding of its function in the broader context of the immune system. For drug development professionals, these findings highlight BRD9 as a promising target for the development of novel small molecule inhibitors and degraders for a range of inflammatory and autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Role of BRD9 in Androgen Receptor Signaling: A New Frontier in Prostate Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR) signaling axis is a cornerstone of prostate cancer development and progression, even in castration-resistant disease. While therapies targeting the AR have evolved, resistance remains a significant clinical challenge. Emerging evidence has identified Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, as a critical regulator of AR-dependent transcription. This technical guide provides an in-depth analysis of the function of BRD9 in AR signaling, its mechanism of action, and its potential as a therapeutic target in prostate cancer. We present a synthesis of current research, including quantitative data on the effects of BRD9 inhibition, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways.
Introduction: The Androgen Receptor and the Need for Novel Targets
Androgen receptor (AR) signaling is a primary driver of prostate cancer.[1][2][3] Therapies aimed at disrupting this pathway, such as androgen deprivation therapy (ADT) and second-generation antiandrogens, are initially effective but often lead to the development of castration-resistant prostate cancer (CRPC).[1][3][4] In CRPC, AR signaling can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants like AR-V7.[3][5][6] This underscores the urgent need for novel therapeutic strategies that target downstream mediators and co-regulators of AR signaling.[1][2]
One such promising avenue is the epigenetic regulation of AR-dependent transcription. Chromatin remodeling complexes, which modulate the structure of chromatin to control gene expression, are essential for AR function.[1][7][8] The SWI/SNF complexes, in particular, have been shown to be critical for AR-mediated transactivation.[1][7]
BRD9 and the Non-Canonical BAF (ncBAF) Complex
BRD9 is a defining subunit of a recently identified SWI/SNF subcomplex known as the non-canonical BAF (ncBAF) or GBAF complex.[1][9][10][11][12] Unlike the canonical BAF (cBAF) and polybromo-associated BAF (PBAF) complexes, the ncBAF complex is characterized by the presence of BRD9 and the GLTSCR1/1L proteins.[1][9][10][11][12] BRD9 functions as a scaffold protein within the ncBAF complex, and its depletion can disrupt the assembly of the complex.[13] The ncBAF complex plays a role in regulating gene expression by being recruited to specific genomic locations, including CTCF binding sites.[12][13]
The Function of BRD9 in Androgen Receptor Signaling
Recent studies have elucidated a critical role for BRD9 and the ncBAF complex in potentiating AR signaling in prostate cancer.[1][7] BRD9 has been shown to be essential for the viability of prostate cancer cells and for tumor growth in preclinical models.[1][9][10][11]
Interaction with the Androgen Receptor and Co-regulators
BRD9 physically interacts with the androgen receptor.[1][9][10][11] This interaction is crucial for the recruitment of the ncBAF complex to AR target genes. Furthermore, BRD9 and the ncBAF complex cooperate with Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, which are established AR co-regulators.[1][9][10][11] BRD9 and BRD4 have been found to have overlapping genomic binding sites and transcriptional targets, suggesting a coordinated role in facilitating AR-mediated transcription.[1][7] This cooperation is thought to be essential for creating a chromatin environment conducive to AR-dependent gene expression.[1]
Modulation of AR-Dependent Gene Expression
Knockdown or inhibition of BRD9 leads to a significant reduction in the expression of a subset of AR target genes, including well-known markers like KLK3 (PSA) and TMPRSS2.[1] This effect is observed across various prostate cancer cell lines, including those that are androgen-responsive and castration-resistant.[1][7] The transcriptional effects of BRD9 inhibition overlap with those of AR inhibition, further solidifying its role as a key downstream effector of the AR signaling pathway.[1]
BRD9's Role in Chromatin Accessibility and AR Binding
The ncBAF complex, through its chromatin remodeling activity, is thought to increase chromatin accessibility at AR binding sites, thereby facilitating the binding of the AR to the DNA.[1] Inhibition of BRD9 has been shown to reduce AR binding at its target gene enhancers and promoters.[1] This suggests that BRD9 is required for the proper localization and function of the AR on chromatin.
Quantitative Data on BRD9 Inhibition in Prostate Cancer
The development of selective small molecule inhibitors and degraders of BRD9 has enabled the quantitative assessment of its role in prostate cancer.
| Compound | Type | Cell Line(s) | IC50 (Viability) | Key Findings | Reference |
| I-BRD9 | Inhibitor | LNCaP, VCaP, 22Rv1, C4-2 | ~3 µM | Dose-dependent reduction in cell viability. | [1] |
| dBRD9 | PROTAC Degrader | LNCaP, VCaP, 22Rv1, C4-2 | Not specified | Induces degradation of BRD9 protein. | [1] |
| BI-7273 | Inhibitor | Not specified | Not specified | Selective BRD9 inhibitor. | [1] |
Signaling Pathways and Experimental Workflows
BRD9-Mediated Androgen Receptor Signaling Pathway
Caption: BRD9 in the AR signaling pathway.
Experimental Workflow for Co-Immunoprecipitation
Caption: Co-Immunoprecipitation workflow.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP)
Objective: To determine the physical interaction between BRD9 and the Androgen Receptor.
Materials:
-
Prostate cancer cells (e.g., LNCaP, VCaP)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BRD9 antibody (for immunoprecipitation)
-
Anti-AR antibody (for Western blot detection)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Lysis: Harvest prostate cancer cells and lyse them on ice for 30 minutes in lysis buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-BRD9 antibody or normal IgG overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant and wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-AR antibody to detect the co-immunoprecipitated androgen receptor.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if BRD9 is recruited to the regulatory regions of AR target genes.
Materials:
-
Prostate cancer cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication buffer
-
Anti-BRD9 antibody
-
Normal IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting AR-regulated gene promoters/enhancers (e.g., KLK3, TMPRSS2)
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD9 antibody or normal IgG overnight at 4°C.
-
Capture and Washing: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for the regulatory regions of AR target genes.
BRD9 as a Therapeutic Target in Prostate Cancer
The critical role of BRD9 in AR signaling makes it an attractive therapeutic target, particularly for CRPC.[1][9][10][11][14] Inhibition of BRD9 offers a novel strategy to disrupt AR-dependent transcription downstream of the receptor itself, potentially overcoming resistance mechanisms that involve AR overexpression or mutations.[1]
Overcoming Resistance to Antiandrogen Therapies
Since BRD9 inhibition affects AR function at the level of chromatin, it may be effective in prostate cancers that have become resistant to therapies targeting the AR ligand-binding domain, such as enzalutamide.[1] Furthermore, the overlapping functions of BRD9 and BET proteins suggest that combination therapies targeting both could be a powerful approach to more completely abrogate AR signaling.[1]
BRD9 in Metabolic Reprogramming
Recent evidence also suggests a role for BRD9 in the metabolic reprogramming of prostate cancer cells, particularly in response to oxidative stress.[15][16] BRD9 has been shown to regulate the expression of genes involved in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for maintaining redox balance.[15][16] This function of BRD9 may contribute to the survival and aggressive phenotype of prostate cancer cells, especially in the context of castration resistance.[15][16][17]
Conclusion and Future Directions
BRD9 has emerged as a key player in the intricate network of AR signaling in prostate cancer. Its role as a fundamental component of the ncBAF complex, its direct interaction with the AR, and its cooperation with BET proteins highlight its importance in driving AR-dependent gene expression. The development of potent and selective BRD9 inhibitors and degraders has provided valuable tools to probe its function and has opened up new therapeutic avenues.
Future research should focus on:
-
Elucidating the precise mechanisms by which the ncBAF complex is recruited to AR target genes.
-
Investigating the potential for synergistic effects when combining BRD9 inhibitors with other targeted therapies, such as AR antagonists and BET inhibitors.
-
Evaluating the efficacy of BRD9-targeting agents in preclinical models of CRPC, including those that are resistant to current standard-of-care treatments.
-
Identifying predictive biomarkers to select patients who are most likely to respond to BRD9-targeted therapies.
The continued exploration of BRD9's role in prostate cancer holds the promise of delivering novel and effective treatments for patients with advanced and resistant disease.
References
- 1. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Frontiers | SWI/SNF chromatin remodelers in prostate cancer progression [frontiersin.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scispace.com [scispace.com]
- 12. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Exploring the Value of BRD9 as a Biomarker, Therapeutic Target and Co-Target in Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 15. Prostate cancer exploits BRD9-driven metabolic reprogramming to shape the aggressive phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Standard Experimental Protocol for Using dBRD9 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
dBRD9 dihydrochloride (B599025) is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] As a Proteolysis-Targeting Chimera (PROTAC), dBRD9 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the targeted degradation of the BRD9 protein.[2] This molecule consists of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[3][4] The induced proximity between BRD9 and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of BRD9.[3][5] The degradation of BRD9 has been shown to inhibit cell proliferation and impact oncogenic gene expression, making it a valuable tool for cancer research and a potential therapeutic strategy.[2][6][7]
Mechanism of Action
dBRD9 operates by inducing the formation of a ternary complex between the BRD9 protein and the E3 ubiquitin ligase.[3] This proximity allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to BRD9, marking it for degradation by the 26S proteasome.[2] This targeted degradation approach can offer advantages over simple inhibition, as it leads to the complete removal of the target protein.[8]
Quantitative Data Summary
The efficacy of dBRD9 and its analogs is typically assessed by measuring the half-maximal degradation concentration (DC₅₀) and the half-maximal inhibitory concentration (IC₅₀) in various cell lines. The tables below summarize reported values for different BRD9 degraders.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) |
| dBRD9 | - | 90 | - |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| VZ185 | - | 4.5 | - |
| BRD9 Degrader-2 | - | ≤1.25 | - |
| PROTAC BRD9 Degrader-7 | - | 1.02 | - |
Note: DC₅₀ values can vary depending on the specific experimental conditions.[9]
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) |
| dBRD9 | MOLM-13 | 56.6 | - |
| dBRD9-A | OPM2, H929 | 10-100 | 5 |
| I-BRD9 | LNCaP, VCaP, 22Rv1, C4-2 | ~3000 | 5 |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol is used to determine the dose- and time-dependent degradation of BRD9 protein following treatment with dBRD9 dihydrochloride.[3]
Materials:
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors[9]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary anti-BRD9 antibody
-
Primary anti-loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight (for adherent cells).[3]
-
Treat cells with a range of concentrations of this compound (e.g., 0.5, 5, 50, 500, 5000 nM) or DMSO for a specified time (e.g., 4 hours).[10] For time-course experiments, treat cells with a fixed concentration of dBRD9 for various durations.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.[3]
-
Add 100-150 µL of ice-cold RIPA buffer containing protease inhibitors to each well.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the protein lysate.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer, followed by boiling at 95°C for 5 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[3]
-
Resolve the proteins by SDS-PAGE.[3]
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[3]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[3]
-
-
Data Analysis:
Protocol 2: Cell Viability/Proliferation Assay
This protocol is used to assess the effect of dBRD9-mediated BRD9 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 4,000 cells per well.[11]
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 4 days).[11] Include a DMSO-treated control.
-
-
Assessment of Cell Viability:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For crystal violet staining, fix the cells with ice-cold methanol (B129727) and stain with crystal violet to assess viability.[11]
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence, absorbance) according to the assay manufacturer's protocol.
-
Normalize the data to the DMSO-treated control and plot the results to determine the IC₅₀ value.
-
Troubleshooting and Optimization
-
Low Degradation Efficiency:
-
Optimize Concentration and Time: Perform a detailed dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Check Compound Integrity: Ensure the this compound is properly stored and handled to prevent degradation.
-
Confirm E3 Ligase Expression: Verify that the cell line expresses sufficient levels of the recruited E3 ligase (e.g., Cereblon).
-
-
Off-Target Effects:
-
Selectivity Profiling: Assess the degradation of other bromodomain-containing proteins (e.g., BRD4, BRD7) by Western Blot to confirm the selectivity of dBRD9.[10]
-
Use of Control Compounds: Include a non-degrading control compound if available to distinguish between effects due to BRD9 degradation and other pharmacological effects of the molecule.
-
Storage and Handling
This compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[10] Stock solutions are typically prepared in DMSO.[4] For in vivo studies, formulations in corn oil or a mixture of PEG300, Tween80, and water have been described.[4] Always refer to the manufacturer's specific instructions for storage and handling.
References
- 1. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare and solubilize dBRD9 dihydrochloride for experiments.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and solubilization of dBRD9 dihydrochloride (B599025), a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing protein 9 (BRD9). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in various experimental settings.
Product Information
dBRD9 dihydrochloride is a heterobifunctional molecule that induces the degradation of BRD9 by linking it to the E3 ubiquitin ligase cereblon, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This targeted protein degradation approach allows for the potent and selective inhibition of BRD9-dependent cellular processes.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 2341840-98-8 | [3][4][5] |
| Molecular Formula | C40H47Cl2N7O10 | [4][5] |
| Molecular Weight | 856.75 g/mol | [4][5] |
| Appearance | White to beige powder | [6] |
| Purity | ≥98% (HPLC) |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1][7] |
| 4°C | 2 years | [4] | |
| In Solvent | -80°C | 1 year | [1] |
| -20°C | 1 month | [1][7] |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Solubility Data
The solubility of this compound can vary based on the solvent and the specific batch of the compound due to potential differences in hydration. The following table summarizes solubility data from various suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 42.84 - 100 | 50 - 116.72 | [1] |
| Water | 17.14 | 20 | |
| Ethanol | 7.8 | 10 | [8] |
Important Considerations:
-
For DMSO stock solutions, it is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1][7]
-
Ultrasonication may be required to fully dissolve the compound in DMSO.[7]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][7]
Preparation of Working Solutions for In Vitro Experiments (e.g., Cell Culture)
Objective: To dilute the high-concentration stock solution to the final working concentration for treating cells.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is advisable to prepare an intermediate dilution first to minimize pipetting errors and the concentration of DMSO in the final culture volume.
-
Final Dilution: Add the appropriate volume of the diluted this compound solution to the cell culture plates. Ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to a separate set of cells.
-
Incubation: Incubate the cells for the desired experimental duration. For example, a 4-hour incubation has been shown to reduce BRD9 expression in MOLM-13 cells.[7]
Preparation of Formulations for In Vivo Experiments
Objective: To prepare a stable and biocompatible formulation of this compound for administration in animal models.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween80
-
ddH2O (double-distilled water) or saline
-
Corn oil
-
Sterile tubes and syringes
Example Formulation 1 (Aqueous-based): [1][9]
-
In a sterile tube, add 50 µL of a 100 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 and mix until the solution is clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The final formulation contains 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.
-
This solution should be used immediately after preparation for optimal results.[1][9]
Example Formulation 2 (Oil-based): [1][9]
-
Prepare an 8.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of the 8.5 mg/mL DMSO stock solution.
-
Add 950 µL of corn oil and mix thoroughly.
-
The final formulation contains 5% DMSO and 95% corn oil.
-
This solution should be used immediately after preparation for optimal results.[1][9]
Mechanism of Action and Signaling Pathways
dBRD9 is a PROTAC that selectively degrades BRD9.[3] It is composed of a ligand that binds to the BRD9 bromodomain and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of BRD9, targeting it for degradation by the proteasome.
BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[10][11] Inhibition or degradation of BRD9 has been shown to impact several signaling pathways implicated in cancer and other diseases, including:
-
Oxytocin (B344502) Signaling Pathway: BRD9 may regulate the expression of genes within this pathway in gastric cancer.[10]
-
TGF-β/Activin/Nodal Pathway: BRD9 is involved in the regulation of this pathway, which is critical for the self-renewal and differentiation of human embryonic stem cells and the progression of some cancers.[12]
-
Nrf2 Pathway: BRD9 can facilitate the oncogenic Nrf2 pathway in chronic lymphocytic leukemia.[13]
-
Cell Cycle and Extracellular Matrix (ECM) Pathways: Targeted inhibition of BRD9 affects these pathways in uterine fibroid cells.[14]
-
JAK-STAT, MAPK, and PI3K-AKT-mTOR Pathways: BRD9 has been correlated with these common signaling pathways in prostate cancer.[15]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of dBRD9-mediated BRD9 degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. dBRD9 Hydrochloride [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 12. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Determining the Optimal dBRD9 Concentration for Cell-Based Assays: Application Notes and Protocols
Introduction to dBRD9
dBRD9 is a potent and selective heterobifunctional molecule, known as a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of Bromodomain-containing protein 9 (BRD9).[1] BRD9 is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] The dBRD9 molecule works by simultaneously binding to BRD9 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), forming a ternary complex.[1] This proximity facilitates the ubiquitination of BRD9, marking it for subsequent degradation by the proteasome.[1] The degradation of BRD9 has been demonstrated to impede cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, establishing it as a valuable tool for cancer research and a potential therapeutic avenue.[1][2]
Mechanism of Action: dBRD9-Mediated BRD9 Degradation
dBRD9 leverages the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system. The molecule acts as a bridge, bringing BRD9 into close proximity with the CRL4-CRBN E3 ubiquitin ligase.[1] This induced proximity allows the E3 ligase to efficiently transfer ubiquitin molecules to BRD9. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the BRD9 protein.[1]
dBRD9-mediated degradation of BRD9 protein.
Quantitative Data Summary
The cellular activity of dBRD9 and similar BRD9 degraders is cell-line dependent. The following tables summarize key quantitative data from various studies.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| VZ185 | - | 4.5 | - |
| dBRD9 | MOLM-13 | ~50 | 4 |
| DBr-1 | - | 90 | - |
| BRD9 Degrader-2 | - | ≤1.25 | - |
| PROTAC BRD9 Degrader-7 | - | 1.02 | - |
Note: DC₅₀ values can vary based on experimental conditions.[1]
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of dBRD9 in Viability Assays
| Cell Line | IC₅₀ (nM) | Assay Duration |
| EOL-1 | Potent | 7 days |
| MOLM-13 | Potent | 7 days |
| HSSYII | Potent | - |
| SYO1 | Potent | - |
| AR-positive Prostate Cancer Lines | ~500 | - |
Note: IC₅₀ values are dependent on the assay duration and specific cell line.[2][3][4]
Experimental Protocols
To determine the optimal concentration of dBRD9 for a specific cell-based assay, a systematic approach involving dose-response and time-course experiments is recommended.
Protocol 1: Determining Optimal dBRD9 Concentration for BRD9 Degradation
This protocol outlines the steps to identify the optimal dBRD9 concentration and treatment duration to achieve maximal degradation of the BRD9 protein.
Experimental workflow for optimization.
Materials:
-
Cell line of interest (e.g., MOLM-13, HSSYII, OPM2)[1]
-
Complete cell culture medium
-
dBRD9 (and DMSO as vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[1]
-
For adherent cells, allow them to attach overnight.[1]
-
Prepare a serial dilution of dBRD9 in culture medium. A suggested starting range is 0.1 nM to 10 µM (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Include a DMSO-only vehicle control.
-
For the time-course experiment, treat cells with a concentration determined from the dose-response study (e.g., 100 nM) for various durations (e.g., 2, 4, 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, with occasional vortexing.[1]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[1]
-
Collect the supernatant containing the protein lysate.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[1]
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and boil at 95°C for 5 minutes.[1]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
Perform the same immunoblotting procedure for the loading control antibody.[1]
-
-
Detection and Data Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[1]
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.[1]
-
Plot the normalized BRD9 levels against the dBRD9 concentration to determine the DC₅₀.
-
Plot the normalized BRD9 levels against the treatment time to determine the optimal duration for maximal degradation.
-
Protocol 2: Determining Optimal dBRD9 Concentration for Cell Viability Assays
This protocol is designed to determine the concentration of dBRD9 that elicits a desired phenotypic response, such as inhibition of cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
dBRD9 (and DMSO as vehicle control)
-
96-well plates (clear for microscopy, white for luminescence-based assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader (luminometer, spectrophotometer)
Procedure:
-
Cell Seeding:
-
Determine the optimal seeding density to ensure cells are in the exponential growth phase throughout the experiment.[5]
-
Seed cells in 96-well plates at the predetermined density.
-
-
Compound Treatment:
-
Prepare a serial dilution of dBRD9. A broad concentration range is recommended for the initial experiment (e.g., 0.1 nM to 10 µM using half-log dilutions).[6]
-
Add the diluted dBRD9 or DMSO vehicle control to the appropriate wells.
-
-
Incubation:
-
Cell Viability Measurement:
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the DMSO-treated control cells.
-
Plot the percent viability against the log of the dBRD9 concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Signaling Pathways and Cellular Effects of BRD9 Degradation
The degradation of BRD9 has significant downstream effects on gene expression and cellular processes. In synovial sarcoma, BRD9 is a critical cofactor for the SS18-SSX fusion protein, and its degradation reverses the oncogenic gene expression program.[2] BRD9 is also involved in the regulation of interferon-stimulated gene (ISG) expression, playing a role in the antiviral response.[7][8]
Signaling and cellular consequences.
Conclusion
Determining the optimal dBRD9 concentration is critical for obtaining reliable and reproducible results in cell-based assays. By systematically performing dose-response and time-course experiments, researchers can identify the ideal conditions to achieve maximal target degradation and observe the desired phenotypic outcomes. The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively utilize dBRD9 as a tool to investigate the function of BRD9 in various biological contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot-Mediated Confirmation of dBRD9-Induced BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blotting for the confirmation and quantification of Bromodomain-containing protein 9 (BRD9) degradation mediated by the Proteolysis Targeting Chimera (PROTAC), dBRD9.
Introduction
dBRD9 is a heterobifunctional molecule designed to induce the selective degradation of BRD9, a component of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] It functions by hijacking the ubiquitin-proteasome system, bringing BRD9 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[3] Western blotting is a fundamental technique to verify the efficacy and specificity of dBRD9 by monitoring the reduction in BRD9 protein levels within the cell.
Data Presentation: Efficacy of BRD9 Degraders
The following tables summarize the reported cellular activity of dBRD9 and other relevant BRD9 degraders across various cancer cell lines.
Table 1: Half-maximal Degradation Concentration (DC₅₀) and Maximum Degradation (Dmax) of BRD9 Degraders
| Degrader | Cell Line | DC₅₀ (nM) | Dmax (%) | Assay Time (h) | E3 Ligase Recruited |
| dBRD9-A | OPM2, H929 | 10-100 (IC₅₀) | Not Specified | 120 | Cereblon |
| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 | DCAF16 |
| AMPTX-1 | MCF-7 | 2 | 70 | 6 | DCAF16 |
| VZ185 | Not Specified | 4.5 | Not Specified | Not Specified | VHL |
| DBr-1 | Not Specified | 90 | Not Specified | Not Specified | DCAF1 |
| Compound 5 | MOLM-13 | ~10 | >90 | 4 | Cereblon |
| dBRD9 | MOLM-13 | Not Specified | >90 | 4 | Cereblon |
Note: DC₅₀ and Dmax values can vary depending on specific experimental conditions.[4]
Table 2: Time-Dependent Degradation of BRD9
| Degrader | Cell Line | Concentration (nM) | Time (h) | % BRD9 Degradation |
| Compound 5 | MOLM-13 | 100 | 0.5 | ~50 |
| Compound 5 | MOLM-13 | 100 | 1 | ~75 |
| Compound 5 | MOLM-13 | 100 | 2 | >90 |
| Compound 5 | MOLM-13 | 100 | 4 | >90 |
| dBRD9-A | Synovial Sarcoma Cells | 100 | 6 | Significant |
| dBRD9-A | Synovial Sarcoma Cells | 100 | 24 | Near Complete |
| dBRD9-A | Synovial Sarcoma Cells | 100 | 72 | Sustained |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the dose- and time-dependent degradation of BRD9 protein levels in cells treated with dBRD9.
Materials:
-
Cell line of interest (e.g., MOLM-13, HSSYII, OPM2)[3]
-
dBRD9
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors[3]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9 (e.g., Bethyl Labs A303-781A, Cell Signaling Technology #71232)[4][7]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.[3]
-
Allow adherent cells to attach overnight.
-
For dose-response experiments, treat cells with a range of dBRD9 concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for a fixed time (e.g., 4, 6, or 24 hours).[3][8]
-
For time-course experiments, treat cells with a fixed concentration of dBRD9 (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 24 hours).[1][9]
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-150 µL for a 6-well plate).[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3][4]
-
Carefully collect the supernatant containing the protein lysate.[3][4]
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[5][6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[3][4]
-
Resolve the proteins by electrophoresis.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3][4]
-
Incubate the membrane with the primary anti-BRD9 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3][4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3][4]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3][4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3][4]
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3][4]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).[4]
-
Data Analysis:
-
Quantify the band intensity for BRD9 and the loading control using densitometry software.
-
Normalize the BRD9 signal to the corresponding loading control signal for each sample.
-
Calculate the percentage of BRD9 degradation relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of dBRD9-mediated BRD9 degradation.
Caption: Western Blotting experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample preparation for western blot | Abcam [abcam.com]
- 6. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 7. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Performing a Cell Proliferation Assay with dBRD9 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9) has been identified as a critical epigenetic regulator and a promising therapeutic target in various malignancies, including acute myeloid leukemia (AML) and prostate cancer.[1][2] dBRD9 dihydrochloride (B599025) is a heterobifunctional molecule, acting as a Proteolysis-Targeting Chimera (PROTAC), that selectively induces the degradation of BRD9.[3] This document provides detailed protocols for assessing the anti-proliferative effects of dBRD9 using common cell-based assays and for validating its mechanism of action through protein degradation analysis.
Mechanism of Action: dBRD9-Mediated Protein Degradation
dBRD9 is a PROTAC designed to hijack the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[4] The molecule consists of three key components: a ligand that selectively binds to the BRD9 bromodomain, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation brings BRD9 into close proximity with the E3 ligase, facilitating the polyubiquitination of BRD9.[4] The ubiquitin tags mark BRD9 for recognition and subsequent degradation by the 26S proteasome, leading to its rapid and sustained depletion from the cell.[4][5] This degradation approach offers a powerful alternative to traditional inhibition, often resulting in a more profound and durable biological response.
Caption: Mechanism of dBRD9, a PROTAC that forms a ternary complex to induce BRD9 degradation.
Signaling Pathway and Cellular Effects
The depletion of BRD9 disrupts critical cellular processes, ultimately leading to an anti-proliferative effect. BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin-remodeling complex, which regulates gene expression.[4] Its degradation has been shown to trigger DNA damage by causing the accumulation of R-loops (three-stranded nucleic acid structures).[6] This leads to conflicts between transcription and replication processes, resulting in DNA breaks and the activation of DNA damage response pathways.[6] Consequently, cells undergo cell cycle arrest, apoptosis, and a reduction in overall proliferation.[1][4] In leukemia cells, BRD9 degradation can also downregulate key oncogenic transcription factors like c-MYC and impact the STAT5 signaling pathway.[7]
Caption: Signaling cascade following BRD9 degradation, leading to reduced cell proliferation.
Quantitative Data Summary
The efficacy of dBRD9 and its analogs is cell-line dependent. The following tables summarize key performance metrics from published studies.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders (DC₅₀ is the concentration required to degrade 50% of the target protein)
| Compound | Cell Line | DC₅₀ | Assay Time (h) | E3 Ligase Recruited |
| dBRD9 | HEK293 | ~10 nM | 2 | Cereblon |
| PROTAC E5 | MV4-11 (AML) | 0.016 nM | Not Specified | Cereblon |
| VZ185 | HEK293 | 4.5 nM | 2 | VHL |
| DBr-1 | HEK293 | 90 nM | 2 | DCAF1 |
Data sourced from multiple studies.[8][9][10] Values can vary based on experimental conditions.
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) for Cell Proliferation (IC₅₀ is the concentration required to inhibit 50% of cell proliferation)
| Compound | Cell Line | IC₅₀ | Assay Time |
| dBRD9-A | MV4-11 (AML) | 1-10 nM | 6 days |
| dBRD9-A | SKM-1 (AML) | 1-10 nM | 6 days |
| dBRD9-A | Kasumi-1 (AML) | 10-100 nM | 6 days |
| PROTAC E5 | MV4-11 (AML) | 0.27 nM | Not Specified |
| PROTAC E5 | OCI-LY10 (Lymphoma) | 1.04 nM | Not Specified |
Data sourced from multiple studies.[7][10] The specific variant of dBRD9 (e.g., dBRD9-A) may have different potency.
Experimental Workflow: Cell Proliferation Assay
The general workflow for assessing the effect of dBRD9 on cell proliferation involves cell seeding, treatment with a dilution series of the compound, incubation, and finally, measurement of cell viability.
Caption: A typical experimental workflow for a cell proliferation assay using dBRD9.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CCK-8 or Similar Reagents
This protocol describes a method to determine cell viability by treating cells with a range of dBRD9 concentrations. It is adaptable for adherent or suspension cell lines.
Materials:
-
Complete cell culture medium
-
dBRD9 dihydrochloride (and DMSO for vehicle control)
-
Sterile 96-well flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in fresh complete medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 4,000-10,000 cells/well in 100 µL).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach (for adherent lines) or acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 0.1 nM to 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a "vehicle only" control (DMSO in medium) and a "medium only" blank control.
-
Carefully add 100 µL of the diluted compounds to the corresponding wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.[12]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability (%) against the log of the dBRD9 concentration.
-
Use a non-linear regression (four-parameter sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Protocol 2: Western Blotting for BRD9 Degradation Confirmation
This protocol is essential to verify that the observed anti-proliferative effect is due to the targeted degradation of BRD9.
Materials:
-
Cells treated with dBRD9 as described above (use 6-well plates for sufficient lysate)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with dBRD9 (e.g., 100 nM) or DMSO for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and image the membrane using a chemiluminescence detection system.
-
Strip or re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify band intensities using image analysis software (e.g., ImageJ) to determine the percentage of BRD9 remaining relative to the DMSO control.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostate cancer exploits BRD9-driven metabolic reprogramming to shape the aggressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: dBRD9 Dihydrochloride Treatment in MOLM-13 AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of dBRD9 dihydrochloride (B599025), a potent and selective degrader of the bromodomain-containing protein 9 (BRD9), in the context of Acute Myeloid Leukemia (AML) using the MOLM-13 cell line. The protocols outlined herein are designed to facilitate the assessment of dBRD9's potency, mechanism of action, and downstream cellular effects.
Introduction
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has been identified as a critical factor in the proliferation and survival of AML cells.[1] Pharmacological degradation of BRD9 using proteolysis-targeting chimeras (PROTACs), such as dBRD9 dihydrochloride, represents a promising therapeutic strategy. dBRD9 functions by inducing the selective ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[1] This leads to the suppression of key oncogenic transcriptional programs, including the downregulation of MYC, ultimately resulting in cell cycle arrest and apoptosis in sensitive AML cell lines like MOLM-13.[2][3]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of BRD9 degraders in the MOLM-13 AML cell line.
Table 1: Anti-proliferative Activity of BRD9 Degraders in MOLM-13 Cells
| Compound | Assay Type | IC50 | Reference |
| dBRD9 | Cell Viability | 56.6 nM | [1] |
| FHD-609 | CellTiter-Glo | < 20 nM | [2] |
Table 2: Effects of BRD9 Inhibition/Degradation on Apoptosis and Gene Expression
| Treatment | Cell Line | Effect | Method | Reference |
| dBRD9 | SKM-1 (AML) | Significant increase in apoptotic and dead cells | Annexin V/PI Flow Cytometry | [4] |
| I-BRD9 | MV4-11 (AML) | Increased cleavage of Caspase-9 and Caspase-3 | Western Blot | [5] |
| BI-7273 | AML cell lines | Suppression of MYC expression | RNA-seq | [3] |
Visualized Workflows and Pathways
Experimental Protocols
MOLM-13 Cell Culture
-
Cell Line: MOLM-13 (human acute myeloid leukemia).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
-
Working Solutions: Prepare fresh serial dilutions of dBRD9 in the complete culture medium immediately before use. Ensure the final DMSO concentration in all treatments (including vehicle control) is consistent and does not exceed 0.1%.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed MOLM-13 cells at a density of 1 x 10^4 cells per well in 90 µL of complete culture medium.
-
Treatment: Add 10 µL of the dBRD9 working solutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the dBRD9 concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry.[4]
-
Cell Seeding and Treatment: Seed MOLM-13 cells in a 6-well plate at a density of 5 x 10^5 cells/mL. Treat with the desired concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting:
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
Western Blot Analysis
This protocol is for the detection of BRD9, MYC, and apoptosis-related proteins.[1]
-
Cell Lysis:
-
Treat MOLM-13 cells with dBRD9 as required (e.g., for 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRD9, anti-MYC, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Quantitative Real-Time PCR (RT-qPCR) for MYC Gene Expression
This protocol is for quantifying changes in MYC mRNA levels.[3][6]
-
RNA Extraction:
-
Treat MOLM-13 cells with dBRD9 for a specified time (e.g., 24 hours).
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript™ IV VILO™ Master Mix, Thermo Fisher Scientific).
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Example Primer Sequences (Human MYC):
-
Forward: 5'-GCTGCTTAGACGCTGGATTT-3'
-
Reverse: 5'-TAACGTTGAGGGGCATCG-3'
-
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of the MYC Super-Enhancer Complex by Dual Targeting of FLT3 and LSD1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo dBRD9 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a critical therapeutic target in cancers characterized by perturbations in the SWI/SNF chromatin remodeling complex, such as synovial sarcoma and SMARCB1-null tumors.[1][2] In these malignancies, the oncogenic driver, often a fusion protein like SS18-SSX in synovial sarcoma, leads to a dependency on the ncBAF (non-canonical BAF) complex, of which BRD9 is a key component.[3][4] Targeted degradation of BRD9 using heterobifunctional degraders (dBRD9), also known as PROTACs, has shown significant anti-tumor activity in preclinical models by disrupting the oncogenic function of these altered BAF complexes.[3][5]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of dBRD9 compounds in xenograft models, with a focus on synovial sarcoma. The protocols outlined below are compiled from established preclinical studies and are intended to serve as a guide for designing and executing efficacy studies.
Data Presentation
The following tables summarize quantitative data from representative preclinical studies of dBRD9 compounds in mouse xenograft models.
Table 1: In Vivo Administration Parameters of dBRD9 Compounds in Xenograft Models
| Parameter | dBRD9-A | CFT8634 |
| Drug | dBRD9-A | CFT8634 |
| Mouse Strain | Immunodeficient Mice (e.g., NOD SCID) | Immunodeficient Mice (e.g., CB17 SCID, NOD SCID) |
| Tumor Model | Synovial Sarcoma Subcutaneous Xenograft | Synovial Sarcoma & Multiple Myeloma Xenografts (Subcutaneous and Patient-Derived) |
| Administration Route | Intraperitoneal (i.p.) Injection | Oral Gavage (p.o.) |
| Dosage Range | 50 mg/kg | 3 - 30 mg/kg |
| Vehicle | Not explicitly stated in the provided search results. A common vehicle for IP injection is a solution containing DMSO and/or PEG. | 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80 in water is a common vehicle for oral suspensions of poorly soluble compounds. A specific formulation for CFT8634 was 5% DMSO + 95% [20% HPβCD in water].[5] |
| Treatment Schedule | Once daily | Once daily |
| Study Duration | 24 days[6] | 21 - 89 days[7][8] |
Table 2: Representative Antitumor Efficacy of dBRD9 Compounds in Synovial Sarcoma Xenograft Models
| Treatment Group | Dosage (mg/kg/day) | Treatment Duration | Endpoint | Tumor Growth Inhibition (%) / Outcome | Reference |
| dBRD9-A | 50 | 24 days | Tumor Volume | Significant inhibition of tumor progression compared to vehicle. | [6] |
| CFT8634 | 10, 15, or 30 | 21 days | Tumor Volume | Dose-dependent inhibition of tumor growth. | [1] |
| CFT8634 | Not specified | 89 days | Tumor Volume | Durable tumor regression with no regrowth observed after a 51-day observation period in a PDX model. | [7] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of CFT8634 in Mice
| Parameter | Value |
| Oral Bioavailability | 74% |
| Clearance | 6 mL/min/kg |
| BRD9 Degradation (in vitro) | DC50 of 2 nM in a synovial sarcoma cell line.[1] |
| BRD9 Degradation (in vivo) | Robust and dose-dependent degradation of BRD9 in tumor tissue.[1] |
Signaling Pathway
The degradation of BRD9 by dBRD9 compounds disrupts the function of the oncogenic SS18-SSX fusion protein in synovial sarcoma. This fusion protein hijacks the BAF chromatin remodeling complex, leading to aberrant gene expression and tumor growth.[2] Downstream of this, the Hippo signaling pathway effectors YAP/TAZ have been identified as being driven by SS18-SSX, promoting synovial sarcoma pathogenesis.[9][10]
Experimental Workflow
A typical in vivo efficacy study for a dBRD9 compound involves several key stages, from initial cell culture and xenograft establishment to data analysis.
Experimental Protocols
I. Establishment of a Synovial Sarcoma Xenograft Model
This protocol is adapted from established methods for generating subcutaneous xenografts using the SW-982 human synovial sarcoma cell line.[2][11]
Materials:
-
SW-982 human synovial sarcoma cell line
-
Complete cell culture medium (e.g., Leibovitz's L-15 medium with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Matrix
-
6-8 week old female immunodeficient mice (e.g., athymic nude or NOD SCID)
-
Syringes and needles
Procedure:
-
Cell Culture: Culture SW-982 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase and have high viability (>90%) before implantation.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the pellet with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.
-
-
Cell Implantation:
-
Tumor Monitoring:
-
Begin monitoring for tumor formation approximately 7-10 days post-implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches 100-150 mm³.
-
II. Preparation and Administration of dBRD9 via Oral Gavage
This protocol provides a general method for preparing a dBRD9 suspension for oral administration.
Materials:
-
dBRD9 compound (e.g., CFT8634)
-
Vehicle components: Carboxymethylcellulose sodium (CMC-Na), Tween-80, sterile water.
-
Sterile containers and stir plate
-
Oral gavage needles (18-20 gauge for mice)
-
Syringes
Procedure:
-
Vehicle Preparation (0.5% CMC / 0.1% Tween-80 in water):
-
In a sterile container, add 0.5 g of CMC-Na to approximately 90 mL of sterile water.
-
Stir vigorously until the CMC-Na is fully dissolved.
-
Add 0.1 mL of Tween-80 and mix thoroughly.
-
Adjust the final volume to 100 mL with sterile water.
-
-
dBRD9 Formulation:
-
Calculate the required amount of dBRD9 based on the desired concentration and the mean body weight of the mice.
-
Weigh the dBRD9 powder into a sterile vessel.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise dosing volume (typically 10 mL/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus and slowly administer the dBRD9 suspension.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
III. Pharmacodynamic Analysis of BRD9 Degradation in Tumor Tissue by Western Blot
This protocol outlines the procedure for assessing the degradation of BRD9 in tumor lysates.
Materials:
-
Excised tumor tissue (snap-frozen in liquid nitrogen or fresh)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Homogenizer or sonicator
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tumor Lysate Preparation:
-
Thaw frozen tumor samples on ice in RIPA buffer.
-
Homogenize the tissue using an electrical homogenizer or sonicator until a homogenous lysate is formed.
-
Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30 minutes at 4°C to pellet cellular debris.[12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 30-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized BRD9 levels in the dBRD9-treated groups to the vehicle control group to determine the percentage of degradation.
-
Conclusion
The targeted degradation of BRD9 represents a promising therapeutic strategy for synovial sarcoma and other cancers with altered BAF complexes. The protocols and data presented in these application notes provide a framework for the preclinical in vivo evaluation of dBRD9 compounds. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to advance the development of this novel class of therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The SS18-SSX Fusion Oncoprotein Hijacks BAF Complex Targeting and Function to Drive Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.cshl.edu [repository.cshl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. | BioWorld [bioworld.com]
- 8. The SS18-SSX Fusion Oncoprotein Hijacks BAF Complex Targeting and Function to Drive Synovial Sarcoma. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
- 9. SS18-SSX-Dependent YAP/TAZ Signaling in Synovial Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. c4therapeutics.com [c4therapeutics.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the SWI/SNF Complex Using dBRD9
Introduction
The SWI/SNF (Switch/Sucrose Non-Fermentable) complexes are multi-subunit ATP-dependent chromatin remodelers essential for regulating gene expression by altering nucleosome structure.[1][2] These complexes are mutationally inactivated in over 20% of human cancers, making them a significant area of therapeutic research.[1][3] The mammalian SWI/SNF complexes exist in three main forms: canonical BAF (cBAF), Polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF or GBAF).[4][5]
BRD9 is a bromodomain-containing protein that is a defining subunit of the ncBAF complex.[6][7] Its bromodomain recognizes acetylated lysine (B10760008) residues on histones, thereby recruiting the ncBAF complex to specific chromatin locations to modulate gene transcription.[8] Dysregulation of BRD9 has been implicated in various cancers, including synovial sarcoma and malignant rhabdoid tumors, making it an attractive therapeutic target.[4][6][9]
dBRD9 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BRD9 protein.[10][11] It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase (like Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[6] This targeted degradation approach offers a powerful tool to study the functional role of BRD9 and the ncBAF complex in both normal physiology and disease.
dBRD9: Mechanism of Action
dBRD9 is a heterobifunctional molecule that induces the degradation of BRD9. One end of the molecule binds to the bromodomain of BRD9, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. This targeted protein removal allows for a more profound and sustained suppression of BRD9 function compared to small molecule inhibitors that only block its bromodomain activity.[4]
Caption: Mechanism of dBRD9-induced BRD9 protein degradation.
Application Notes
-
Studying SWI/SNF Subunit Dependencies: dBRD9 can be used to investigate the reliance of cancer cells on the ncBAF complex. For example, in cancers with mutations in core SWI/SNF subunits like SMARCB1, dBRD9 can reveal synthetic lethal interactions.[1][3]
-
Investigating Transcriptional Regulation: By degrading BRD9, researchers can identify genes and pathways regulated by the ncBAF complex. This is particularly relevant in diseases like synovial sarcoma, where BRD9 is a cofactor for the oncogenic SS18-SSX fusion protein.[6]
-
Therapeutic Target Validation: The potent and specific effects of dBRD9 in preclinical models help validate BRD9 as a druggable target.[9][10] Its ability to induce tumor regression in vivo provides a strong rationale for the development of BRD9-targeting therapies.[9]
-
Elucidating Inflammatory Responses: BRD9 has been shown to regulate inflammatory responses in macrophages. dBRD9 can be used to dissect the role of the ncBAF complex in modulating the expression of inflammatory genes.[11]
Quantitative Data Summary
The efficacy of dBRD9 can be quantified by its ability to degrade BRD9 and impact cell viability. The following tables summarize key quantitative data from various studies.
Table 1: dBRD9 Degradation Potency (DC50) in Various Cell Lines
| Cell Line | Cancer Type | DC50 (nM) | Time Point (hours) | Reference |
|---|---|---|---|---|
| OPM2 | Multiple Myeloma | ~10 | 24 | [9] |
| H929 | Multiple Myeloma | ~10 | 24 | [9] |
| G401 | Rhabdoid Tumor | <100 | 24 | [3] |
| HSSYII | Synovial Sarcoma | <100 | 24 |[12] |
Table 2: Effect of dBRD9 on Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Time Point (days) | Reference |
|---|---|---|---|---|
| LNCaP | Prostate Cancer | ~0.5 | 5 | [10] |
| VCaP | Prostate Cancer | ~0.5 | 5 | [10] |
| OPM2 | Multiple Myeloma | ~0.1 | 5 | [9] |
| HSSYII | Synovial Sarcoma | ~0.05 | 6 |[6] |
Experimental Protocols
Caption: General experimental workflow for studying dBRD9 effects.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol confirms the dose- and time-dependent degradation of BRD9 protein following dBRD9 treatment.[12][13]
Materials:
-
Cell line of interest
-
dBRD9 (and DMSO as vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of dBRD9 concentrations (e.g., 1 nM to 1 µM) or for various time points (e.g., 2, 4, 8, 24 hours) with a fixed concentration. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.[13]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and image using a chemiluminescence detection system.[13]
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for SWI/SNF Complex Integrity
This protocol assesses whether the degradation of BRD9 affects the integrity of the ncBAF complex.[15][16]
Materials:
-
Cells treated with dBRD9 or DMSO
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Primary antibodies: anti-BRG1 (or another core SWI/SNF subunit), anti-BRD9, and IgG control
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysate Preparation:
-
Pre-clearing Lysate (Optional):
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.[16]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-BRG1 antibody (or another core subunit) or an IgG control overnight at 4°C with gentle rotation.[18]
-
-
Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[19]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[19]
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect co-immunoprecipitated BRD9. The absence or reduction of BRD9 in the dBRD9-treated sample indicates disruption of its association with the complex.
-
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol measures changes in the expression of BRD9-target genes following dBRD9 treatment.[10][20]
Materials:
-
Cells treated with dBRD9 or DMSO
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., MYC, SOCS3) and a housekeeping gene (e.g., GAPDH, ACTB)[21]
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Harvest cells treated with dBRD9 or DMSO.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.
-
Run the reactions in a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.[22]
-
Signaling Pathway Perturbation by dBRD9
dBRD9-mediated degradation of BRD9 disrupts the function of the ncBAF complex, which in turn affects various downstream signaling pathways. For example, in prostate cancer, BRD9 is required for androgen receptor (AR) signaling, and its degradation leads to the downregulation of AR target genes.[10] In multiple myeloma, BRD9 depletion affects ribosome biogenesis and MYC expression.[9][23]
Caption: Signaling pathway affected by dBRD9-mediated degradation.
References
- 1. Exploiting vulnerabilities of SWI/SNF chromatin remodelling complexes for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FET fusion oncoproteins interact with BRD4 and SWI/SNF chromatin remodelling complex subtypes in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Interaction between the SWI/SNF Chromatin Remodeling Complex and the Zinc Finger Factor CTCF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to RNA-Seq Analysis Following dBRD9 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 9 (BRD9) is an epigenetic reader and a critical component of the non-canonical SWI/SNF (also known as ncBAF) chromatin remodeling complex.[1][2] Its role in regulating gene expression has made it a significant target in oncology and other diseases.[1][3] dBRD9 is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to selectively target BRD9 for degradation.[2][4] It functions by linking the BRD9 protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted degradation allows for the study of gene regulation in a BRD9-depleted environment.
RNA sequencing (RNA-seq) is a powerful technique for analyzing the transcriptome of a cell population.[5] When applied after dBRD9 treatment, it enables researchers to identify genes and pathways that are regulated by BRD9, uncover the mechanism of action of BRD9-targeted therapies, and discover potential biomarkers.[5][6] This document provides a detailed protocol for conducting an RNA-seq experiment, from cell treatment to bioinformatic analysis, to study the effects of dBRD9.
dBRD9 Mechanism of Action
dBRD9 is a PROTAC that co-opts the cell's natural protein disposal system.[2] It contains two key ligands: one that binds to the bromodomain of BRD9 and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. The result is a rapid and selective depletion of BRD9 protein levels within the cell.
References
Quantitative Methods to Measure dBRD9-Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful therapeutic strategy, particularly in oncology. dBRD9, a heterobifunctional degrader, specifically targets Bromodomain-containing protein 9 (BRD9) for ubiquitination and subsequent proteasomal degradation.[1][2] BRD9 is a component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex and has been identified as a promising therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[2][3][4] Accurate and robust quantification of dBRD9-induced protein degradation is crucial for understanding its mechanism of action, determining potency and selectivity, and advancing its development as a therapeutic agent.
These application notes provide detailed protocols for three key quantitative methods to measure dBRD9-induced protein degradation: Western Blotting, Mass Spectrometry-based Proteomics, and the HiBiT Bioluminescent Reporter Assay.
Mechanism of Action: dBRD9-Mediated Protein Degradation
dBRD9 is a proteolysis-targeting chimera (PROTAC) that functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1][5] It is a heterobifunctional molecule composed of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[2][5] This induces the formation of a ternary complex between BRD9, dBRD9, and the E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.[5]
Caption: Mechanism of dBRD9-mediated BRD9 protein degradation.
Quantitative Data Summary
The following tables summarize the degradation potency of dBRD9 and other BRD9 degraders in various cell lines. The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.
Table 1: Half-maximal Degradation Concentration (DC50) of BRD9 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBRD9 | MOLM-13 | 50 | >90 | [1][6] |
| dBRD9 | EOL-1 | Potent | - | [1] |
| AMPTX-1 | MV4-11 | 0.5 | 93 | [7] |
| AMPTX-1 | MCF-7 | 2 | 70 | [7] |
| DBr-1 | - | 90 | - | [8] |
Table 2: Cellular Proliferation Inhibition by BRD9 Degraders
| Compound | Cell Line | Assay Duration | Effect | Reference |
| dBRD9 | EOL-1, MOML-13 | 7 days | Potent anti-proliferative effect | [1][6] |
| dBRD9 | AR-positive prostate cancer cells | - | Significantly reduced proliferation | [9] |
Key Experimental Protocols
Western Blotting for BRD9 Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in BRD9 protein levels following treatment with dBRD9.[10]
Caption: Experimental workflow for Western Blot analysis.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treat cells with a dose-response of dBRD9 (e.g., 0.5, 5, 50, 500, 5000 nM) or a time-course with a fixed concentration (e.g., 100 nM for 2, 4, 8, 16, 24 hours).[1][6][10] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.[11]
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5][11][12]
-
Incubate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][11]
-
Collect the supernatant containing the protein lysate.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Normalize the BRD9 signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Mass Spectrometry-Based Proteomics for Degradome Analysis
Mass spectrometry (MS)-based proteomics offers an unbiased and highly sensitive approach to quantify dBRD9-induced degradation and assess its selectivity across the entire proteome.[13][14]
Caption: Workflow for mass spectrometry-based degradome analysis.
Protocol:
-
Sample Preparation:
-
Treat cells (e.g., MOLM-13) with dBRD9 (e.g., 100 nM) and a vehicle control for a specified time (e.g., 2 hours).[15]
-
Lyse the cells and extract proteins as described in the Western Blotting protocol.
-
-
Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest the protein lysates into peptides using an enzyme like trypsin.
-
For quantitative analysis, label the peptides from different treatment groups with isobaric tags, such as Tandem Mass Tags (TMT). This allows for multiplexing and accurate relative quantification.[16]
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography (LC) and analyze them using a high-resolution mass spectrometer (e.g., LTQ-Orbitrap).[17]
-
The mass spectrometer will fragment the peptides and measure the masses of the fragments to determine the peptide sequences and the relative abundance of the reporter ions from the isobaric tags.
-
-
Data Analysis:
-
Use specialized software to identify the proteins from the peptide fragmentation data and quantify the relative abundance of each protein across the different treatment groups.
-
Generate volcano plots to visualize proteins that are significantly up- or downregulated upon dBRD9 treatment.[15] This will confirm the degradation of BRD9 and assess the off-target effects on other proteins.
-
HiBiT Bioluminescent Reporter Assay
The HiBiT assay is a sensitive and high-throughput method for quantifying protein levels in real-time or at an endpoint.[18][19] It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein (BRD9) using CRISPR/Cas9.[18][20] The HiBiT tag has a high affinity for a larger complementary polypeptide, LgBiT, and their binding reconstitutes a functional NanoLuc luciferase.[20][21] The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged BRD9.[22]
Caption: Experimental workflow for the HiBiT assay.
Protocol:
-
Cell Line Generation:
-
Assay Procedure (Endpoint):
-
Plate the BRD9-HiBiT expressing cells in a multi-well plate.
-
Treat the cells with a serial dilution of dBRD9 for a fixed duration (e.g., 6 hours).[7]
-
Add a lytic reagent containing the LgBiT protein and the luciferase substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[18]
-
-
Assay Procedure (Kinetic):
-
Plate the BRD9-HiBiT expressing cells in a multi-well plate.
-
Add a live-cell substrate for NanoLuc luciferase.
-
Measure the baseline luminescence.
-
Add dBRD9 at various concentrations.
-
Monitor the luminescence in real-time over an extended period (e.g., 24-48 hours).[22]
-
This allows for the determination of the degradation rate and the kinetics of protein recovery after compound washout.[18][22]
-
Conclusion
The quantitative methods described in these application notes provide a comprehensive toolkit for researchers to accurately measure dBRD9-induced protein degradation. Western blotting offers a straightforward and widely accessible method for confirming degradation. Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes, enabling the assessment of selectivity. The HiBiT assay offers a highly sensitive and high-throughput approach for determining degradation kinetics and potency. The selection of the most appropriate method will depend on the specific research question, available resources, and the desired level of detail. By employing these robust quantitative techniques, researchers can gain a deeper understanding of the pharmacological properties of dBRD9 and accelerate its development as a potential therapeutic agent.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Gene - BRD9 [maayanlab.cloud]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 2bscientific.com [2bscientific.com]
- 13. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 14. Targeted Protein Degraders | Bruker [bruker.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Target Degradation [worldwide.promega.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Application Notes and Protocols for Colony Formation Assays to Assess dBRD9 Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a promising therapeutic target in oncology. As a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression programs that are essential for the proliferation and survival of various cancer cells.[1][2] The development of targeted protein degraders, such as dBRD9, offers a novel therapeutic strategy. dBRD9 is a heterobifunctional molecule, often a Proteolysis Targeting Chimera (PROTAC), that links the BRD9 protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[3] This degradation has been shown to be more effective than simple inhibition in suppressing cancer cell growth.[1]
Colony formation assays are a fundamental in vitro method to evaluate the long-term effects of anti-cancer agents on cell proliferation and survival.[4] These assays assess the ability of a single cell to undergo sufficient divisions to form a colony of at least 50 cells.[4] This application note provides detailed protocols for both standard 2D and soft agar (B569324) (3D) colony formation assays to evaluate the anti-cancer efficacy of dBRD9.
Mechanism of Action: dBRD9-Mediated BRD9 Degradation
dBRD9 functions by co-opting the cell's ubiquitin-proteasome system. It simultaneously binds to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN), forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to the deregulation of oncogenic gene expression and subsequent inhibition of cancer cell proliferation.[3]
Downstream Signaling Pathways Affected by BRD9 Degradation
The degradation of BRD9 has been shown to impact several critical signaling pathways involved in cancer progression. By disrupting the ncBAF complex, dBRD9 can lead to the downregulation of key oncogenes and the suppression of pathways essential for tumor growth and survival.
Quantitative Data Summary
The following tables summarize the anti-proliferative and colony formation inhibitory effects of dBRD9 and related BRD9 inhibitors in various cancer cell lines.
Table 1: Anti-proliferative Activity of BRD9 Degraders and Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| dBRD9-A | MV4-11 | Acute Myeloid Leukemia | 1 - 10 | 6 days |
| dBRD9-A | SKM-1 | Acute Myeloid Leukemia | 1 - 10 | 6 days |
| dBRD9-A | Kasumi-1 | Acute Myeloid Leukemia | 10 - 100 | 6 days |
| I-BRD9 | LNCaP | Prostate Cancer | ~3000 | 5 days |
| I-BRD9 | VCaP | Prostate Cancer | ~3000 | 5 days |
| I-BRD9 | 22Rv1 | Prostate Cancer | ~3000 | 5 days |
Data compiled from multiple sources.[2][5]
Table 2: Effect of BRD9 Depletion on Colony Formation
| Method | Cell Line | Cancer Type | Effect on Colony Formation |
| BRD9 Knockdown (shRNA) | SKM-1 | Acute Myeloid Leukemia | Inhibition |
| BRD9 Knockdown (shRNA) | H929 | Multiple Myeloma | Inhibition |
| BRD9 Knockdown (siRNA) | SW620 | Colon Cancer | Concentration-dependent decrease |
| I-BRD9 Treatment | SW620 | Colon Cancer | Concentration-dependent inhibition |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Protocol 1: 2D Colony Formation Assay
This assay assesses the ability of adherent cells to form colonies in a monolayer culture after treatment with dBRD9.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
dBRD9 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% methanol
-
Microscope and imaging system
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Treatment with dBRD9:
-
Prepare serial dilutions of dBRD9 in complete medium. Include a vehicle control (DMSO) at the same concentration as the highest dBRD9 concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of dBRD9 or vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days. The incubation time will vary depending on the doubling time of the cell line.
-
Monitor the plates for colony formation. The medium can be changed every 3-4 days if necessary, being careful not to disturb the developing colonies.
-
-
Fixation and Staining:
-
Once colonies are visible (typically >50 cells), carefully wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and wash the wells twice with PBS.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with water until the background is clear.
-
-
Colony Counting and Data Analysis:
-
Allow the plates to air dry completely.
-
Image the plates using a scanner or a camera.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Colony counting can be done manually or using software like ImageJ.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
-
Plot the surviving fraction against the dBRD9 concentration to determine the IC50 for colony formation.
-
Protocol 2: Soft Agar Colony Formation Assay (Anchorage-Independent Growth)
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation, and is a more stringent test of tumorigenicity.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (2x concentration)
-
Low melting point agarose (B213101) (e.g., SeaPlaque™ Agarose) or Noble Agar
-
6-well tissue culture plates
-
dBRD9 stock solution (in DMSO)
-
Sterile water
-
MTT or Crystal Violet staining solution
Procedure:
-
Preparation of Agar Layers:
-
Base Layer (e.g., 0.6% agar): Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x complete medium (pre-warmed to 37°C). Pipette 1.5 mL of this 0.6% agar mixture into each well of a 6-well plate. Allow it to solidify at room temperature for at least 30 minutes.
-
Top Layer (e.g., 0.3% agar): Prepare a 0.6% agar solution as above and cool to 42°C.
-
-
Cell Preparation and Seeding:
-
Trypsinize and count the cells to obtain a single-cell suspension.
-
Resuspend the cells in 1x complete medium at a concentration of 2x the final desired seeding density.
-
Prepare serial dilutions of dBRD9 in 1x complete medium at 2x the final concentration.
-
In separate tubes, mix equal volumes of the cell suspension and the dBRD9 dilutions (or vehicle control).
-
-
Plating the Top Layer:
-
Warm the tubes containing the cell/dBRD9 mixture to 37°C.
-
Working quickly to prevent the agar from solidifying, mix equal volumes of the 0.6% top agar solution (at 42°C) and the cell/dBRD9 mixture. This will result in a final agar concentration of 0.3% and the desired final concentrations of cells and dBRD9.
-
Carefully pipette 1.5 mL of this cell-agar suspension on top of the solidified base layer in each well.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature for 30 minutes.
-
Add 1 mL of complete medium (containing the respective concentrations of dBRD9 or vehicle) on top of the agar to prevent it from drying out.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells by adding fresh medium with dBRD9 every 3-4 days.
-
-
Staining and Colony Counting:
-
Colonies can be visualized and counted directly under a microscope.
-
Alternatively, for endpoint analysis, stain the colonies. For example, add 0.5 mg/mL MTT solution to each well and incubate for 4 hours to stain viable colonies purple.
-
Image the plates and count the number of colonies.
-
-
Data Analysis:
-
Quantify the number and size of colonies in each well.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the dBRD9 concentration to assess the dose-dependent effect.
-
Conclusion
Colony formation assays are indispensable tools for evaluating the long-term anti-cancer effects of dBRD9. By providing a measure of a cell's ability to proliferate and form a colony, these assays offer a more biologically relevant assessment of anti-cancer activity than short-term viability assays. The detailed protocols provided herein for both 2D and 3D colony formation assays will enable researchers to robustly assess the efficacy of dBRD9 and other BRD9-targeting compounds in various cancer models.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abcam.com [abcam.com]
- 5. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 Inhibition by Natural Polyphenols Targets DNA Damage/Repair and Apoptosis in Human Colon Cancer Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. artscimedia.case.edu [artscimedia.case.edu]
Troubleshooting & Optimization
Technical Support Center: dBRD9 Dihydrochloride Stability in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of dBRD9 dihydrochloride (B599025) in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 dihydrochloride and what is its mechanism of action?
dBRD9 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BRD9 (Bromodomain-containing protein 9) protein.[1][2][3] BRD9 is a subunit of the human BAF (SWI/SNF) nucleosome remodeling complex, which plays a role in regulating gene expression.[4][5] dBRD9 is a heterobifunctional molecule that links a ligand for the BRD9 bromodomain to a ligand for an E3 ubiquitin ligase.[5][6] This simultaneous binding brings BRD9 into close proximity with the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[7]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years).[8] Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[8] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What factors can affect the stability of this compound in DMSO?
Several factors can influence the stability of this compound in DMSO:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds. It is crucial to use anhydrous, high-purity DMSO and handle it in a low-humidity environment.
-
Temperature: While frozen storage is recommended, the stability at other temperatures should be empirically determined if required for specific experimental setups.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can impact the stability and solubility of some small molecules. It is best to aliquot stock solutions into single-use volumes.
-
Light Exposure: While not specifically documented for dBRD9, it is good practice to protect solutions from light by using amber vials.
Q4: How can I assess the stability of my this compound solution in DMSO?
The most common method for assessing compound stability is to use a separation technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound over time. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | The concentration may be too high, or the compound may have crashed out of solution after a freeze-thaw cycle. | Gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, the solution may be supersaturated. It is recommended to prepare a fresh stock at a slightly lower concentration. |
| Inconsistent experimental results | The this compound may be degrading in the DMSO stock or in the experimental media. | Assess the stability of your stock solution using the provided HPLC/LC-MS protocol. Prepare fresh stock solutions regularly and store them properly in single-use aliquots. Use anhydrous DMSO. |
| Loss of compound activity | This could be due to degradation, adsorption to container surfaces, or issues with the experimental setup. | Verify the purity and concentration of your stock solution. Consider using low-adhesion microplates or vials. Ensure all experimental conditions are consistent. |
| Unexpected peaks in HPLC/LC-MS analysis | These may be degradation products of this compound. | Characterize the degradation products using mass spectrometry to understand the degradation pathway. Potential degradation could involve hydrolysis of amide bonds or cleavage of ether linkages, especially under acidic or basic conditions. |
Quantitative Data Summary
Currently, there is no publicly available, detailed quantitative stability data specifically for this compound in DMSO across various conditions. However, a stability study on a caged PROTAC 3 in DMSO at room temperature showed no significant degradation over 5 days when analyzed by LC-MS.[9]
For your own experiments, you can generate similar data by following the provided "Protocol for Assessing this compound Stability in DMSO" and populate a table like the one below.
Table 1: Example Stability Data for this compound in DMSO at 10 mM
| Storage Condition | Time Point | % Remaining this compound |
| -80°C | 0 | 100% |
| 1 month | User-generated data | |
| 3 months | User-generated data | |
| 6 months | User-generated data | |
| -20°C | 0 | 100% |
| 1 week | User-generated data | |
| 1 month | User-generated data | |
| 4°C | 0 | 100% |
| 24 hours | User-generated data | |
| 1 week | User-generated data | |
| Room Temperature | 0 | 100% |
| 4 hours | User-generated data | |
| 24 hours | User-generated data |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO by LC-MS
This protocol provides a general framework for assessing the stability of this compound in DMSO. Specific parameters may need to be optimized for your instrument and conditions.
1. Materials
-
This compound powder
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Low-adhesion microcentrifuge tubes or HPLC vials
2. Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber, low-adhesion vials.
3. Stability Study Setup
-
Prepare sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
For each condition, prepare aliquots for each time point (e.g., 0, 24 hours, 1 week, 1 month).
-
The T=0 sample should be processed and analyzed immediately.
4. Sample Preparation for LC-MS Analysis
-
At each time point, take one aliquot from each storage condition.
-
Dilute the 10 mM DMSO stock solution to a final concentration suitable for LC-MS analysis (e.g., 1 µM) using a mixture of acetonitrile and water (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Transfer the diluted sample to an HPLC vial.
5. LC-MS/MS Analysis
The following are example parameters based on methods for other PROTACs and may require optimization:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY HSS T3, 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 5% to 95% Mobile Phase B over a few minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40-60°C.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transition: For quantitative analysis, use Multiple Reaction Monitoring (MRM). The precursor ion will be the m/z of this compound, and the product ion will be a stable fragment. These will need to be determined by infusing a pure standard of the compound.
6. Data Analysis
-
Integrate the peak area of the this compound parent compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining versus time for each storage condition.
Visualizations
Caption: dBRD9-mediated degradation of the BRD9 protein.
Caption: Experimental workflow for dBRD9 stability assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. waters.com [waters.com]
- 5. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. lcms.cz [lcms.cz]
- 8. sciex.com [sciex.com]
- 9. apexbt.com [apexbt.com]
Technical Support Center: Troubleshooting Inconsistent BRD9 Degradation in Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the analysis of BRD9 degradation by Western blot.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or no BRD9 degradation after treating my cells with a degrader. What are the likely causes?
Several factors can contribute to inconsistent or a lack of BRD9 degradation. These can be broadly categorized into issues with the degrader itself, the biological system, or the Western blot technique.
-
Degrader-related issues:
-
Suboptimal Concentration: The concentration of the degrader is critical. Too low of a concentration may not be sufficient to induce the formation of the ternary complex (BRD9-degrader-E3 ligase), while excessively high concentrations can lead to a "hook effect," where the formation of binary complexes (BRD9-degrader or degrader-E3 ligase) is favored over the productive ternary complex, thus reducing degradation efficiency.[1]
-
Compound Instability or Poor Solubility: The degrader may be unstable or precipitate in the cell culture medium.
-
-
Biological System-related issues:
-
Cell Line Specificity: The expression levels of BRD9 and the specific E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)) recruited by the degrader can vary significantly between different cell lines, which will impact the degradation efficiency.[1]
-
Incorrect Treatment Time: BRD9 degradation is a time-dependent process. The kinetics of degradation can differ between various degraders and cell types.
-
-
Western Blot Technique-related issues:
-
Antibody Problems: The primary antibody may have low affinity or specificity for BRD9, or an inappropriate dilution may be used.
-
Protein Lysis and Handling: Inefficient cell lysis or protein degradation during sample preparation can lead to inaccurate results.[2][3]
-
Transfer Issues: Inefficient transfer of BRD9 from the gel to the membrane can result in weak or no signal.
-
Q2: How can I optimize the concentration of my BRD9 degrader?
To determine the optimal concentration of your BRD9 degrader, it is essential to perform a dose-response experiment. This involves treating your cells with a range of degrader concentrations to identify the DC50 value (the concentration at which 50% of the target protein is degraded). A typical starting point is to test a broad range of concentrations (e.g., from picomolar to micromolar) and then narrow it down to a more focused range around the observed DC50.
Q3: What is the optimal treatment time to observe BRD9 degradation?
The optimal treatment time can vary depending on the specific degrader and cell line used. It is recommended to perform a time-course experiment to determine the ideal duration for observing maximal degradation. Degradation can often be detected within a few hours of treatment.[1] For example, some studies have reported near-complete loss of BRD9 within one to four hours of treatment.[4][5]
Q4: My Western blot shows high background. How can I reduce it?
High background on a Western blot can obscure the specific signal for BRD9. Here are some common causes and solutions:
-
Insufficient Blocking: Ensure the membrane is adequately blocked to prevent non-specific antibody binding. You can try increasing the blocking time, using a different blocking agent (e.g., 5% non-fat milk or BSA in TBST), or increasing the concentration of the blocking agent.[6][7]
-
Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Try titrating your antibodies to find the optimal dilution.[6]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies. Increase the number and duration of washes.
-
Contamination: Ensure all buffers and equipment are clean and free of contaminants.[6]
Q5: I am seeing multiple bands in my Western blot. What could be the reason?
The presence of multiple bands can be due to several factors:
-
Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Ensure you are using a validated antibody specific for BRD9.[8]
-
Protein Degradation: If samples are not handled properly, BRD9 may be degraded into smaller fragments, which can be detected by the antibody. Always use fresh samples and include protease inhibitors in your lysis buffer.[3][9]
-
Post-Translational Modifications: BRD9 can undergo post-translational modifications that may alter its molecular weight, leading to the appearance of multiple bands.
Troubleshooting Guides
Problem 1: Weak or No BRD9 Signal
| Possible Cause | Solution |
| Inefficient Protein Extraction | Use a lysis buffer containing protease inhibitors and ensure complete cell lysis. Keep samples on ice to prevent degradation.[2][3] |
| Low Protein Load | Increase the amount of protein loaded onto the gel. Typically, 20-50 µg of total protein is recommended, but this may need to be optimized.[10][11][12] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage. For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[2] |
| Suboptimal Primary Antibody | Use a validated anti-BRD9 antibody at the recommended dilution. Perform an antibody titration to find the optimal concentration.[6] Consider trying a different antibody if issues persist. |
| Inactive Secondary Antibody | Use a fresh, appropriate secondary antibody at the correct dilution. Ensure it is compatible with the primary antibody. |
| Insufficient Exposure | Increase the exposure time during signal detection.[6] |
Problem 2: Inconsistent BRD9 Degradation Across Replicates
| Possible Cause | Solution |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of the degrader and other reagents. |
| Cell Culture Variability | Maintain consistent cell density, passage number, and growth conditions across all experiments. |
| Uneven Protein Loading | Quantify protein concentration accurately (e.g., using a BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| Inconsistent Incubation Times | Ensure consistent incubation times for degrader treatment and antibody incubations. |
| Variable Degrader Activity | Prepare fresh dilutions of the degrader for each experiment from a stable stock solution. |
Quantitative Data
Table 1: Recommended Antibody Dilutions for BRD9 Western Blot
| Antibody | Type | Recommended Dilution | Vendor |
| BRD9 (E9R2I) Rabbit mAb #58906 | Monoclonal | 1:1000 | Cell Signaling Technology[8] |
| BRD9 Antibody #71232 | Polyclonal | 1:1000 | Cell Signaling Technology[13] |
| Anti-BRD9 antibody [EPR23888-5] (ab259839) | Monoclonal | 1:1000 | Abcam |
| BRD9 Polyclonal Antibody (PA5-113488) | Polyclonal | 1:200-1:1000 | Thermo Fisher Scientific |
| BRD9 Antibody (24785-1-AP) | Polyclonal | 1:1000 | Proteintech[14] |
Table 2: Reported DC50 and Dmax Values for Various BRD9 Degraders
| Degrader | Cell Line | DC50 | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| dBRD9 | MOLM-13 | - | >90 | 4 | Cereblon[4] |
| AMPTX-1 | MV4-11 | 0.5 nM | 93 | 6 | DCAF16[15] |
| AMPTX-1 | MCF-7 | 2 nM | 70 | 6 | DCAF16[15] |
| E5 | MV4-11 | 16 pM | - | - | - |
| FHD-609 | - | 190 pM | 97 | - | CRBN[16] |
| BRD9 Degrader-3 | - | <1.25 nM | - | - | - |
Note: DC50 and Dmax values are highly dependent on experimental conditions and may vary.
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol outlines the general steps for assessing BRD9 protein levels after treatment with a degrader.
Materials:
-
Cell line of interest
-
BRD9 degrader
-
DMSO (vehicle control)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[17]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary anti-BRD9 antibody
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the BRD9 degrader or DMSO for the desired time.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[18]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-50 µg of protein per lane on an SDS-PAGE gel.[10][18]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary anti-BRD9 antibody (see Table 1 for dilutions) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.[18]
-
-
Analysis:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities to determine the extent of BRD9 degradation.
-
Visualizations
Caption: Targeted degradation of BRD9 via the ubiquitin-proteasome system.
Caption: A typical workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting inconsistent BRD9 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. BRD9 Degrader-1 | Benchchem [benchchem.com]
- 5. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. addgene.org [addgene.org]
- 11. reddit.com [reddit.com]
- 12. bio-rad.com [bio-rad.com]
- 13. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. BRD9 antibody (24785-1-AP) | Proteintech [ptglab.com]
- 15. biorxiv.org [biorxiv.org]
- 16. foghorntx.com [foghorntx.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Potential off-target effects of dBRD9 on BRD7 and BRD4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of dBRD9 on BRD7 and BRD4.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 and how does it work?
dBRD9 is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of Bromodomain-containing protein 9 (BRD9). It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity leads to the ubiquitination of BRD9, marking it for degradation by the proteasome.
Q2: What are the known off-target effects of dBRD9 on BRD7 and BRD4?
dBRD9 is highly selective for BRD9. Studies have shown that at concentrations effective for BRD9 degradation, dBRD9 does not cause significant degradation of BRD7 or BRD4.[1] Global quantitative proteomics analysis of cells treated with dBRD9 revealed that BRD9 was the only protein significantly downregulated out of over 7,300 quantified proteins, highlighting its exceptional selectivity.[2]
Q3: I am observing unexpected phenotypes in my experiment. Could this be due to off-target effects on BRD7 or BRD4?
While dBRD9 is highly selective, it is crucial to rule out other experimental variables. We recommend performing the following troubleshooting steps:
-
Confirm BRD9 Degradation: Use Western Blotting to verify the extent and timing of BRD9 degradation in your specific cell line and experimental conditions.
-
Assess BRD7 and BRD4 Levels: As a control, probe for BRD7 and BRD4 levels in your dBRD9-treated samples to confirm the absence of their degradation.
-
Titrate dBRD9 Concentration: Perform a dose-response experiment to identify the minimal effective concentration of dBRD9 that induces BRD9 degradation without causing non-specific effects.
-
Use a Negative Control: Employ a structurally similar but inactive version of dBRD9 as a negative control to ensure the observed phenotype is due to BRD9 degradation.
-
Consider Downstream Effects of BRD9 Loss: The observed phenotype might be a legitimate consequence of BRD9 degradation. BRD9 is known to regulate several signaling pathways, including the TGF-β/Activin/Nodal and Wnt pathways, which can have widespread cellular effects.[3]
Troubleshooting Guides
Issue: No BRD9 degradation is observed after dBRD9 treatment.
-
Verify dBRD9 Integrity: Ensure dBRD9 has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Check Cell Line Competency: Confirm that your cell line expresses the necessary components of the ubiquitin-proteasome system, including the E3 ligase Cereblon (CRBN), which dBRD9 utilizes.
-
Optimize Treatment Conditions:
-
Concentration: Titrate the concentration of dBRD9. A typical starting concentration is 100 nM.
-
Time Course: Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal degradation time in your cell line.
-
-
Confirm Antibody Specificity: Ensure your anti-BRD9 antibody is specific and sensitive enough to detect endogenous levels of the protein.
Issue: Apparent degradation of BRD7 or BRD4 is observed.
-
Confirm with a Secondary Assay: Use an orthogonal method to confirm the degradation, such as a HiBiT or NanoBRET assay.
-
Re-evaluate dBRD9 Concentration: High concentrations of dBRD9 might lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies.
-
Perform Proteomics Analysis: For a comprehensive and unbiased assessment of off-target effects, consider performing quantitative mass spectrometry-based proteomics.
Data Presentation
Table 1: Selectivity Profile of dBRD9
| Target | dBRD9 Activity | Quantitative Data | Reference |
| BRD9 | Potent Degrader | DC50 in the nanomolar range | [4] |
| BRD7 | No significant degradation | No degradation observed up to 5 µM | [1] |
| BRD4 | No significant degradation | No degradation observed up to 5 µM | [1] |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader that induces 50% degradation of the target protein.
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD9, BRD7, and BRD4 following dBRD9 treatment.
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of dBRD9 or vehicle control (DMSO) for the desired time points.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD9, BRD7, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control to determine the relative protein levels.
2. Mass Spectrometry-Based Quantitative Proteomics
This protocol provides an unbiased and global assessment of protein level changes upon dBRD9 treatment.
-
Sample Preparation:
-
Treat cells with dBRD9 or vehicle control.
-
Lyse cells and extract proteins.
-
Digest proteins into peptides using trypsin.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their abundance.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in dBRD9-treated samples compared to controls.
-
A volcano plot is typically used to visualize proteins with statistically significant changes in abundance.[2]
-
Mandatory Visualization
Caption: Mechanism of action of dBRD9 as a PROTAC.
Caption: Key signaling pathways regulated by BRD9, BRD7, and BRD4.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cellular Proteomics for dBRD9 Degradation Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cellular proteomics to confirm the degradation and selectivity of dBRD9.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 and how does it induce protein degradation?
A1: dBRD9 is a heterobifunctional molecule, often a Proteolysis Targeting Chimera (PROTAC), designed to selectively target the bromodomain-containing protein 9 (BRD9) for degradation. It works by simultaneously binding to BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN), von Hippel-Lindau (VHL), or DCAF16.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the cell's proteasome.[3]
Q2: Why is cellular proteomics the preferred method to confirm dBRD9 degradation selectivity?
A2: Cellular proteomics, particularly using quantitative mass spectrometry, offers an unbiased and global view of protein abundance changes across the entire proteome upon dBRD9 treatment.[1] This allows for the precise quantification of BRD9 degradation while simultaneously assessing the impact on thousands of other proteins. This comprehensive analysis is crucial to confirm that dBRD9 is selective for its intended target and does not cause widespread off-target protein degradation.[3]
Q3: What are the key quantitative metrics to assess dBRD9 efficacy and selectivity from a proteomics experiment?
A3: The primary metrics include the fold change or percentage of BRD9 degradation in dBRD9-treated samples compared to vehicle controls. High selectivity is demonstrated when BRD9 is among the most significantly downregulated proteins, while the abundance of other proteins, including other bromodomain family members like BRD4 and BRD7, remains largely unchanged.[3][4] For example, a successful experiment might show a significant median fold decrease in BRD9 abundance with minimal changes in the vast majority of other quantified proteins.[1]
Troubleshooting Guides
Problem 1: Inefficient or No dBRD9 Degradation Observed in Proteomics Data
| Possible Cause | Troubleshooting Step |
| Suboptimal dBRD9 Concentration | Perform a dose-response experiment to determine the optimal concentration (DC50) for your specific cell line. Both too low and too high concentrations can be ineffective, with high concentrations potentially leading to a "hook effect" where binary complexes are favored over the productive ternary complex. |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the optimal treatment time for BRD9 degradation, which can vary between cell lines and specific dBRD9 constructs. Degradation is often observable within a few hours. |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL, DCAF16) in your cell line using Western Blot or targeted proteomics. Low ligase expression can limit degradation efficiency. |
| Poor Cell Permeability of dBRD9 | If possible, assess the cellular uptake of your dBRD9 compound. Modifications to the linker or warhead may be necessary to improve permeability. |
| Compound Instability | Verify the stability of your dBRD9 compound in your cell culture medium over the course of the experiment. |
Problem 2: High Variability in Quantitative Proteomics Data Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure meticulous and consistent execution of the sample preparation protocol, from cell lysis and protein extraction to digestion and peptide cleanup. Use a standardized protocol for all samples. |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay (e.g., BCA) before digestion and ensure equal amounts of protein are taken for each sample. |
| Inefficient TMT/Isobaric Labeling | Ensure the pH of the peptide solution is optimal for labeling (pH 8.5 for TMT). Use a sufficient ratio of label to peptide and ensure complete quenching of the reaction. |
| Sample Loss During Cleanup | Be cautious during peptide desalting steps to minimize sample loss. Ensure the columns or tips are not overloaded. |
Problem 3: Apparent Off-Target Protein Degradation
| Possible Cause | Troubleshooting Step |
| Lack of Selectivity of the BRD9 Binder | Characterize the binding affinity of the "warhead" portion of your dBRD9 molecule against a panel of bromodomain-containing proteins to ensure it is selective for BRD9. |
| Formation of Non-specific Ternary Complexes | The linker length and composition can influence the geometry of the ternary complex. Consider synthesizing and testing dBRD9 variants with different linkers. |
| "Hijacking" of a Different E3 Ligase | If the intended E3 ligase is not highly expressed, the PROTAC may engage with a different, more abundant ligase, leading to a different degradation profile. Confirm the E3 ligase dependency of your dBRD9. |
| Downstream Effects of BRD9 Degradation | Some observed protein abundance changes may be downstream biological consequences of BRD9 degradation rather than direct off-target effects. Analyze the affected proteins for pathway enrichment to understand potential indirect effects. |
Quantitative Data Presentation
Table 1: Example Quantitative Proteomics Data for dBRD9 Selectivity in MOLM-13 Cells
| Protein | Fold Change (dBRD9/Vehicle) | p-value | Significance |
| BRD9 | -5.5 | < 0.001 | Highly Significant |
| BRD4 | -0.1 | 0.85 | Not Significant |
| BRD7 | +0.05 | 0.92 | Not Significant |
| Protein X | -0.2 | 0.75 | Not Significant |
| Protein Y | +0.15 | 0.80 | Not Significant |
| 99% of other quantified proteins | < 0.3 | > 0.05 | Not Significant |
This table is a representative example based on published findings and should be adapted to your experimental results.[1][3]
Experimental Protocols
Protocol 1: Global Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol outlines the key steps for assessing dBRD9 degradation selectivity using TMT-based quantitative proteomics.
-
Cell Culture and Treatment:
-
Culture MOLM-13 cells (or other relevant cell lines) to a sufficient density.
-
Treat cells with an optimized concentration of dBRD9 (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2-4 hours).
-
Harvest and wash the cells with ice-cold PBS.
-
-
Cell Lysis and Protein Extraction:
-
Lyse cell pellets in a suitable lysis buffer (e.g., 8M urea (B33335) in 50mM TEAB) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
-
Protein Quantification, Reduction, Alkylation, and Digestion:
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Desalt the resulting peptides using a C18 solid-phase extraction method.
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples into a single tube.
-
-
Peptide Fractionation and Mass Spectrometry:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the raw mass spectrometry data against a human protein database for peptide and protein identification.
-
Quantify the TMT reporter ion intensities to determine the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
Visualizations
Caption: Mechanism of dBRD9-mediated protein degradation.
Caption: Quantitative proteomics workflow for dBRD9.
Caption: Troubleshooting logic for poor dBRD9 degradation.
References
Key differences between using a BRD9 degrader versus an inhibitor.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BRD9 degraders and inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mechanism of action between a BRD9 degrader and a BRD9 inhibitor?
A: A BRD9 inhibitor is a small molecule that binds to the bromodomain of the BRD9 protein, preventing its interaction with acetylated lysine (B10760008) residues on histones.[1][2] This action blocks the recruitment of the BAF (SWI/SNF) chromatin remodeling complex to specific gene promoters, thereby inhibiting gene transcription.[1][3][4]
In contrast, a BRD9 degrader is a heterobifunctional molecule, often a Proteolysis Targeting Chimera (PROTAC), that simultaneously binds to the BRD9 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[2][5][6] This proximity induces the ubiquitination of BRD9, marking it for destruction by the proteasome.[2][5] Therefore, while an inhibitor merely blocks one function of BRD9, a degrader leads to the near-complete elimination of the protein.[7]
Mechanism of Action: BRD9 Inhibitor vs. Degrader
Caption: Contrasting mechanisms of BRD9 inhibitor and degrader action.
Q2: Why might a BRD9 degrader be more effective than an inhibitor in a therapeutic context?
A: BRD9 degraders can offer several advantages over inhibitors:
-
Elimination of Scaffolding Functions: BRD9 has non-catalytic scaffolding functions within the BAF complex that may not be affected by simply blocking its bromodomain.[7] Degraders eliminate the entire protein, thus ablating all its functions.[7] This can lead to a more robust therapeutic effect, as seen in synovial sarcoma where degradation is more effective than inhibition.[8]
-
Event-Driven Catalytic Action: Degraders act catalytically; a single degrader molecule can mediate the destruction of multiple BRD9 proteins.[6] This can lead to a more potent and sustained downstream effect compared to inhibitors, which require continuous high occupancy of the binding site.[7][9]
-
Overcoming Resistance: In cases of BRD9 overexpression, high concentrations of an inhibitor may be required to achieve a therapeutic effect. Degraders can be effective at lower concentrations due to their catalytic nature.[7]
Q3: What are the key signaling pathways affected by BRD9 modulation?
A: BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][3][10] Consequently, modulating BRD9 can impact several cancer-related signaling pathways, including:
-
Wnt/β-catenin Pathway: Knockdown of BRD9 has been shown to inhibit the progression of lung and colon cancers through the Wnt/β-catenin signaling pathway.[11]
-
Androgen Receptor (AR) Signaling: BRD9 is a critical regulator of androgen receptor signaling and facilitates prostate cancer progression.[12][13]
-
MYC Expression: BRD9 inhibition can lead to a potent but partial inhibition of MYC expression in acute myeloid leukemia (AML) cell lines.[14]
-
DNA Damage Response: BRD9 may be necessary for the recruitment of the SWI/SNF complex to sites of DNA damage to facilitate repair.[10]
BRD9's Role in Key Cancer Signaling Pathways
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Improving dBRD9 dihydrochloride formulation for in vivo delivery.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo delivery of dBRD9 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 dihydrochloride and what is its mechanism of action?
A1: dBRD9 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of Bromodomain-containing protein 9 (BRD9).[1][2] One end of the dBRD9 molecule binds to the bromodomain of BRD9, while the other end recruits an E3 ubiquitin ligase.[2] This proximity leads to the ubiquitination of BRD9, marking it for degradation by the proteasome.[2] The dihydrochloride salt form of dBRD9 is intended to improve its physicochemical properties, such as aqueous solubility.
Q2: What are the main challenges in formulating this compound for in vivo studies?
A2: Like many PROTACs, dBRD9 is a relatively large molecule that often falls "beyond the Rule of Five," which can lead to several formulation challenges.[3][4] The most common issues are:
-
Low aqueous solubility: Despite the dihydrochloride salt form, the intrinsic solubility of the large organic molecule in aqueous buffers (like PBS) can be very low.[5][6]
-
Poor permeability: The size and polar surface area of PROTACs can limit their ability to cross cell membranes, affecting oral bioavailability.[4][7]
-
Chemical instability: Some PROTACs can be unstable in solution, particularly in aggressive formulations or at certain pH values.[3]
-
Tendency to aggregate: At higher concentrations, PROTACs may aggregate, which can lead to precipitation and inconsistent results.[8]
Q3: My this compound is precipitating when I dilute my DMSO stock solution with aqueous buffer. What can I do?
A3: This is a common issue due to the low aqueous solubility of many small molecules. Here are several strategies to address this:
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a pre-mixed vehicle containing co-solvents that improve solubility. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[9][10]
-
Reduce the final DMSO concentration: While DMSO is an excellent solvent for the stock solution, its concentration in the final formulation should be kept low (ideally <5%) to minimize toxicity in vivo.[10][11]
-
Prepare a suspension: If the compound is not intended to be in a true solution, you can create a homogenous suspension using vehicles like carboxymethylcellulose (CMC) in saline.[5]
-
pH adjustment: Although less common for in vivo injections, ensuring the pH of the final solution is optimal for the compound's stability and solubility can sometimes help. For hydrochloride salts, a slightly acidic pH may improve solubility.
Q4: What are some recommended starting formulations for a mouse xenograft study?
A4: The choice of formulation depends on the route of administration and the required dose. Here are three common starting points:
-
For Intraperitoneal (IP) or Subcutaneous (SC) Injection (Solution): A vehicle containing 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% sterile saline. This is a robust system for solubilizing many poorly soluble compounds.[9]
-
For Oral Gavage (Suspension): A 0.5% to 1% solution of carboxymethylcellulose sodium (CMC-Na) in sterile water or saline. The compound is suspended in this viscous vehicle to ensure uniform dosing.[5]
-
For Intraperitoneal (IP) Injection (Lipid-based): A solution of 5% DMSO in corn oil. This can be suitable for highly lipophilic compounds.[5]
Always perform a small-scale trial formulation to check for precipitation or instability before preparing the bulk solution for your study.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during preparation or storage. | Poor solubility in the chosen vehicle. | Increase the percentage of co-solvents like PEG300 or use a different formulation strategy such as a lipid-based vehicle or amorphous solid dispersion.[4][6] Ensure the stock DMSO is completely clear before dilution. |
| Inconsistent results or lower-than-expected efficacy in vivo. | Poor bioavailability due to low solubility or permeability. Compound degradation in the formulation. Non-homogenous suspension leading to inaccurate dosing. | Consider advanced formulations like amorphous solid dispersions or nanoformulations to improve bioavailability.[6][12] Assess the stability of your formulation over the experiment's time course.[13] Ensure suspensions are vortexed thoroughly before each animal is dosed. |
| "Hook Effect" observed (reduced degradation at higher concentrations). | Formation of non-productive binary complexes (dBRD9 with either BRD9 or the E3 ligase) instead of the productive ternary complex. | This is an intrinsic property of some PROTACs.[4] Perform a full dose-response curve to identify the optimal concentration range for maximal degradation. Avoid using concentrations that are too high. |
| Toxicity observed in the vehicle control group. | High concentration of organic solvents like DMSO. | Keep the final DMSO concentration in the dosing solution as low as possible, ideally below 5% and not exceeding 10% for most routes.[10] |
| Difficulty dissolving the this compound powder. | The compound may require sonication or gentle warming to fully dissolve in the initial solvent (e.g., DMSO). | After adding the solvent, vortex the solution and place it in a sonicator bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution.[14] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Solubility Profile
| Solvent | Concentration | Observation | Source |
| DMSO | 100 mg/mL (116.72 mM) | Soluble | [5] |
| Ethanol | 100 mg/mL (116.72 mM) | Soluble | [5] |
| Water | < 1 mg/mL | Insoluble | [5] |
Example In Vivo Formulations
| Formulation Composition | Route of Administration | Final Concentration Example | Source |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IP, IV, SC | 2 mg/mL | [9][15] |
| 5% DMSO, 95% Corn Oil | IP, Oral | 4.25 mg/mL | [5] |
| 0.5% - 1% CMC-Na in Saline | Oral, IP | 5 mg/mL (Suspension) | [5] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for IP Injection
This protocol describes the preparation of a standard vehicle used for many poorly soluble compounds in preclinical in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a clear, concentrated stock solution (e.g., 40 mg/mL). Ensure the powder is fully dissolved; sonication may be used if necessary.[9]
-
Add Co-solvents Sequentially: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, follow these steps for a 1 mL final volume: a. In a sterile tube, start with 400 µL of PEG300. b. Add 100 µL of your DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is homogeneous and clear. c. Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear. d. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one last time to ensure homogeneity.[9]
-
Final Check: Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Administration: Use the formulation immediately after preparation for optimal results.[5]
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is suitable when a true solution cannot be achieved or is not required.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile Saline (0.9% NaCl) or sterile water
-
Sterile tubes and a small magnetic stir bar or homogenizer
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 50 mg of CMC-Na powder to 10 mL of sterile saline while stirring vigorously. Continue to stir until the CMC-Na is fully dissolved and the solution is viscous and uniform.
-
Weigh the Compound: Weigh the amount of this compound needed for your desired final concentration (e.g., 50 mg for a 5 mg/mL suspension in 10 mL).
-
Create the Suspension: Add the weighed dBRD9 powder directly to the prepared 0.5% CMC-Na vehicle.
-
Homogenize: Vortex the mixture vigorously for several minutes. For best results, use a homogenizer or sonicator to ensure the particle size is reduced and the suspension is uniform.
-
Administration: Before each animal is dosed, vortex the suspension thoroughly to ensure the compound is evenly distributed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of dBRD9-mediated degradation of the ncBAF complex.
Caption: Role of BRD9 in the Androgen Receptor (AR) signaling pathway.
Caption: BRD9 involvement in the TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
Optimal treatment duration for complete BRD9 protein degradation.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BRD9 degraders.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for BRD9 degraders?
A1: BRD9 degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, are heterobifunctional molecules. They function by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or DDB1 and CUL4 associated factor 16 (DCAF16).[1][2][3] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.[1][3] This targeted protein degradation approach can offer enhanced potency and selectivity compared to traditional inhibitors.[1][4]
Q2: What is a typical starting concentration and treatment time to observe BRD9 degradation?
A2: The optimal concentration and treatment time can vary significantly depending on the specific degrader, cell line, and experimental conditions. However, published data provides a good starting point. Degradation of BRD9 is often observed within a few hours of treatment. For instance, near-complete loss of BRD9 has been reported within 1 to 6 hours with certain degraders.[1][2][5] Concentrations for effective degradation can range from low nanomolar to micromolar. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.[1]
Q3: How do I select the appropriate BRD9 degrader for my experiment?
A3: The choice of a BRD9 degrader depends on the specific research question. Key factors to consider include:
-
Selectivity: If the goal is to specifically probe the function of BRD9, a highly selective degrader like dBRD9, which shows minimal effects on other BET family members, is recommended.[1] Some degraders may also target other bromodomain-containing proteins like BRD7.[3]
-
Potency (DC₅₀ and Dₘₐₓ): Compare the reported half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) for different degraders in relevant cell lines to select the most efficient one.[1]
-
E3 Ligase Requirement: Be aware of the E3 ligase (e.g., CRBN, VHL, DCAF16) that the degrader utilizes and ensure its expression in your experimental model.[1][2]
Troubleshooting Guide
Issue 1: Inefficient or Incomplete BRD9 Degradation
-
Symptom: Western blot analysis shows minimal or no reduction in BRD9 protein levels after treatment with the degrader.
-
Possible Causes & Troubleshooting Steps:
-
Suboptimal Degrader Concentration: The concentration of the degrader is critical. Too low a concentration may not effectively induce the formation of the ternary complex (BRD9-degrader-E3 ligase), while excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (degrader-BRD9 or degrader-E3 ligase) predominates, reducing degradation efficiency.[1][2]
-
Recommendation: Perform a dose-response experiment with a wide range of degrader concentrations to determine the optimal concentration (DC₅₀) for your specific cell line.[1]
-
-
Inappropriate Treatment Time: BRD9 degradation is a time-dependent process, and the kinetics can vary between different degraders and cell types.[1]
-
Cell Line Specificity: The expression levels of BRD9 and the required E3 ligase can vary significantly between cell lines, which directly impacts degradation efficiency.[1]
-
Compound Stability and Solubility: The degrader may be unstable or precipitate in the cell culture medium.
-
Recommendation: Ensure the degrader is fully dissolved and stable under your experimental conditions.[1]
-
-
Proteasome Inhibition: If the proteasome is not functioning correctly, the ubiquitinated BRD9 will not be degraded.
-
Recommendation: As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132). This should block degradation and may lead to an accumulation of ubiquitinated BRD9.[8]
-
-
Issue 2: "Hook Effect" Observed
-
Symptom: Degradation of BRD9 is observed at lower concentrations of the degrader, but the effect diminishes at higher concentrations.[2][8]
-
Cause: At high concentrations, the degrader is more likely to form non-productive binary complexes with either BRD9 or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[1][8]
-
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Experiment: Test a wide range of concentrations, including several points at the lower end of the nanomolar scale, to accurately identify the optimal concentration for maximal degradation and to characterize the hook effect in your system.[8]
-
Quantitative Data Summary
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | Reference |
| AMPTX-1 | MV4-11 | 0.5 | 6 | [9] |
| AMPTX-1 | MCF-7 | 2 | 6 | [9] |
| PROTAC 23 | EOL-1 / A-204 | 4.5 | Not Specified | [3] |
| DBr-1 | Not Specified | 90 | Not Specified | [9] |
| PROTAC BRD9 Degrader-7 | Not Specified | 1.02 | Not Specified | [9] |
| E5 | MV4-11 | 0.016 | Not Specified | [10] |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders
| Compound | Cell Line | IC₅₀ (nM) | Assay Time (days) | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 | [1] |
| QA-68 | MV4;11 | 1 - 10 | 6 | [9] |
| QA-68 | SKM-1 | 1 - 10 | 6 | [9] |
| QA-68 | Kasumi-1-luc+ | 10 - 100 | 6 | [9] |
| dBRD9 | EOL-1 | 4.872 | 7 | [9] |
| dBRD9 | A204 | 89.8 | 7 | [9] |
| PROTAC 11 | Not Specified | 104 | Not Specified | [3] |
| E5 | MV4-11 | 0.27 | Not Specified | [10] |
| E5 | OCI-LY10 | 1.04 | Not Specified | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.[1][9][11]
Materials:
-
Cell line of interest
-
BRD9 degrader and DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[9][12]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)[12]
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.[12]
-
Add ice-cold RIPA buffer to each well.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes, vortexing occasionally.[9]
-
Centrifuge at 14,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[9][12]
-
Collect the supernatant containing the protein.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[9]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.[9]
-
-
Detection:
-
Add ECL substrate to the membrane and image using a chemiluminescence detection system.[9]
-
-
Re-probing:
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[9]
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD9 levels against the concentration or time of degrader treatment.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
Technical Support Center: Assessing dBRD9 Cytotoxicity in Non-Malignant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of dBRD9 in non-malignant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 and how does it work?
A1: dBRD9 is a heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of Bromodomain-containing protein 9 (BRD9). dBRD9 works by simultaneously binding to BRD9 and an E3 ubiquitin ligase, such as cereblon (CRBN). This proximity facilitates the tagging of BRD9 with ubiquitin, marking it for degradation by the cell's proteasome.[1] This targeted degradation approach allows for the study of the functional consequences of BRD9 loss.
Q2: Is dBRD9 expected to be cytotoxic to non-malignant cell lines?
A2: Based on available research, dBRD9 and other BRD9-targeting compounds are generally reported to have low cytotoxicity in non-malignant cells. For instance, some BRD9 inhibitors have been shown to be non-toxic to HEK293 (human embryonic kidney) and U2OS (human osteosarcoma) cells at concentrations up to 33 μM.[2][3] Additionally, a BRD9 degrader was found to be nontoxic to primary cells from a healthy donor at concentrations up to 1000 nM.[4] However, the complete cytotoxicity profile of dBRD9 across a wide range of non-malignant cell lines is not yet fully characterized, and some effects may be cell-type specific.
Q3: What are the potential off-target effects of dBRD9?
A3: dBRD9 has been designed for high selectivity for BRD9. However, like any small molecule, there is a potential for off-target effects. It is crucial to include appropriate controls in your experiments, such as a structurally related but inactive molecule, to distinguish between on-target and off-target effects. Whole-cell lysate proteomics analysis of cells treated with dBRD9 has shown a high degree of selectivity for BRD9 degradation.[4]
Q4: Which signaling pathways are influenced by BRD9, and how might this relate to cytotoxicity in non-malignant cells?
A4: BRD9 is a component of the SWI/SNF chromatin remodeling complex and plays a role in regulating gene expression.[5][6] Its degradation can impact several signaling pathways, which may have different consequences in malignant versus non-malignant cells:
-
TGF-β/Activin/Nodal Pathway: BRD9 has been shown to regulate this pathway, which is crucial for cellular processes like differentiation and tissue repair.[7] In the context of non-malignant cells, dysregulation of TGF-β signaling is associated with fibrosis.[8][9][10][11]
-
Glucocorticoid Receptor (GR) Signaling: BRD9 can modulate the activity of the glucocorticoid receptor, a key regulator of inflammatory responses and immune homeostasis.[12][13][14][15][16] Degradation of BRD9 may therefore alter the cellular response to glucocorticoids.
-
MAPK/ERK Pathway: In some cancer cells, BRD9 has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival.[17] The impact of dBRD9 on this pathway in non-malignant cells is less clear but could influence cellular homeostasis.
The cytotoxic effects of dBRD9 in non-malignant cells, if any, could be linked to the disruption of these fundamental signaling pathways.
Troubleshooting Guides
Q1: My cytotoxicity assay shows high variability between replicate wells. What could be the cause?
A1: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
-
Compound Precipitation: Visually inspect your wells after adding dBRD9 to ensure it has not precipitated out of solution.
Q2: I am not observing any cytotoxicity, even at high concentrations of dBRD9. Is this expected?
A2: As mentioned in the FAQs, dBRD9 is often reported to have low toxicity in non-malignant cells. However, to confirm your results, consider the following:
-
Confirm BRD9 Degradation: Before assessing cytotoxicity, perform a western blot to confirm that dBRD9 is effectively degrading BRD9 in your specific cell line and experimental conditions.
-
Assay Sensitivity: Ensure your chosen cytotoxicity assay is sensitive enough to detect minor changes in cell viability. You may want to try an alternative method (e.g., switch from an MTT to an ATP-based assay).
-
Incubation Time: The cytotoxic effects, if any, may require a longer incubation period. Consider a time-course experiment.
-
Positive Control: Always include a positive control (a compound known to be toxic to your cells) to ensure the assay is working correctly.
Q3: My MTT assay results are showing low absorbance values. What should I do?
A3: Low absorbance in an MTT assay can indicate a few issues:
-
Low Cell Number: Ensure you are seeding an optimal number of cells per well.
-
Metabolic State of Cells: The metabolic activity of your cells can influence MTT reduction. Ensure your cells are healthy and in the exponential growth phase.
-
Incomplete Solubilization: After adding the solubilization solution, ensure the formazan (B1609692) crystals are fully dissolved by mixing thoroughly.
-
MTT Reagent Quality: Use a fresh, properly stored MTT solution.
Q4: The background in my LDH assay is very high. How can I reduce it?
A4: High background in an LDH assay can be caused by:
-
Serum in the Media: Serum contains LDH, which can contribute to high background. If possible, reduce the serum concentration during the assay.
-
Cell Lysis During Handling: Handle cells gently during media changes and compound addition to avoid mechanical damage.
-
Phenol (B47542) Red Interference: Some plate readers may have their readings affected by phenol red in the culture medium. Use a medium without phenol red if this is an issue.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of BRD9-targeting compounds in non-malignant cell lines. It is important to note that comprehensive data for dBRD9 across a wide range of non-malignant cell lines is limited in the public domain.
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result |
| BRD9 Inhibitor (Unnamed) | HEK293 | Human Embryonic Kidney | Not Specified | Cytotoxicity | No cytotoxicity observed up to 33 µM[2] |
| BRD9 Inhibitor (Unnamed) | U2OS | Human Osteosarcoma | Not Specified | Cytotoxicity | No cytotoxicity observed up to 33 µM[3] |
| dBRD9a (IMiD-based) | Primary Cells | Healthy Donor | Not Specified | Toxicity | Nontoxic at concentrations up to 1000 nM[4] |
| I-BRD9 | RWPE-1 | Normal Prostate Epithelial | Not Specified | Gene Expression | No effect on AR-target genes[5] |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding:
-
Trypsinize and count your non-malignant cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of dBRD9 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the dBRD9 dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is crucial to have a "maximum LDH release" control for data normalization. For these wells, add a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen commercial kit.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Protocol 3: ATP-Based Cell Viability Assay
This highly sensitive assay measures the amount of ATP in viable cells, which is a direct indicator of metabolic activity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
ATP Detection Reagent Addition:
-
After the treatment period, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Prepare the ATP detection reagent according to the manufacturer's protocol.
-
Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
Visualizations
Caption: Mechanism of dBRD9-mediated degradation of the BRD9 protein.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - BRD9 [maayanlab.cloud]
- 7. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 9. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 11. The Role of TGF-β Receptors in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of dBRD9 dihydrochloride.
Welcome to the technical support center for dBRD9 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent and effective use of dBRD9 dihydrochloride in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this potent and selective BRD9 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective BRD9 PROTAC (Proteolysis Targeting Chimera) degrader.[1] It is a heterobifunctional molecule composed of a ligand that binds to the BRD9 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.[2] This targeted degradation of BRD9 has been shown to inhibit cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML).[1][3]
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in small molecules like this compound can arise from several factors, including:
-
Purity: The presence of impurities from the synthesis process can affect the compound's activity. Most suppliers specify a purity of ≥97% or ≥98% as determined by HPLC.[3]
-
Salt Form and Stoichiometry: As a dihydrochloride salt, variations in the amount of HCl associated with the molecule can alter the molecular weight and, consequently, the concentration of the active compound in solution.
-
Solubility: Inconsistent solubility between batches can lead to differences in the effective concentration in your experiments.
-
Stability and Storage: Improper storage can lead to degradation of the compound. It is typically recommended to store the solid compound at -20°C.[3] Stock solutions should be stored at -80°C for up to 6 months.[4]
-
Hydration State: The amount of water associated with the solid compound can vary between batches, affecting the molecular weight. One supplier notes that "Batch specific molecular weights may vary from batch to batch due to the degree of hydration, which will affect the solvent volumes required to prepare stock solutions."
Q3: How can I assess the quality of a new batch of this compound?
A3: It is recommended to perform in-house quality control (QC) on new batches. Key QC steps include:
-
Visual Inspection: Check for uniformity in color and texture of the powder.
-
Solubility Test: Ensure the compound dissolves as expected in your chosen solvent (e.g., DMSO, water).[3]
-
Analytical Chemistry: If available, techniques like HPLC or LC-MS can confirm the purity and identity of the compound.
-
Functional Assay: Perform a dose-response experiment in a sensitive cell line (e.g., MOLM-13) and compare the degradation of BRD9 (DC50) and/or the effect on cell viability (IC50) to previous batches.
Troubleshooting Guide
Problem 1: Inconsistent or no BRD9 degradation.
This is a common issue that can be traced back to several potential causes. Follow this workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for poor BRD9 degradation.
-
Step 1: Verify Compound Integrity and Concentration
-
Is your stock solution fresh? this compound stock solutions are typically stable for up to 6 months at -80°C.[4] Avoid repeated freeze-thaw cycles.
-
Was the compound weighed correctly? Due to variations in hydration, the molecular weight can differ between batches. Always refer to the batch-specific molecular weight on the Certificate of Analysis (CoA) when preparing stock solutions.
-
Is the compound soluble in your vehicle? Observe the stock solution for any precipitates. If solubility is an issue, try gentle warming or sonication.
-
-
Step 2: Assess Cell Health and Permeability
-
Are your cells healthy? Use low-passage, healthy cells for your experiments. Over-confluent or stressed cells may not respond consistently.
-
Is the compound permeable? While dBRD9 is cell-permeable, issues with the cell membrane in unhealthy cells could limit its uptake.
-
-
Step 3: Optimize Western Blot/Degradation Assay
-
Is your antibody working? Ensure your anti-BRD9 antibody is validated and provides a strong, specific signal.
-
Is your lysis buffer appropriate? Use a robust lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation during sample preparation.[2]
-
Have you optimized the treatment time and concentration? Perform a time-course (e.g., 2, 4, 8, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for BRD9 degradation in your cell line.
-
-
Step 4: Investigate the Mechanism of Action
-
If the above steps do not resolve the issue, there may be a problem with the downstream mechanism of action. Consider performing more advanced assays, such as a ternary complex formation assay or an in-cell ubiquitination assay, to pinpoint the step at which the degradation process is failing.
-
Problem 2: Inconsistent cell viability/potency results.
If you observe that different batches of this compound exhibit different potencies in cell viability assays, consider the following:
-
Normalize to a Standard Batch: If possible, reserve a large, well-characterized "gold standard" batch of this compound to run alongside new batches. This will allow you to normalize the results and account for inter-assay variability.
-
Review the CoA: Compare the purity and other analytical data from the CoAs of the different batches. Even small differences in purity can lead to significant changes in potency.
Data Presentation: Comparing "Good" vs. "Bad" Batches
The following table illustrates hypothetical data for two different batches of this compound to highlight potential sources of variability.
| Parameter | Batch A ("Good" Batch) | Batch B ("Bad" Batch) |
| Appearance | White to off-white crystalline powder | Clumpy, slightly yellow powder |
| Purity (HPLC) | 99.5% | 95.2% |
| Molecular Weight (CoA) | 856.75 g/mol | 861.20 g/mol (potentially due to higher hydration) |
| Solubility in DMSO | Clear solution at 50 mM | Precipitate observed at 50 mM, required warming to dissolve |
| DC50 in MOLM-13 cells | 50 nM | 200 nM |
| IC50 in MOLM-13 cells | 100 nM | 500 nM |
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol is adapted from a general protocol for assessing PROTAC-mediated degradation.[2]
-
Cell Plating: Seed your cells of interest (e.g., MOLM-13) in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, or 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and image using a chemiluminescence detection system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control.
Protocol 2: Cell Viability Assay (General)
This protocol provides a general workflow for assessing the effect of this compound on cell proliferation. Specific details may vary depending on the assay kit used (e.g., MTT, MTS, CellTiter-Glo).
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: Add the viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
dBRD9 Mechanism of Action
Caption: Mechanism of dBRD9-mediated BRD9 degradation.
Experimental Workflow for Quality Control of a New Batch
Caption: Quality control workflow for new dBRD9 batches.
References
Validation & Comparative
dBRD9 vs. I-BRD9: A Comparative Guide to a Degrader and an Inhibitor for BRD9 Targeting
In the landscape of epigenetic drug discovery, the bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in various cancers. Researchers targeting BRD9 have two primary pharmacological tools at their disposal: degraders and inhibitors. This guide provides a comprehensive comparison of a widely used BRD9 degrader, dBRD9, and a selective BRD9 inhibitor, I-BRD9, to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between dBRD9 and I-BRD9 lies in their mechanism of action. I-BRD9 is a small molecule inhibitor that reversibly binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby preventing its interaction with acetylated histones and disrupting its function in gene regulation.
In contrast, dBRD9 is a proteolysis-targeting chimera (PROTAC). This heterobifunctional molecule consists of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN). This induced proximity results in the ubiquitination of BRD9, marking it for degradation by the proteasome and leading to the elimination of the entire protein from the cell.
Performance Comparison: Quantitative Data
The choice between dBRD9 and I-BRD9 often depends on the desired biological outcome and the specific cellular context. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: Cellular Potency (IC50/DC50 Values)
| Compound | Metric | Cell Line | Potency | Reference(s) |
| dBRD9 | DC50 | MOLM-13 (AML) | 56.6 nM | |
| IC50 | A204 (Rhabdoid Tumor) | 89.8 nM | [1] | |
| IC50 | OPM2, H929 (Multiple Myeloma) | 10-100 nM | [2] | |
| I-BRD9 | IC50 | LNCaP, VCaP, 22Rv1, C4-2 (Prostate Cancer) | ~3 µM | [3] |
| IC50 (NanoBRET) | HEK293T | 158 nM | [4] | |
| IC50 (TR-FRET) | - | 50 nM | [4] | |
| Effective Conc. | NB4, MV4-11 (AML) | 4-8 µM | [5][6] |
Table 2: Selectivity Profile
| Compound | Selectivity Over BRD7 | Selectivity Over BET Family (e.g., BRD4) | Reference(s) |
| dBRD9 | High (Does not degrade at concentrations up to 5 µM) | High (Does not degrade at concentrations up to 5 µM) | |
| I-BRD9 | >200-fold | >700-fold | [4][7] |
Table 3: Impact on Gene Expression and Cell Fate
| Feature | dBRD9 | I-BRD9 | Reference(s) |
| BRD9 Protein Levels | Complete and sustained depletion. | No change in protein levels. | [8] |
| Gene Expression | Significant attenuation of LPS-induced genes in macrophages. | Significant attenuation of LPS-induced genes in macrophages. | [8] |
| Cell Viability | Potent anti-proliferative effects in AML and multiple myeloma cell lines. | Reduces cell viability in prostate and AML cancer cell lines. | [3] |
| Apoptosis | Induces apoptosis in sensitive cell lines. | Long-term treatment can induce apoptosis in macrophages. | [8] |
Experimental Workflow
A typical experimental workflow to compare the efficacy of dBRD9 and I-BRD9 involves a series of cellular and molecular assays.
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is used to confirm the degradation of BRD9 protein following treatment with dBRD9.
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat cells with varying concentrations of dBRD9, I-BRD9, and a DMSO vehicle control for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BRD9 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[2][9]
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present.
-
Cell Plating and Treatment: Seed cells at an appropriate density in a 96-well plate. Treat with a serial dilution of dBRD9 or I-BRD9, including a DMSO control.
-
Incubation: Incubate the plate for a prolonged period (e.g., 72 hours or longer) to observe effects on cell proliferation.
-
Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. Normalize the data to the DMSO control to calculate the percentage of cell viability and determine IC50 values.[10]
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine the genomic binding sites of BRD9 and how they are affected by I-BRD9 treatment.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD9 or a control IgG overnight. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads with a series of buffers (low salt, high salt, LiCl) to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit. The resulting DNA can be analyzed by qPCR or sequencing (ChIP-seq).[11][12][13][14]
BRD9 Signaling Pathway
BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a member of the larger SWI/SNF family. This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene expression. By binding to acetylated histones, BRD9 helps to recruit the ncBAF complex to specific genomic loci, including the promoters and enhancers of oncogenes such as MYC. Both dBRD9 and I-BRD9 disrupt this process, leading to the downregulation of BRD9 target genes and subsequent anti-proliferative effects.
Conclusion
Both dBRD9 and I-BRD9 are valuable tools for studying the function of BRD9. The choice between them will depend on the specific experimental question.
-
I-BRD9 is suitable for studies requiring a rapid and reversible inhibition of BRD9's bromodomain function. Its effects are primarily catalytic, and it allows for the investigation of the consequences of blocking the "reader" function of BRD9 without affecting the protein's presence.
-
dBRD9 offers a more profound and sustained perturbation of the BRD9 pathway by eliminating the protein entirely. This can lead to more potent and durable downstream effects and may uncover non-catalytic functions of the BRD9 protein. The degrader's higher potency in many cellular contexts makes it a compelling option for therapeutic development.
Researchers should carefully consider the data presented in this guide and the specific requirements of their experimental system to make an informed decision on whether to employ a degrader or an inhibitor for targeting BRD9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe I-BRD9 | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ChIP Protocol | Proteintech Group [ptglab.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Efficacy Showdown: dBRD9 versus BI-7273 in BRD9-Dependent Cancers
A comprehensive guide for researchers comparing the novel BRD9 degrader, dBRD9, and the established bromodomain inhibitor, BI-7273. This document provides a detailed comparison of their mechanisms, efficacy, and associated experimental protocols to aid in the selection of the optimal tool for preclinical research in BRD9-dependent malignancies.
Executive Summary
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in cancers such as synovial sarcoma and acute myeloid leukemia (AML).[1][2][3] This has led to the development of molecules aimed at modulating its activity. This guide provides a head-to-head comparison of two prominent chemical probes: dBRD9, a proteolysis-targeting chimera (PROTAC), and BI-7273, a small-molecule inhibitor.
While both molecules effectively target BRD9, their distinct mechanisms of action result in significantly different biological outcomes. dBRD9 mediates the degradation of the entire BRD9 protein, leading to a more profound and sustained disruption of its function.[1][4] In contrast, BI-7273 reversibly inhibits the acetyl-lysine binding function of the BRD9 bromodomain.[2] Experimental evidence, particularly in synovial sarcoma, demonstrates the superior efficacy of dBRD9 in suppressing cancer cell viability and reversing oncogenic gene expression compared to BI-7273.[1][4]
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between dBRD9 and BI-7273 lies in their mode of action.
dBRD9 is a heterobifunctional molecule that induces the degradation of the BRD9 protein.[1] It achieves this by simultaneously binding to the BRD9 protein and the E3 ubiquitin ligase cereblon (CRBN). This proximity facilitates the ubiquitination of BRD9, marking it for destruction by the cell's proteasome.[1] This event-driven, catalytic mechanism allows a single molecule of dBRD9 to trigger the degradation of multiple BRD9 proteins.
BI-7273 is a potent and selective small-molecule inhibitor of the bromodomains of BRD9 and its close homolog, BRD7.[2][5][6] It competitively binds to the acetyl-lysine binding pocket of the bromodomain, preventing its interaction with acetylated histones and other proteins.[2] This inhibition is stoichiometric and reversible, meaning the effect is dependent on the sustained presence of the compound.
Quantitative Efficacy Comparison
Direct comparative studies highlight the superior potency of dBRD9 in BRD9-dependent cancer cell lines.
In Vitro Binding Affinity and Cellular Potency
The following tables summarize the key quantitative data for dBRD9 and BI-7273.
| Compound | Target(s) | Assay Type | IC50 / Kd (nM) | Reference |
| BI-7273 | BRD9 | AlphaScreen | 19 | [5][6] |
| BRD7 | AlphaScreen | 117 | [5][6] | |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 15 | [6] | |
| dBRD9 | BRD9 Degradation | Western Blot (MOLM-13 cells) | ~50 (near complete degradation) | [1] |
Table 1. Biochemical and Cellular Potency.
Anti-proliferative Effects
Studies in synovial sarcoma and AML cell lines demonstrate the enhanced anti-proliferative effects of dBRD9-mediated degradation over bromodomain inhibition by BI-7273.
| Cell Line | Cancer Type | Compound | IC50 / EC50 (µM) | Reference |
| HSSYII | Synovial Sarcoma | BI-7273 | ~2.5 | [1][4] |
| dBRD9-A | ~0.05 | [1][4] | ||
| SYO1 | Synovial Sarcoma | BI-7273 | ~3.0 | [1][4] |
| dBRD9-A | ~0.06 | [1][4] | ||
| RN2 | Acute Myeloid Leukemia | BI-7273 | 0.217 - 1.784 | [2] |
| EOL-1 | Acute Myeloid Leukemia | BI-7273 | 1.4 | [7] |
Table 2. Comparison of Anti-proliferative Activity. dBRD9-A is an optimized analog of dBRD9.
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is used to assess the dose- and time-dependent degradation of BRD9 protein following treatment with dBRD9.
Workflow:
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., synovial sarcoma cell lines HSSYII or SYO1) and allow them to adhere overnight. Treat cells with varying concentrations of dBRD9 or BI-7273 (and a DMSO vehicle control) for the desired time points (e.g., 6 to 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against BRD9.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Viability Assay
This assay measures the effect of dBRD9 and BI-7273 on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of dBRD9 or BI-7273 for a specified period (e.g., 7 days for AML cell lines, as described for BI-7273).[2]
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells and plot the dose-response curves to determine the IC50/EC50 values.
Quantitative Proteomics by Mass Spectrometry
This protocol provides an unbiased assessment of dBRD9's selectivity by quantifying changes in the entire proteome upon treatment.
Workflow:
Methodology:
-
Sample Preparation: Treat cells (e.g., MOLM-13) with dBRD9 or DMSO for a defined period (e.g., 2 hours).[8] Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptide samples from different treatment groups with isobaric tags (e.g., Tandem Mass Tags™).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the samples. A selective degrader like dBRD9 should primarily reduce the abundance of its target protein, BRD9.[8]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to demonstrate the dBRD9-induced formation of the BRD9-dBRD9-E3 ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with dBRD9 or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against a component of the E3 ligase (e.g., an anti-CRBN antibody) or an epitope-tagged version of BRD9.
-
Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binders and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD9 and the E3 ligase component to confirm their co-precipitation.
Discussion and Conclusion
The available data strongly suggest that for therapeutic applications targeting BRD9, a degradation strategy using a PROTAC like dBRD9 is more effective than simple bromodomain inhibition with molecules like BI-7273. The superior potency of dBRD9 in cell viability assays is likely due to the complete removal of the BRD9 protein, which abrogates both its bromodomain-dependent and -independent functions.[1] In contrast, BI-7273 only blocks the acetyl-lysine binding activity, leaving the protein scaffold intact, which may still participate in other protein-protein interactions.
For researchers studying the specific consequences of blocking the bromodomain's reader function, BI-7273 remains a valuable tool. However, for studies aiming to understand the full biological impact of BRD9 loss-of-function or to explore a more potent therapeutic strategy, dBRD9 is the superior choice. The detailed protocols provided in this guide should enable researchers to effectively utilize and compare these important chemical probes in their own experimental systems.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elifesciences.org [elifesciences.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to BRD9 Protein Reduction: dBRD9-Mediated Degradation vs. shRNA Knockdown
In the field of epigenetic research and therapeutic development, Bromodomain-containing protein 9 (BRD9) has emerged as a significant target, particularly in oncology.[1][2] It is an essential component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][3] To investigate its function and validate it as a therapeutic target, researchers primarily rely on two distinct methods to reduce its cellular levels: targeted protein degradation using proteolysis-targeting chimeras (PROTACs) like dBRD9, and genetic knockdown via short hairpin RNA (shRNA).
This guide provides an objective comparison of these two methodologies, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific scientific inquiries.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between dBRD9 and shRNA lies in the biological level at which they operate. dBRD9 acts post-translationally to remove existing protein, while shRNA acts at the transcriptional level to prevent new protein synthesis.
dBRD9-Mediated Degradation: dBRD9 is a heterobifunctional molecule, or PROTAC, that co-opts the cell's own protein disposal machinery.[4][5] It consists of a ligand that binds to BRD9, a linker, and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[4][6] This induced proximity forms a ternary complex, leading to the ubiquitination of BRD9, which marks it for destruction by the proteasome.[1][4] This process is catalytic, meaning a single dBRD9 molecule can trigger the degradation of multiple BRD9 protein molecules.[5][7]
BRD9 shRNA Knockdown: Short hairpin RNA (shRNA) leverages the endogenous RNA interference (RNAi) pathway to silence gene expression.[8] Typically delivered via a viral vector, the shRNA is transcribed in the nucleus and then exported to the cytoplasm.[8] There, the Dicer enzyme processes the hairpin structure into a short interfering RNA (siRNA) duplex.[8] This duplex is loaded into the RNA-Induced Silencing Complex (RISC), which unwinds it, retaining a single guide strand.[9][10] The RISC-guide strand complex then binds to the complementary sequence on the BRD9 messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby preventing the translation of BRD9 protein.[9]
Head-to-Head Comparison: Key Performance Attributes
The choice between dBRD9 and shRNA often depends on the specific goals of an experiment, such as the desired speed of action, duration of effect, and whether the primary interest is in the protein's presence or its synthesis.
| Feature | dBRD9-Mediated Degradation | BRD9 shRNA Knockdown |
| Target Molecule | BRD9 Protein[4] | BRD9 mRNA[8] |
| Mode of Action | Post-translational (protein removal)[1] | Transcriptional silencing (prevents synthesis)[9] |
| Onset of Effect | Rapid (minutes to hours)[11][12] | Slower (hours to days, depends on protein half-life)[7][13] |
| Duration of Effect | Reversible upon compound washout[7] | Long-lasting, potentially stable with integration[7][14] |
| Mechanism | Catalytic: one molecule degrades many protein targets[7] | Stoichiometric within the RISC complex[7] |
| Off-Target Effects | Potential for unintended protein degradation, "hook effect" at high concentrations.[15][16] | Sequence-dependent "miRNA-like" effects, potential for unintended mRNA silencing.[9][10] |
| Delivery | Small molecule, cell-permeable.[6] | Plasmid transfection or viral (lentiviral, retroviral) transduction.[8][13] |
| Therapeutic Model | More closely mimics an acute pharmacological intervention.[7] | Represents a genetic validation of the target.[7] |
Quantitative Data Summary
The following table summarizes quantitative findings from various studies, illustrating the efficacy of both methods in different cellular contexts.
| Method | Cell Line(s) | Concentration / Method | Treatment Duration | Key Result(s) |
| dBRD9 | MOLM-13 | 100 nM | 2 hours | Median 5.5-fold lower abundance of BRD9 protein.[1][16] |
| dBRD9 | MOLM-13 | 0.5 - 5000 nM | 4 hours | Dose-dependent decrease in BRD9 protein expression.[1] |
| dBRD9-A | HSSYII, SYO1 (Synovial Sarcoma) | 100 nM | 6 - 72 hours | Near-complete BRD9 degradation; greater therapeutic response than BRD9 inhibitors.[12] |
| dBRD9 | LNCaP (Prostate Cancer) | 0.5 µM | Up to 10 days | Significantly decreased viable cell counts compared to DMSO control.[13] |
| shRNA | LNCaP, VCaP, 22Rv1 (Prostate Cancer) | Lentiviral transduction | 6+ days | Abrogated cell growth in AR-positive cell lines.[13] |
| shRNA | U937, K562 (Leukemia) | Lentiviral transduction | Post-selection | Significantly reduced proliferation and colony-forming capability.[2] |
| shRNA | HSSYII, SYO1, etc. (Synovial Sarcoma) | Lentiviral transduction | N/A | Synovial sarcoma cell lines are highly sensitive to BRD9 knockdown.[12] |
| shRNA | Human CD34+ cells | Lentiviral transduction | Post-selection | Inhibited cell growth.[17] |
Experimental Protocols & Workflows
Accurate comparison requires robust and standardized experimental procedures. Below are methodologies for key assays used to evaluate and compare dBRD9 and shRNA.
Workflow: Comparing dBRD9 and shRNA Effects
This diagram outlines a typical experimental workflow for comparing the two modalities.
Protocol 1: Western Blotting for BRD9 Protein Quantification
This protocol is essential for confirming the reduction of BRD9 protein levels by either method.
-
Cell Lysis: Wash treated and control cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE: Denature protein samples in Laemmli buffer at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.[4]
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, Actin). Quantify band intensities and normalize BRD9 levels to the loading control.[4]
Protocol 2: shRNA Lentiviral Transduction and Selection
This protocol describes the generation of stable cell lines with reduced BRD9 expression.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing plasmid and packaging plasmids (e.g., psPAX2, pMD2.G) using a transfection reagent like Lipofectamine.[2]
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection and filter it.
-
Cell Transduction: Plate target cells and infect them with the collected lentivirus in the presence of polybrene (e.g., 5 µg/ml) to enhance efficiency.[18]
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin (B1679871) at 2 µg/mL) to select for successfully transduced cells.[13]
-
Expansion and Validation: Expand the antibiotic-resistant cell population. Validate BRD9 knockdown via Western Blot and/or qRT-PCR.
Protocol 3: Cell Viability Assay
This assay measures the phenotypic consequence of BRD9 reduction on cell proliferation and survival.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 4000 cells/well).[13]
-
Treatment:
-
For dBRD9: Add varying concentrations of the degrader to the wells.
-
For shRNA: Use the previously generated stable knockdown and control cell lines.
-
-
Incubation: Incubate plates for the desired duration (e.g., 4 days for inhibitor treatment, with media/compound refreshed every 48 hours).[13]
-
Measurement:
-
Crystal Violet: Fix cells with methanol (B129727) and stain with 0.5% crystal violet. Elute the dye and measure absorbance.[13]
-
MTS/MTT Assay: Add the reagent to the wells, incubate, and read the absorbance according to the manufacturer's protocol.
-
-
Analysis: Normalize the results to vehicle-treated (DMSO) or control shRNA cells and plot dose-response curves to determine IC50 values.
Protocol 4: Quantitative Proteomics Analysis
This advanced method provides an unbiased view of protein changes, crucial for assessing the selectivity of dBRD9.
-
Sample Preparation: Treat cells (e.g., MOLM-13) with dBRD9 (100 nM) or vehicle (DMSO) for a short duration (e.g., 2 hours).[16]
-
Lysis and Digestion: Lyse cells, reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Isobaric Tagging (e.g., TMT): Label peptides from different conditions with isobaric mass tags, allowing for multiplexed analysis.[19]
-
LC-MS/MS: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
-
Data Analysis: Process the mass spectrometry data to identify and quantify thousands of proteins across the samples. Determine which proteins show a statistically significant change in abundance. For dBRD9, BRD9 should be the most significantly downregulated protein.[16]
Conclusion and Recommendations
Both dBRD9-mediated degradation and shRNA knockdown are powerful and effective tools for reducing BRD9 protein levels and studying its function. The choice between them is dictated by the scientific question.
-
Choose dBRD9 for:
-
Modeling acute pharmacological intervention and assessing the potential of a therapeutic agent.[7]
-
Experiments requiring rapid and transient removal of the BRD9 protein.
-
Studies where the function of the protein itself, independent of its mRNA, is of interest.
-
-
Choose shRNA for:
It is crucial to acknowledge that discrepancies can arise between the two methods. These may stem from off-target effects unique to each technology or from the different biological consequences of eliminating a protein versus preventing its synthesis.[13] For a comprehensive understanding, employing both methods can provide complementary insights into the role of BRD9 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 11. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BRD9 determines the cell fate of hematopoietic stem cells by regulating chromatin state - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocols | Broad Institute [broadinstitute.org]
Validating BRD9 Target Engagement by dBRD9 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming direct target engagement of a degrader within the complex cellular environment is a critical step in drug discovery. This guide provides an objective comparison of key methods for validating the engagement of Bromodomain-containing protein 9 (BRD9) by the degrader dBRD9 in cells. We will delve into the principles, protocols, and data outputs of prominent techniques, offering a framework for selecting the most appropriate assay for your research needs.
BRD9, a subunit of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a significant therapeutic target in various cancers.[1][2][3] The development of targeted protein degraders, such as dBRD9, which hijack the cell's ubiquitin-proteasome system to eliminate BRD9, offers a promising therapeutic strategy.[4][5] Unlike traditional inhibitors that only block the protein's function, degraders remove the entire protein, potentially leading to a more profound and durable biological response.[6] Therefore, robust and quantitative methods to confirm that dBRD9 is indeed binding to and leading to the degradation of BRD9 in a cellular context are paramount.
This guide will compare three widely used methodologies: NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Quantitative Proteomics. Each method offers unique advantages and provides distinct insights into the interaction between dBRD9 and BRD9.
Comparative Analysis of Target Engagement Methods
The selection of a target engagement assay depends on various factors, including the specific research question, available instrumentation, and desired throughput. The following table summarizes the key features of the NanoBRET, CETSA, and proteomics-based approaches for validating dBRD9 target engagement.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Quantitative Proteomics |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged BRD9 and a fluorescent tracer.[7][8][9] | Ligand-induced thermal stabilization of the target protein.[10][11][12][13] | Mass spectrometry-based quantification of protein abundance changes.[1] |
| Measurement | Real-time, quantitative measurement of compound binding affinity (IC50) and residence time in live cells.[7][8] | Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[12][14] | Global, unbiased quantification of protein degradation (DC50, Dmax).[5] |
| Cellular Context | Live, intact cells.[8] | Intact cells or cell lysates.[12] | Cell lysates.[5] |
| Protein Requirement | Overexpression of a NanoLuc®-BRD9 fusion protein.[7] | Endogenous protein.[10] | Endogenous protein.[1] |
| Throughput | High-throughput compatible (96- and 384-well plates).[15] | Moderate to high-throughput with specialized formats (e.g., AlphaScreen).[12] | Low to moderate throughput. |
| Key Advantages | - Real-time kinetics in live cells- High sensitivity- Quantitative affinity and residence time data.[7][8] | - Label-free, uses endogenous protein- Applicable to various cell types and tissues- Can be adapted for high-throughput screening.[10][12] | - Unbiased, proteome-wide selectivity profiling- Directly measures protein degradation- High confidence in target identification.[1][5] |
| Limitations | - Requires genetic modification of cells- Potential for artifacts due to overexpression. | - Indirect measure of binding- Can be influenced by downstream events affecting protein stability. | - Requires specialized equipment and expertise- Lower throughput than other methods. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are representative protocols for each technique.
NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a competitive displacement assay to measure the affinity of dBRD9 for BRD9 in live cells.[15][16]
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA: NanoLuc®-BRD9
-
White, solid-bottom 96-well or 384-well assay plates
-
NanoBRET™ Tracer
-
Nano-Glo® Live Cell Reagent
-
dBRD9 compound
Procedure:
-
Cell Seeding: Seed HEK293T cells in white assay plates to achieve 80-90% confluency on the day of the assay.
-
Transfection: Transfect cells with the NanoLuc®-BRD9 plasmid according to the manufacturer's instructions. Incubate for 24-48 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of dBRD9. Add the dBRD9 dilutions and a fixed concentration of the NanoBRET™ Tracer to the cells.
-
Incubation: Incubate the plate for the desired time (e.g., 2-4 hours) at 37°C.
-
Signal Measurement: Add Nano-Glo® Live Cell Reagent to each well. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[15]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the log of the dBRD9 concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to assess the thermal stabilization of endogenous BRD9 upon dBRD9 binding.[12][14]
Materials:
-
Target cells (e.g., synovial sarcoma cells)[4]
-
dBRD9 compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for BRD9
Procedure:
-
Cell Treatment: Treat cultured cells with dBRD9 or vehicle control for a specified time.
-
Heating: Resuspend cells in PBS and divide into aliquots for each temperature point. Heat the aliquots at a range of temperatures for a fixed time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble BRD9 by Western blotting using a BRD9-specific antibody.
-
Data Analysis: Quantify the band intensities to generate melting curves, plotting the percentage of soluble BRD9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of dBRD9 indicates target engagement.
Quantitative Proteomics
This protocol outlines a mass spectrometry-based approach to globally quantify protein degradation induced by dBRD9.[1][5]
Materials:
-
Target cells (e.g., MOLM-13)[1]
-
dBRD9 compound
-
Lysis buffer
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment: Treat cells with dBRD9 or vehicle control for a specified time.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides from different conditions with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. A significant decrease in the abundance of BRD9 in dBRD9-treated samples compared to the control confirms degradation.[1]
Visualizing the Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.es]
- 9. promegaconnections.com [promegaconnections.com]
- 10. revvity.co.jp [revvity.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
dBRD9 vs. VZ185: A Comparative Guide to BRD9 and Dual BRD9/BRD7 Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, dBRD9 and VZ185 have emerged as critical tool compounds for studying the biological roles of the bromodomain-containing protein 9 (BRD9), a key subunit of the BAF (SWI/SNF) chromatin remodeling complex. While both molecules effectively induce the degradation of BRD9, they exhibit distinct target profiles and mechanisms of action. dBRD9 is a selective BRD9 degrader, whereas VZ185 is a dual degrader targeting both BRD9 and its close homolog, BRD7. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific questions.
At a Glance: Key Differences
| Feature | dBRD9 | VZ185 |
| Target(s) | Selective BRD9 | Dual BRD9 and BRD7 |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Mechanism | Forms a ternary complex between BRD9 and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation of BRD9.[1][2] | Forms a ternary complex between BRD9/BRD7 and the VHL E3 ligase, leading to the degradation of both proteins.[3][4] |
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data on the degradation potency, efficiency, and cellular effects of dBRD9 and VZ185.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax)
The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to reduce the target protein level by 50%. The maximum degradation (Dmax) indicates the highest percentage of protein degradation achieved.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBRD9 | BRD9 | MOLM-13 | 56.6 | Near complete | [5][6] |
| BRD9 | HEK293 (HiBiT) | 28 | >90 | [7] | |
| BRD7 | HEK293 (HiBiT) | >1000 | Not significant | [7] | |
| VZ185 | BRD9 | RI-1 | 1.8 | >95 | [8] |
| BRD7 | RI-1 | 4.5 | >95 | [8] | |
| BRD9 | HEK293 (HiBiT) | 4.0 | >90 | [7] | |
| BRD7 | HEK293 (HiBiT) | 34 | >90 | [7] |
Note: DC50 values can vary depending on the cell line, treatment time, and assay method.
Table 2: Cellular Viability (IC50/EC50)
The half-maximal inhibitory/effective concentration (IC50/EC50) measures the potency of a compound in inhibiting cell growth or viability.
| Compound | Cell Line | IC50/EC50 (nM) | Reference |
| dBRD9 | EOL-1 | 5 | [8] |
| A-204 | 90 | [8] | |
| VZ185 | EOL-1 | 3 | [8] |
| A-204 | 40 | [8] |
In the tested cancer cell lines, dBRD9 and VZ185 demonstrate comparable potency in reducing cell viability.[8]
Table 3: Pharmacokinetic Properties
Pharmacokinetic (PK) parameters determine the absorption, distribution, metabolism, and excretion of a compound in vivo.
| Compound | Parameter | Species | Value | Reference |
| dBRD9-A (analog) | In vivo efficacy | Mouse (Synovial Sarcoma Xenograft) | Inhibited tumor progression | [3] |
| VZ185 | Stability | Human and Mouse Plasma/Microsomes | High | [2][4] |
| Aqueous Kinetic Solubility | Up to ~100 µM | [2][4] | ||
| Oral Bioavailability (CW-3308, a selective BRD9 degrader) | Mouse | 91% | [9] |
Note: Direct head-to-head pharmacokinetic data for dBRD9 and VZ185 in the same study is limited. The data for dBRD9-A, an analog of dBRD9, demonstrates in vivo activity.[3] Another selective, orally bioavailable BRD9 degrader, CW-3308, shows excellent oral bioavailability in mice.[9] VZ185 has demonstrated a favorable in vivo PK profile with high stability.[2][4]
Mechanism of Action and Selectivity
Both dBRD9 and VZ185 are proteolysis-targeting chimeras (PROTACs). They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate target proteins.
dBRD9 is composed of a ligand that binds to the bromodomain of BRD9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the tagging of BRD9 with ubiquitin, marking it for degradation by the proteasome. Proteomic studies have confirmed the high selectivity of dBRD9 for BRD9, with no significant degradation of other bromodomain-containing proteins, including its close homolog BRD7.[6]
VZ185 utilizes a similar principle but with different components. It links a BRD9/BRD7 binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This results in the degradation of both BRD9 and BRD7. Proteomic analysis of VZ185 treatment has shown the selective and significant downregulation of only BRD9 and BRD7 out of thousands of quantified proteins.[4]
Functional Consequences: Selective vs. Dual Degradation
The choice between dBRD9 and VZ185 will largely depend on the specific biological question being addressed, as the degradation of BRD7 alongside BRD9 can have distinct functional consequences.
BRD9 Degradation (dBRD9):
-
Oncogenic Role: BRD9 is implicated in the proliferation and survival of certain cancer cells, particularly in synovial sarcoma and acute myeloid leukemia.[3][10]
-
Transcriptional Regulation: Degradation of BRD9 has been shown to downregulate oncogenic transcriptional programs.[3] In synovial sarcoma, dBRD9 treatment leads to the inhibition of tumor progression in vivo.[3]
-
Synovial Sarcoma: In synovial sarcoma, BRD9 is a critical dependency, and its degradation impedes cell viability more effectively than bromodomain inhibition alone.[3]
Dual BRD9/BRD7 Degradation (VZ185):
-
BRD7 as a Potential Tumor Suppressor: In contrast to BRD9, BRD7 has been described as a tumor suppressor in several cancers, including breast and ovarian cancer.[11] Its loss can be associated with tumor progression.
-
Complex Interplay: The functional relationship between BRD7 and BRD9 is complex. In some contexts, the downregulation of BRD7 can modulate the interactome of BRD9.[12][13]
-
Considerations for Interpretation: The dual degradation of BRD7 and BRD9 by VZ185 may lead to phenotypic effects that are a combination of the loss of both proteins. Researchers should carefully consider the potential confounding effects of BRD7 degradation when interpreting results from experiments using VZ185.
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below are outlines for key experiments used to characterize and compare dBRD9 and VZ185.
Western Blotting for Protein Degradation
This is the most common method to confirm the degradation of target proteins.
Objective: To quantify the levels of BRD9 and BRD7 protein following treatment with dBRD9 or VZ185.
Materials:
-
Cell line of interest
-
dBRD9 and VZ185
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-BRD7, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of dBRD9, VZ185, or DMSO for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against BRD9, BRD7, and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
NanoBRET™ and AlphaLISA® Assays for Ternary Complex Formation
These proximity-based assays can be used to measure the formation of the ternary complex (Target Protein:PROTAC:E3 Ligase) in live cells (NanoBRET™) or in vitro (AlphaLISA®).
Objective: To quantify the interaction between BRD9/BRD7, the PROTAC (dBRD9 or VZ185), and the respective E3 ligase (CRBN or VHL).
General Principle:
-
NanoBRET™: Involves expressing one of the interacting proteins (e.g., the E3 ligase) as a fusion with NanoLuc® luciferase (the energy donor) and using a fluorescently labeled tracer that binds to the other protein of interest or a fluorescently labeled PROTAC. Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in bioluminescence resonance energy transfer (BRET).
-
AlphaLISA®: This is a bead-based immunoassay. One interacting protein is captured on a donor bead and the other on an acceptor bead. The PROTAC mediates the formation of the ternary complex, bringing the beads close enough for a singlet oxygen-mediated energy transfer and light emission.
Note: Specific protocols for these assays are highly dependent on the available reagents and instrumentation. It is recommended to consult the manufacturer's instructions and relevant publications for detailed procedures.[14]
Summary and Recommendations
Both dBRD9 and VZ185 are potent and valuable research tools for investigating the roles of BRD9.
-
dBRD9 is the tool of choice for studies focused specifically on the function of BRD9 . Its high selectivity allows for the confident attribution of observed phenotypes to the loss of BRD9 alone.
-
VZ185 is a powerful tool for studying the combined roles of BRD9 and BRD7 . It can be used to explore potential synthetic lethalities or cooperative functions between these two homologous proteins. However, careful consideration of the potential tumor-suppressive role of BRD7 is necessary when interpreting the results.
The selection between these two degraders should be guided by the specific hypothesis being tested. For studies aiming to validate BRD9 as a therapeutic target, the selective degrader dBRD9 may provide a clearer initial assessment. If the goal is to understand the broader consequences of targeting this subfamily of bromodomain-containing proteins, VZ185 offers a unique opportunity to probe the effects of dual degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Transcriptional Landscapes: A Comparative Guide to dBRD9 and JQ1
In the intricate world of epigenetic regulation, the ability to modulate gene expression with precision is paramount for both basic research and therapeutic development. Two notable small molecules, the BRD9 degrader dBRD9 and the BET inhibitor JQ1, offer distinct approaches to targeting bromodomain-containing proteins, key readers of the epigenetic code. This guide provides a comprehensive comparison of their transcriptional effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.
At a Glance: dBRD9 vs. JQ1
| Feature | dBRD9 | JQ1 |
| Target(s) | Primarily BRD9 | BET family proteins (BRD2, BRD3, BRD4, BRDT)[1][2] |
| Mechanism of Action | Proteolysis-targeting chimera (PROTAC) that induces the degradation of BRD9 protein via the E3 ubiquitin ligase pathway.[3][4] | Competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[5][6][7] |
| Primary Transcriptional Effect | Selective alteration of gene expression programs regulated by the non-canonical BAF (ncBAF) complex, of which BRD9 is a subunit.[8][9] | Broad suppression of genes regulated by BET proteins, including key oncogenes like MYC.[6][7][10] |
| Selectivity | Highly selective for BRD9 degradation.[4] | Pan-BET inhibitor, affecting multiple family members.[1] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between dBRD9 and JQ1 lies in their mode of action. JQ1 acts as a competitive inhibitor, occupying the bromodomains of BET proteins and preventing their interaction with acetylated histones.[5][6][7] This leads to a broad downregulation of genes whose transcription is dependent on BET protein function.
In contrast, dBRD9 is a heterobifunctional molecule, a PROTAC, that brings BRD9 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted degradation of the BRD9 protein results in a more specific modulation of the transcriptional machinery associated with the ncBAF complex.
Transcriptional Reprogramming: A Comparative Analysis
The distinct mechanisms of dBRD9 and JQ1 translate into different transcriptional outcomes. While both can impact cancer cell proliferation, the sets of genes they regulate show both overlap and significant differences.
Global Gene Expression Changes
RNA sequencing (RNA-seq) experiments have been instrumental in delineating the global transcriptional effects of these compounds.
| Cell Line | Treatment | Differentially Expressed Genes (DEGs) | Key Downregulated Pathways | Key Upregulated Pathways | Reference |
| MOLM-13 (AML) | dBRD9 | 220 (downregulated at 6h) | Ribosome biogenesis, MYC targets | Neutrophil differentiation | [11][12] |
| HeLa (Cervical Cancer) | JQ1 | 193 lncRNAs, numerous mRNAs | Cell cycle, DNA replication | Apoptosis | [1] |
| LNCaP (Prostate Cancer) | shBRD9 | 2461 | Cell cycle, DNA replication, protein metabolism | - | [13] |
| ThrbPV/PVKrasG12D (Thyroid Cancer Model) | JQ1 | 44 downregulated, 38 upregulated | Myc transcription program, cell cycle | Histone expression | [10] |
Key Observation: JQ1 generally induces broader changes in gene expression due to its pan-BET inhibitory nature.[14] In contrast, dBRD9's effects are more focused on the targets of the BRD9-containing ncBAF complex. For instance, in synovial sarcoma, BRD9 degradation leads to the downregulation of a specific subset of oncogenic genes driven by super-enhancers.[11]
Impact on Chromatin Occupancy
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) reveals how these molecules alter the landscape of protein-DNA interactions.
| Target | Treatment | Effect on Chromatin Binding | Key Loci Affected | Reference |
| BRD9 | dBRD9-A | Robust loss of BRD9 binding genome-wide | Super-enhancers in synovial sarcoma | [15] |
| BRD4 | JQ1 | Genome-wide reduction of BRD4 binding | Promoters and enhancers of oncogenes (e.g., MYC, CCND1) | [10][16][17] |
| GATA2 | JQ1 | Decreased GATA2 chromatin deposition | Androgen receptor-regulated genes | [18] |
| GR (Glucocorticoid Receptor) | dBRD9 | Reprograms GR cistrome, enhancing GR binding at a subset of sites | Inflammatory response genes | [19] |
Key Observation: JQ1 treatment leads to a widespread eviction of BRD4 from its binding sites.[16][17] dBRD9, by degrading the protein itself, results in a more complete and potent removal of BRD9 from the chromatin.[15]
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
RNA-Sequencing (RNA-seq)
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with dBRD9, JQ1, or vehicle control (e.g., DMSO) at various concentrations and for different time points.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves poly-A selection for mRNA enrichment, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control on the raw sequencing reads. Align reads to a reference genome and quantify gene expression. Identify differentially expressed genes between treatment and control groups using statistical packages like DESeq2 or edgeR.
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
-
Cell Treatment and Crosslinking: Treat cells as described for RNA-seq. Crosslink protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium. Quench the crosslinking reaction with glycine.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD9, anti-BRD4). Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Data Analysis: Align sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of protein enrichment. Perform downstream analyses such as motif discovery and peak annotation.
Conclusion: Choosing the Right Tool for the Job
Both dBRD9 and JQ1 are powerful tools for dissecting the roles of bromodomain-containing proteins in gene regulation. The choice between them depends on the specific scientific question.
-
JQ1 is well-suited for studies aiming to understand the broad consequences of inhibiting the BET family of proteins. Its pan-inhibitory nature makes it a valuable tool for investigating cellular processes that are redundantly controlled by multiple BET members.
-
dBRD9 offers a more precise approach for elucidating the specific functions of BRD9 and the ncBAF complex. Its high selectivity allows for the deconvolution of BRD9-specific biology from the broader effects of BET inhibition.
As our understanding of the nuanced roles of individual bromodomain proteins continues to grow, the availability of specific degraders like dBRD9 will be increasingly crucial for advancing the field of epigenetic drug discovery.
References
- 1. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Peer review in Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 12. BRD9 determines the cell fate of hematopoietic stem cells by regulating chromatin state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptome analysis of dominant-negative Brd4 mutants identifies Brd4-specific target genes of small molecule inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GEO Accession viewer [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity Profile of dBRD9 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dBRD9 dihydrochloride (B599025), a potent and selective degrader of the bromodomain-containing protein 9 (BRD9), against other alternative inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to objectively assess its cross-reactivity profile.
Quantitative Data Summary
The efficacy and selectivity of dBRD9 dihydrochloride are best understood through direct comparison with other known BRD9 inhibitors. The following tables summarize key quantitative metrics for dBRD9 and its alternatives.
Table 1: Comparative Degradation Potency and Efficacy of BRD9 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| dBRD9 | MOLM-13 | Not explicitly stated, but potent at 100 nM | >90 | Cereblon (CRBN) |
| AMPTX-1 | MV4-11 | 0.5 | 93 | DCAF16 |
| AMPTX-1 | MCF-7 | 2 | 70 | DCAF16 |
| DBr-1 | HEK293 | 90 | Not specified | DCAF1 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Comparative Binding Affinity and Selectivity of BRD9 Inhibitors
| Compound | Target | Binding Affinity (Kd or IC50, nM) | Selectivity Notes |
| dBRD9 | BRD9 | Not specified (as a degrader) | Highly selective for BRD9 degradation with minimal effects on other proteins, including BRD4 and BRD7, in proteomic studies.[1] |
| BI-7273 | BRD9 | <1 (Kd) | Potent dual inhibitor of BRD7 and BRD9. Excellent selectivity versus the BET family.[2][3][4] |
| BRD7 | <1 (Kd) | ||
| CECR2 | 88 (Kd) | ||
| I-BRD9 | BRD9 | 1.9 (Kd) | >700-fold selectivity over the BET family and 200-fold over BRD7.[5][6] |
| BRD7 | 380 (Kd) | ||
| BRD4-BD1 | 1400 (Kd) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to assess the cross-reactivity and efficacy of dBRD9.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC, such as dBRD9.
Materials:
-
Cell culture reagents
-
This compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD9 and a loading control, e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-range of dBRD9 or vehicle control for the desired time period (e.g., 4, 8, 16, 24 hours).[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer.[2] Scrape the cells and collect the lysate.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer.[3] Boil samples to denature proteins and load equal amounts onto an SDS-PAGE gel.[2][3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Detection and Analysis: Apply ECL substrate and capture the signal using an imaging system.[3] Quantify band intensities and normalize to the loading control.[3]
Quantitative Proteomics using LC-MS/MS for Selectivity Profiling
This protocol provides a framework for the unbiased, global assessment of protein level changes upon treatment with dBRD9, confirming its high selectivity.
Materials:
-
Cell culture reagents and this compound
-
Lysis buffer and reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system (e.g., Agilent 6460 QQQ coupled to an Agilent 1290 Infinity II UHPLC)[7]
-
Reagents for liquid chromatography (e.g., formic acid, acetonitrile, LC-MS grade water)[8]
Procedure:
-
Sample Preparation: Treat cells (e.g., MOLM-13) with dBRD9 (e.g., 100 nM for 2 hours) or vehicle control.[6] Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between dBRD9-treated and control samples. A whole-cell lysate proteomics study of MOLM-13 cells treated with 100 nM dBRD9 for two hours quantified 7,326 proteins.[6] Strikingly, BRD9 was the only protein that showed a marked and statistically significant decrease in abundance.[6]
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the assessment of dBRD9.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted proteomic LC-MS/MS analysis [protocols.io]
- 8. protocols.io [protocols.io]
- 9. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical-Stage BRD9 Degraders: dBRD9 vs. FHD-609
For Researchers, Scientists, and Drug Development Professionals
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology, particularly in cancers with specific genetic dependencies such as synovial sarcoma and SMARCB1-deficient tumors. The development of targeted protein degraders, specifically proteolysis-targeting chimeras (PROTACs), offers a novel and potent modality to eliminate BRD9 and disrupt its oncogenic functions.
This guide provides a detailed comparison of two prominent clinical-stage BRD9 degraders: dBRD9 and FHD-609. We will objectively evaluate their mechanisms of action, preclinical efficacy, and clinical development status, supported by available experimental data.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both dBRD9 and FHD-609 are heterobifunctional molecules designed to induce the degradation of BRD9 via the ubiquitin-proteasome system. They function by simultaneously binding to BRD9 and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.
dBRD9 is a PEG-linked pomalidomide (B1683931) conjugate that recruits the Cereblon (CRBN) E3 ubiquitin ligase. FHD-609 also functions as a heterobifunctional degrader that utilizes CRBN recruitment to induce BRD9 degradation.
BRD9 Signaling Pathway
BRD9 is a key component of the ncBAF (non-canonical SWI/SNF) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. The bromodomain of BRD9 specifically recognizes acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific genomic loci and thereby influencing the transcription of target genes. In certain cancers, such as synovial sarcoma, the fusion protein SS18-SSX usurps the function of the SWI/SNF complex, making cancer cells dependent on the activity of other complex members like BRD9 for their survival. Similarly, tumors with loss-of-function mutations in the SMARCB1 subunit of the SWI/SNF complex exhibit a synthetic lethal dependency on BRD9.
Preclinical Data Summary
Both dBRD9 and FHD-609 have demonstrated potent and selective degradation of BRD9 in preclinical studies, leading to anti-proliferative effects in cancer cell lines.
| Parameter | dBRD9 | FHD-609 |
| Cell Line | EOL-1 | SYO-1 (Synovial Sarcoma) |
| Degradation (DC50) | Not explicitly stated, but potent degradation observed at nanomolar concentrations. | Not explicitly stated, but potent degradation observed at nanomolar concentrations. |
| Anti-Proliferation (IC50) | Potent anti-proliferative effect in EOL-1 and MOML-13 cells. | Picomolar growth inhibitory effects in synovial sarcoma cell lines. |
| Selectivity | Selective for BRD9 over BRD4 and BRD7. | Highly selective for BRD9 with no off-target IMiD neosubstrate degradation. |
| In Vivo Efficacy | Not readily available in public domain. | Demonstrated superior tumor growth inhibition compared to standard-of-care therapies in synovial sarcoma xenograft models. |
Clinical Data Summary: FHD-609 Phase 1 Trial
FHD-609 is the first BRD9 degrader to enter clinical trials (NCT04965753). The Phase 1 study evaluated its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in patients with advanced synovial sarcoma or SMARCB1-deficient tumors.
| Parameter | FHD-609 |
| Phase | Phase 1 |
| Indications | Advanced Synovial Sarcoma, SMARCB1-deficient tumors |
| Dosing | Intravenous, twice weekly (5-80 mg) or once weekly (40-120 mg) |
| Maximum Tolerated Dose (MTD) | 40 mg twice weekly and 80 mg once weekly |
| Dose-Limiting Toxicities (DLTs) | QTc prolongation and syncope |
| Common Adverse Events (Grades 1-2) | Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), anemia (25.5%) |
| Preliminary Efficacy | 1 partial response (2%), 8 stable disease (15%) |
| Clinical Hold | Partial clinical hold placed by the FDA due to a Grade 4 QTc prolongation event. |
As of the latest available information, dBRD9 has not yet entered clinical trials.
Experimental Protocols
Detailed protocols for the key assays used to characterize BRD9 degraders are provided below.
Western Blotting for BRD9 Degradation
This assay is used to quantify the reduction in BRD9 protein levels following treatment with a degrader.
dBRD9: A Comparative Analysis of its Anti-Proliferative Effects Across Diverse Cancer Types
A deep dive into the efficacy of targeted BRD9 degradation reveals promising, yet varied, anti-tumor activity across different cancer landscapes. This guide provides a comparative overview of the anti-proliferative effects of dBRD9, a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Bromodomain-containing protein 9 (BRD9), in various cancer types, supported by experimental data and detailed methodologies.
BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1][2] Its role in regulating gene expression, particularly in oncogenic pathways, has spurred the development of targeted therapies, including the BRD9 degrader, dBRD9.[3] This guide synthesizes preclinical data to offer a comparative perspective on the anti-proliferative efficacy of dBRD9 across synovial sarcoma, acute myeloid leukemia (AML), and prostate cancer.
Comparative Anti-Proliferative Activity of BRD9 Degraders
The following table summarizes the in vitro anti-proliferative effects of various BRD9 degraders across different cancer cell lines. This data highlights the differential sensitivity of cancer types to BRD9 degradation.
| Cancer Type | Cell Line | Compound | IC50/GI50 | Reference |
| Acute Myeloid Leukemia | MV4-11 | QA-68 | 1-10 nM | [4] |
| SKM-1 | QA-68 | 1-10 nM | [4] | |
| Kasumi-1 | QA-68 | 10-100 nM | [4] | |
| EOL-1 | dBRD9 | Potent anti-proliferative effect | [3] | |
| MOLM-13 | dBRD9 | Potent anti-proliferative effect | [3] | |
| Prostate Cancer | LNCaP | I-BRD9 (inhibitor) | ~3 µM | [5] |
| VCaP | I-BRD9 (inhibitor) | ~3 µM | [5] | |
| 22Rv1 | I-BRD9 (inhibitor) | ~3 µM | [5] | |
| C4-2 | I-BRD9 (inhibitor) | ~3 µM | [5] | |
| Synovial Sarcoma | Yamato-SS | Compound 27 | Growth Inhibition Observed | [6] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
dBRD9 operates through the PROTAC mechanism, effectively hijacking the cell's own protein disposal machinery to eliminate BRD9. This targeted degradation approach offers a distinct advantage over simple inhibition, as it removes the entire protein scaffold, potentially leading to a more profound and sustained biological effect.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c4therapeutics.com [c4therapeutics.com]
A Comparative Guide to dBRD9 and dBRD9-A: Structure, Activity, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dBRD9 and dBRD9-A, two prominent proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). We delve into their structural nuances, differential activities, and the experimental methodologies used for their characterization, offering valuable insights for researchers in epigenetics and drug discovery.
Introduction: Targeting BRD9 for Degradation
BRD9 is a key component of the noncanonical SWI/SNF (BAF) chromatin remodeling complex and has emerged as a significant therapeutic target in various cancers.[1][2] Both dBRD9 and dBRD9-A are heterobifunctional molecules that function as molecular bridges, simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of BRD9, marking it for degradation by the cell's proteasome.[1][3] Both molecules utilize a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3]
Structural and Activity Differences
While both PROTACs share the same fundamental mechanism of action, dBRD9-A was developed as a chemically optimized analogue of dBRD9. The key structural difference lies in the linker region connecting the BRD9-binding moiety and the CRBN-recruiting ligand. dBRD9-A incorporates a more lipophilic alkyl linker, a modification that enhances its BRD9 degradation properties.[4]
This structural optimization translates to improved biological activity. dBRD9-A demonstrates near-complete degradation of BRD9 at low nanomolar concentrations and is reported to be a highly specific binder of the BRD9 bromodomain.[4] In comparative studies within synovial sarcoma models, dBRD9-A has shown a more robust therapeutic response compared to traditional BRD9 bromodomain inhibitors.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for dBRD9 and dBRD9-A, providing a comparative overview of their activity.
| Compound | Cell Line | IC50 (nM) | Assay | Reference |
| dBRD9 | MOLM-13 | 104 | Degradation | [3] |
| Compound | Cell Line | Concentration for near-complete degradation | Reference |
| dBRD9-A | Synovial sarcoma cell lines | Low nanomolar | [4] |
| Compound | Target | Selectivity Profile | Reference |
| dBRD9 | BRD9 | Selective for BRD9 degradation with no significant effect on BRD4 and BRD7 expression.[2] Reduced binding activity across the BET family.[2] | [2] |
| dBRD9-A | BRD9 | Highly specific binder of the BRD9 bromodomain.[4] | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of dBRD9 and dBRD9-A.
Western Blotting for BRD9 Degradation
This protocol is used to quantify the degradation of BRD9 protein following treatment with dBRD9 or dBRD9-A.
Materials:
-
Cell lines of interest (e.g., MOLM-13, synovial sarcoma cells)
-
dBRD9 or dBRD9-A
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
Loading control primary antibody (e.g., GAPDH, Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of dBRD9 or dBRD9-A (and DMSO control) for the desired time points.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control.
Cellular Viability Assay
This assay measures the effect of dBRD9 or dBRD9-A on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
dBRD9 or dBRD9-A
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of dBRD9 or dBRD9-A. Include a DMSO control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Quantitative Interaction Proteomics
This protocol is used to identify changes in protein-protein interactions following BRD9 degradation.[4]
Materials:
-
Cells expressing tagged bait protein (e.g., SS18-SSX)
-
dBRD9-A
-
Lysis buffer
-
Antibody-coupled beads for immunoprecipitation
-
Elution buffer
-
Trypsin for on-bead digestion
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with dBRD9-A or DMSO, then lyse the cells.
-
Immunoprecipitation: Perform immunoprecipitation of the bait protein and its interacting partners using antibody-coupled beads.
-
On-Bead Digestion: Resuspend the beads in elution buffer and perform on-bead digestion with trypsin to release peptides.
-
Mass Spectrometry: Analyze the resulting peptides by mass spectrometry to identify and quantify the proteins in the complex.
-
Data Analysis: Compare the protein abundance in dBRD9-A treated samples versus control to identify proteins lost from the complex upon BRD9 degradation.[4]
Conclusion
Both dBRD9 and dBRD9-A are powerful chemical tools for studying the biological functions of BRD9 and hold therapeutic potential. dBRD9-A, as an optimized analogue, exhibits enhanced degradation capabilities, making it a particularly potent molecule for targeting BRD9 in preclinical models. The selection between these two degraders may depend on the specific experimental context and desired potency. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize these molecules in their studies.
References
Unveiling dBRD9's Protein Network: A Comparative Guide to Co-Immunoprecipitation and Proximity Labeling
For researchers, scientists, and drug development professionals investigating the therapeutic potential of dBRD9, a selective degrader of the bromodomain-containing protein BRD9, understanding its impact on protein-protein interactions is paramount. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) and proximity labeling (PL) techniques for elucidating the dBRD9-altered interactome. We present supporting data, detailed experimental protocols, and visualizations to aid in selecting the optimal method for your research needs.
Co-immunoprecipitation has been a cornerstone for validating direct and stable protein interactions. However, the transient and dynamic nature of interactions involving targeted protein degradation necessitates the consideration of alternative approaches like proximity labeling. This guide will delve into the strengths and limitations of Co-IP and compare it with two prominent PL methods, BioID and APEX, in the context of studying dBRD9's effects.
Methodological Comparison: Co-IP vs. Proximity Labeling
Co-immunoprecipitation relies on an antibody to pull down a specific protein (the "bait," in this case, a protein interacting with BRD9 before and after dBRD9 treatment) and any associated proteins (the "prey").[1][2][3][4] This technique is highly effective for identifying stable protein complexes. In contrast, proximity labeling methods, such as BioID and APEX, utilize a promiscuous labeling enzyme fused to the bait protein.[5][6][7][8][9] This enzyme biotinylates any protein in its immediate vicinity, capturing both stable and transient interactions within the native cellular environment.[5][6][7][8][9]
The choice between these methods depends on the specific research question. Co-IP is ideal for confirming a hypothesized direct interaction, while proximity labeling is more suited for unbiased discovery of a broader interactome, including weak or transient interactions that may be lost during the stringent washing steps of Co-IP.[1][10]
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative differences between Co-IP and proximity labeling techniques for studying protein-protein interactions.
| Feature | Co-Immunoprecipitation (Co-IP) | Proximity Labeling (BioID) | Proximity Labeling (APEX) |
| Principle | Antibody-based pulldown of bait and interacting proteins.[11][12] | Proximity-based biotinylation by a promiscuous biotin (B1667282) ligase (BirA*) fused to the bait.[5][6][7][8][9] | Proximity-based biotinylation by an engineered ascorbate (B8700270) peroxidase (APEX2) fused to the bait.[13][14][15] |
| Interaction Type | Primarily stable and strong interactions.[1] | Stable, transient, and proximal interactions.[5][7] | Stable, transient, and proximal interactions with a smaller labeling radius.[13][16] |
| Temporal Resolution | Limited; reflects a snapshot at the time of lysis. | Low; requires long labeling times (hours).[5] | High; labeling occurs within minutes.[13] |
| Cellular Context | Near-native, but interactions can be disrupted during lysis and washing.[1] | In vivo labeling in a native cellular environment.[5][7] | In vivo labeling in a native cellular environment.[13] |
| Sensitivity | Can be limited for low-abundance proteins or weak interactions.[1] | High sensitivity for proximal proteins.[7] | High sensitivity with a more defined labeling radius.[13] |
| Background | Can be high due to non-specific antibody binding.[1] | Can have background from endogenously biotinylated proteins.[17] | Lower background due to the short-lived reactive biotin-phenoxyl radicals.[13] |
| Typical Downstream Analysis | Western Blot, Mass Spectrometry.[2] | Mass Spectrometry.[6] | Mass Spectrometry, RNA-sequencing (APEX-seq).[18][19][20] |
Visualizing the Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: Co-Immunoprecipitation (Co-IP) workflow for studying protein interactions.
Caption: Proximity Labeling (e.g., BioID, APEX) workflow for interactome mapping.
Caption: Simplified signaling pathway illustrating BRD9 function and dBRD9-mediated degradation.
Experimental Protocols
Co-Immunoprecipitation Protocol for dBRD9-Treated Cells
This protocol provides a general framework for performing Co-IP to identify proteins whose interaction with a specific "bait" protein is altered by dBRD9 treatment.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with dBRD9 at the desired concentration and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
5. Analysis:
-
Neutralize the eluate if necessary.
-
Analyze the immunoprecipitated proteins by Western blotting to confirm the pulldown of the bait and known interactors.
-
For unbiased discovery, subject the eluate to mass spectrometry analysis.[21][22][23]
Proximity Labeling (BioID) Protocol for dBRD9-Treated Cells
This protocol outlines the general steps for using BioID to map the proximal interactome of a protein of interest in the presence of dBRD9.
1. Generation of Stable Cell Line:
-
Clone the gene of the bait protein in-frame with the BirA* enzyme into a suitable expression vector.
-
Transfect the construct into the desired cell line and select for stable expression.
2. Cell Culture and Biotin Labeling:
-
Culture the stable cell line to 70-80% confluency.
-
Treat cells with dBRD9 as required.
-
Supplement the culture medium with a final concentration of 50 µM biotin for 18-24 hours to initiate biotinylation.[5]
3. Cell Lysis:
-
Wash cells with PBS.
-
Lyse cells in a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to clarify the lysate.
4. Affinity Capture of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated beads overnight at 4°C with rotation.[7]
5. Washing and Elution:
-
Wash the beads extensively with stringent wash buffers to remove non-biotinylated proteins.
-
Elute the biotinylated proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
6. Analysis:
-
Confirm biotinylation of proteins by Western blotting with a streptavidin-HRP conjugate.
-
Identify the captured proteins by mass spectrometry.[6]
Conclusion
Both Co-immunoprecipitation and proximity labeling are powerful techniques for investigating the effects of dBRD9 on protein interactions. Co-IP is a valuable tool for validating specific, stable interactions, while proximity labeling methods like BioID and APEX offer a broader, unbiased view of the dBRD9-altered interactome by capturing both stable and transient interactions in a native cellular context. The choice of method should be guided by the specific research goals, with the understanding that these techniques can be used in a complementary manner to provide a more complete picture of dBRD9's mechanism of action. The provided protocols and visualizations serve as a starting point for designing and implementing these experiments in your laboratory.
References
- 1. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. cjur.ca [cjur.ca]
- 4. The value of coimmunoprecipitation (Co-IP) assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioID [bpmsf.ucsd.edu]
- 7. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proximity labeling techniques for protein–protein interaction mapping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next-Generation Protein–Ligand Interaction Networks: APEX as a Powerful Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Proximity Labeling Techniques to Study Chromatin [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. biorxiv.org [biorxiv.org]
- 19. APEX-seq: RNA subcellular localization by proximity labeling [protocols.io]
- 20. Proximity RNA Labeling by APEX-Seq Reveals the Organization of Translation Initiation Complexes and Repressive RNA Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunoprecipitation and Mass Spectrometry Defines an Extensive RBM45 Protein-Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for dBRD9 Dihydrochloride
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical reagents like dBRD9 dihydrochloride (B599025) is a critical component of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this potent and selective BRD9 degrader.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of dBRD9 dihydrochloride, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of hazardous laboratory chemicals and similar PROTAC compounds. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and ensure compliance with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, vials), and spill cleanup materials.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, leading to dangerous conditions.
-
Segregate waste into solid and liquid forms in separate, clearly labeled containers.
2. Solid Waste Disposal:
-
Collect unused or waste this compound powder in a dedicated, sealed container clearly labeled as "Hazardous Waste: this compound."
-
Contaminated disposable items such as gloves, weighing paper, and pipette tips should be placed in a designated, sealed hazardous waste bag or container.
3. Liquid Waste Disposal:
-
Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and an approximate concentration.
-
Never dispose of this compound solutions down the drain.
4. Decontamination of Labware:
-
Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated.
-
A common procedure is to triple-rinse the labware with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the labware can typically be washed according to standard laboratory procedures.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
For a small spill of solid material, carefully sweep or vacuum the powder (using a HEPA-filtered vacuum) and place it in a sealed hazardous waste container. Avoid generating dust.
-
For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and place it in a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash thoroughly.
-
For large spills, contact your institution's EHS office immediately.
Quantitative Data for Hazardous Waste Disposal
The following table summarizes key quantitative parameters and guidelines for the management of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific values may vary based on local regulations.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Waste Limit | ≤ 55 gallons of non-acutely hazardous waste or ≤ 1 quart of acutely hazardous waste | [1] |
| Maximum Storage Time in SAA | No specific time limit, but containers must be moved to a central storage area within 3 days of being full. | [1] |
| Container Labeling | Must include the words "Hazardous Waste" and the full chemical name(s) of the contents. | [2] |
| Empty Container Rinsing | Containers that held acutely toxic (P-listed) chemicals must be triple-rinsed. | [3] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the principles are derived from standard hazardous waste management protocols. The "triple-rinse" procedure for decontaminating empty containers is a widely accepted method.
Triple-Rinse Protocol for Empty Containers:
-
Select a solvent in which the chemical residue is soluble.
-
Add the solvent to the empty container, filling it to approximately 10% of its volume.
-
Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into the appropriate hazardous liquid waste container.
-
Repeat steps 2-4 two more times.
-
After the third rinse, allow the container to air dry in a well-ventilated area (e.g., a fume hood).
-
Deface the original label on the container before disposal or reuse.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while protecting the ecosystem. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
Essential Safety and Operational Guidance for Handling dBRD9 Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides critical safety and logistical information for the handling of dBRD9 dihydrochloride (B599025), a selective BRD9 PROTAC degrader. Adherence to these guidelines is essential for personnel safety and maintaining a compliant research environment.
Hazard Identification and Personal Protective Equipment (PPE)
dBRD9 dihydrochloride is a potent chemical compound that requires careful handling to avoid exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data for similar compounds, this compound is classified with multiple hazards.
Hazard Classification:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4)
-
Causes skin irritation (Skin irritation, Category 2)
-
Causes serious eye irritation (Eye irritation, Category 2A)
-
Toxic if inhaled (Acute toxicity, Inhalation, Category 3)
-
May cause drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3)
-
Suspected of causing cancer (Carcinogenicity, Category 2)
-
Suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2)
-
Causes damage to organs through prolonged or repeated exposure (Specific target organ toxicity - repeated exposure, Category 1)
-
Harmful to aquatic life (Short-term (acute) aquatic hazard, Category 3)
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Respiratory | Full-face respirator with a combination filter for organic vapors and particulates (e.g., ABEK-P3) or a NIOSH-approved N95 or higher-rated respirator for powdered forms. | To prevent inhalation of the powdered compound, which is toxic if inhaled. A full-face respirator also provides eye and face protection. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Eyes & Face | Safety goggles with side shields or a full-face shield. | To protect against splashes, dust, and aerosols. If not using a full-face respirator, both safety goggles and a face shield are recommended. |
| Body | Laboratory coat or chemical-resistant disposable coveralls. | To protect skin and personal clothing from contamination. A lab coat should be buttoned, and disposable coveralls are recommended for tasks with a higher risk of contamination. |
| Feet | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from receiving the compound to its storage.
Experimental Protocols:
-
Weighing the Compound:
-
Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weighing paper or a suitable container.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Avoid creating dust. If any powder is spilled, clean it immediately following the spill response protocol.
-
-
Preparing Stock Solutions:
-
This compound is soluble in DMSO and water.
-
Add the appropriate solvent to the weighed compound in a sealed container (e.g., a conical tube).
-
If using DMSO, be aware that it is hygroscopic and should be newly opened for best results.[1]
-
Mix gently until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[1]
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect personnel and the environment. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, pipette tips, weighing paper, and any unused solid compound. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Includes unused stock solutions and any contaminated solvents. |
| Sharps | Labeled, puncture-proof sharps container. | Includes contaminated needles and syringes. |
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Disposal Protocol:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Do not mix different types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
When waste containers are full, arrange for pickup and disposal through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
